PF-AKT400
描述
Structure
3D Structure
属性
IUPAC Name |
N-[[(3S)-3-amino-1-(5-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrrolidin-3-yl]methyl]-2,4-difluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F2N6O/c1-2-12-8-24-17-16(12)18(27-11-26-17)28-6-5-20(23,10-28)9-25-19(29)14-4-3-13(21)7-15(14)22/h3-4,7-8,11H,2,5-6,9-10,23H2,1H3,(H,25,29)(H,24,26,27)/t20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOZRQQTUYAYCQT-FQEVSTJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CNC2=C1C(=NC=N2)N3CCC(C3)(CNC(=O)C4=C(C=C(C=C4)F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CNC2=C1C(=NC=N2)N3CC[C@@](C3)(CNC(=O)C4=C(C=C(C=C4)F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F2N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide: The Core Mechanism of Action of PF-AKT400
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-AKT400 is a potent and broadly selective, ATP-competitive inhibitor of the AKT serine/threonine kinase family. This document provides a detailed overview of its mechanism of action, drawing from available preclinical data. It covers its direct molecular targets, impact on downstream signaling pathways, and cellular effects. This guide is intended to serve as a comprehensive technical resource, incorporating quantitative data, experimental methodologies, and visual representations of key pathways and workflows to facilitate a deeper understanding of this compound for research and drug development purposes.
Core Mechanism of Action: ATP-Competitive Inhibition of AKT Kinase
This compound exerts its biological effects through direct inhibition of the AKT kinase family (also known as Protein Kinase B or PKB). The primary mechanism is competitive inhibition with respect to adenosine triphosphate (ATP), a critical substrate for the kinase's phosphotransferase activity. By binding to the ATP-binding pocket of the AKT kinase domain, this compound prevents the phosphorylation of downstream substrates, thereby blocking the propagation of signals essential for cell survival, growth, and proliferation.
Kinase Selectivity Profile
This compound has demonstrated high potency and selectivity for the AKT pathway. Available data indicates a significant preference for AKT1 (PKBα) over other kinases, such as Protein Kinase A (PKA).
| Target | IC50 (nM) | Selectivity vs. PKA |
| AKT1 (PKBα) | 0.5 | 900-fold |
| PKA | 450 | - |
| Table 1: In vitro kinase inhibitory activity of this compound against AKT1 and PKA.[1] |
Note: Specific IC50 values for AKT2 and AKT3 are not publicly available at this time. The term "broadly selective" suggests activity against all three isoforms, though the precise potencies may vary.
Impact on Downstream Signaling Pathways
The AKT kinase is a central node in a complex signaling network that regulates numerous cellular processes. By inhibiting AKT, this compound effectively modulates the phosphorylation status and activity of a multitude of downstream effector proteins.
Key Downstream Targets
Experimental evidence in cellular models has confirmed the ability of this compound to inhibit the phosphorylation of key AKT substrates, including Glycogen Synthase Kinase 3α (GSK-3α) and the ribosomal protein S6.
| Cellular Target | Cell Line | IC50 (nM) |
| p-GSK-3α | U87 | 310 |
| p-S6 | PC3 | 110 |
| Akt hyperphosphorylation | PC3 | 216 |
| Table 2: Cellular activity of this compound on downstream AKT targets.[1] |
The inhibition of these downstream targets is a direct consequence of AKT inhibition and is central to the anti-proliferative and pro-apoptotic effects of this compound.
Visualizing the Signaling Cascade
The following diagram illustrates the position of this compound within the PI3K/AKT signaling pathway and its impact on downstream effectors.
Cellular Effects: Induction of Apoptosis and Inhibition of Proliferation
By disrupting the AKT signaling cascade, this compound influences fundamental cellular processes, leading to anti-tumor effects in cancer models. The inhibition of pro-survival signals and the subsequent activation of pro-apoptotic pathways are key outcomes of AKT inhibition.
While specific studies detailing the direct effects of this compound on apoptosis and cell cycle are not extensively available in the public domain, the known functions of the AKT pathway strongly suggest that its inhibition will lead to:
-
Induction of Apoptosis: Through the de-repression of pro-apoptotic proteins such as the FOXO transcription factors.
-
Inhibition of Cell Proliferation: By downregulating the activity of cell cycle progression mediators.
In vivo studies have demonstrated the anti-tumor efficacy of this compound in xenograft models:
| Tumor Model | Dosing Regimen | Tumor Growth Inhibition (TGI) |
| PC3 (Prostate Carcinoma) | 100 mg/kg b.i.d. (10 days) | 75% |
| Colo205 (Colorectal Carcinoma) | 150 mg/kg b.i.d. (10 days) | 60% |
| Table 3: In vivo anti-tumor activity of this compound.[1] |
Experimental Protocols
Detailed, specific experimental protocols for this compound are proprietary. However, this section outlines generalized, standard methodologies for key experiments relevant to the characterization of an ATP-competitive AKT inhibitor.
In Vitro Kinase Inhibition Assay (Generalized Protocol)
This protocol describes a common method for determining the IC50 value of a kinase inhibitor.
Materials:
-
Recombinant human AKT1 enzyme
-
Biotinylated peptide substrate (e.g., GSK3-derived peptide)
-
ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
This compound
-
Detection reagents (e.g., luminescence-based ADP detection kit)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in kinase reaction buffer.
-
Add a fixed concentration of AKT1 enzyme to each well of a microplate.
-
Add the serially diluted this compound to the wells and pre-incubate for a defined period (e.g., 15 minutes) at room temperature.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP (at a concentration close to its Km) to each well.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Terminate the reaction according to the detection kit manufacturer's instructions.
-
Add the detection reagents and measure the signal (e.g., luminescence).
-
Calculate the percent inhibition for each concentration of this compound relative to a no-inhibitor control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Western Blot for Downstream Target Inhibition (Generalized Protocol)
This protocol outlines the assessment of target engagement in a cellular context.
Materials:
-
Cancer cell line with an active PI3K/AKT pathway (e.g., U87, PC3)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-p-AKT(S473), anti-total AKT, anti-p-GSK-3α/β(S21/9), anti-total GSK-3α/β)
-
Secondary antibody (e.g., HRP-conjugated anti-rabbit IgG)
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound for a specified time (e.g., 2-4 hours).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA).
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Densitometry can be used to quantify the changes in protein phosphorylation.
Conclusion
This compound is a potent, ATP-competitive inhibitor of the AKT kinase pathway, demonstrating significant preclinical activity. Its mechanism of action, centered on the blockade of a critical signaling node, results in the inhibition of downstream pathways that are fundamental to cancer cell proliferation and survival. The data presented in this guide provides a foundational understanding of this compound for researchers and drug development professionals. Further investigation into its isoform specificity, broader kinase selectivity, and detailed cellular effects will be crucial for its continued development and potential clinical application.
References
PF-AKT400: A Technical Guide for a Selective Akt Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-AKT400 is a potent and broadly selective, ATP-competitive inhibitor of the serine/threonine kinase Akt (also known as Protein Kinase B or PKB).[1] Akt is a critical node in the phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway, which is frequently dysregulated in human cancers. This pathway plays a central role in regulating cell proliferation, survival, growth, and angiogenesis.[2] Consequently, inhibitors of Akt are of significant interest as potential therapeutic agents for the treatment of cancer. This document provides a comprehensive technical overview of this compound, including its mechanism of action, selectivity, and preclinical data, as well as detailed experimental protocols for its characterization.
Mechanism of Action
This compound exerts its inhibitory effect by competing with ATP for binding to the kinase domain of Akt. This prevents the phosphorylation of Akt's downstream substrates, thereby blocking the propagation of survival and growth signals. The inhibition of this pathway ultimately leads to decreased cell proliferation and the induction of apoptosis in cancer cells with a dependency on Akt signaling.
Signaling Pathway
The PI3K/Akt signaling pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), leading to the activation of PI3K. PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting Akt to the plasma membrane where it is activated through phosphorylation by PDK1 and mTORC2. Activated Akt then phosphorylates a multitude of downstream targets to regulate various cellular processes.
Caption: PI3K/Akt Signaling Pathway and the inhibitory action of this compound.
Data Presentation
In Vitro Kinase Inhibitory Activity
| Target | IC50 (nM) | Notes |
| PKBα (Akt1) | 0.5 | ATP-competitive inhibition.[1] |
| PKA | 450 | Demonstrates 900-fold selectivity over PKA.[1] |
Cellular Activity
| Assay | Cell Line | IC50 / EC50 (nM) | Notes |
| Phospho-S6 Reduction | U87 | 110 (IC50) | Measures inhibition of a downstream effector of the Akt pathway.[1] |
| Akt Hyperphosphorylation | U87 | 216 (EC50) | A cellular marker of Akt target engagement.[1] |
| Phospho-GSK-3α Reduction | U87 | 310 (IC50) | Corresponds well with other cellular activity markers.[1] |
In Vivo Antitumor Efficacy
| Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Notes |
| PC3 (Prostate Carcinoma) | 100 mg/kg b.i.d. for 10 days | 75% | Monotherapy.[1] |
| Colo205 (Colorectal Carcinoma) | 150 mg/kg b.i.d. for 10 days | 60% | Monotherapy.[1] |
| PC3 (Prostate Carcinoma) | 75 mg/kg b.i.d. for 10 days + Rapamycin (10 mg/kg, ip) | 98% | Combination therapy shows significantly enhanced efficacy compared to single agents (56% for this compound alone and 66% for Rapamycin alone).[1] |
Experimental Protocols
In Vitro Akt Kinase Assay
This protocol describes a general method for determining the in vitro inhibitory activity of this compound against Akt kinase.
Caption: Workflow for an in vitro Akt kinase inhibition assay.
Methodology:
-
Reagent Preparation:
-
Prepare a kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).
-
Dilute recombinant active Akt1 enzyme to the desired concentration in kinase buffer.
-
Prepare a stock solution of a suitable Akt substrate (e.g., GSK-3 peptide).
-
Prepare a stock solution of ATP.
-
Perform serial dilutions of this compound in DMSO, followed by a final dilution in kinase buffer.
-
-
Kinase Reaction:
-
In a 96-well or 384-well plate, add the diluted this compound solutions.
-
Add the diluted Akt1 enzyme and incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the GSK-3 peptide substrate and ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
-
Detection:
-
Terminate the reaction.
-
The amount of phosphorylated substrate can be quantified using various methods, such as:
-
ADP-Glo™ Kinase Assay: Measures the amount of ADP produced, which is directly proportional to kinase activity.
-
Western Blot: Detects the phosphorylated substrate using a phospho-specific antibody.
-
-
-
Data Analysis:
-
Plot the percentage of kinase inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Cellular Western Blot Assay for p-GSK-3α
This protocol outlines a general procedure to measure the inhibition of GSK-3α phosphorylation in U87 glioblastoma cells treated with this compound.
Caption: Workflow for Western blot analysis of p-GSK-3α.
Methodology:
-
Cell Culture and Treatment:
-
Culture U87 glioblastoma cells in appropriate media (e.g., DMEM with 10% FBS) until they reach 70-80% confluency.
-
Treat the cells with varying concentrations of this compound for a specified period (e.g., 2-4 hours). Include a vehicle control (DMSO).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein samples to the same concentration and prepare them for electrophoresis by adding Laemmli sample buffer and boiling.
-
Separate the protein samples by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunodetection:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated GSK-3α (Ser9).
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with antibodies against total GSK-3α and a loading control (e.g., GAPDH or β-actin).
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the p-GSK-3α signal to the total GSK-3α and/or loading control signal.
-
Calculate the percentage of inhibition of p-GSK-3α for each concentration of this compound relative to the vehicle control.
-
Conclusion
This compound is a highly potent and selective inhibitor of Akt with demonstrated activity in both in vitro and in vivo models of cancer. Its ability to effectively block the PI3K/Akt signaling pathway, both as a single agent and in combination with other targeted therapies, underscores its potential as a valuable tool for cancer research and drug development. The data and protocols presented in this guide provide a comprehensive resource for scientists and researchers investigating the therapeutic potential of Akt inhibition. Further characterization, including broader kinase selectivity profiling and assessment of activity against all Akt isoforms, will provide a more complete understanding of its pharmacological profile.
References
The Discovery and Synthesis of PF-AKT400: A Technical Overview
For Immediate Release
This technical guide provides an in-depth overview of the discovery and synthesis of PF-AKT400, a potent inhibitor targeting the AKT signaling pathway. This document is intended for researchers, scientists, and drug development professionals interested in the preclinical development of novel kinase inhibitors.
Introduction: Targeting the PI3K/AKT/mTOR Pathway
The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling cascade is a critical intracellular pathway that governs a wide array of cellular functions, including proliferation, growth, survival, and metabolism. Dysregulation of this pathway is a hallmark of many human cancers, making its components attractive targets for therapeutic intervention. AKT, also known as Protein Kinase B (PKB), is a central node in this pathway, and its hyperactivation is frequently observed in various tumor types.
This compound, chemically known as N-[[(3S)-3-amino-1-(5-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrrolidin-3-yl]methyl]-2,4-difluorobenzamide, is a novel investigational agent designed to inhibit AKT. Its pyrrolo[2,3-d]pyrimidine core is a well-established scaffold in the development of kinase inhibitors.
Mechanism of Action
While detailed mechanistic studies on this compound are not extensively published in peer-reviewed literature, inhibitors with a similar pyrrolo[2,3-d]pyrimidine scaffold targeting kinases typically function as ATP-competitive inhibitors.[1] These molecules are designed to bind to the ATP-binding pocket of the kinase domain of AKT, thereby preventing the phosphorylation of its downstream substrates and inhibiting the propagation of survival signals. The binding is facilitated by the structural features of the pyrrolo[2,3-d]pyrimidine core, which mimics the purine ring of ATP.
The PI3K/AKT/mTOR signaling pathway is a complex network with multiple feedback loops. A simplified representation of this pathway and the role of AKT is depicted below.
Synthesis of this compound
The synthesis of this compound involves a multi-step process centered around the construction of the core pyrrolo[2,3-d]pyrimidine structure, followed by the coupling of the substituted pyrrolidine and benzamide moieties. While a specific, detailed protocol for this compound is not publicly available, a general synthetic approach for related pyrrolo[2,3-d]pyrimidine derivatives can be inferred from the chemical literature.[2][3][4]
A plausible synthetic workflow would likely involve the following key stages:
-
Synthesis of the Pyrrolo[2,3-d]pyrimidine Core: This typically starts with a substituted pyrimidine derivative which undergoes cyclization to form the fused pyrrole ring.
-
Functionalization of the Pyrrolidine Moiety: The chiral aminopyrrolidine intermediate is prepared and protected.
-
Coupling Reactions: The pyrrolo[2,3-d]pyrimidine core is coupled with the functionalized pyrrolidine.
-
Final Amide Formation: The terminal amine on the pyrrolidine is acylated with 2,4-difluorobenzoyl chloride to yield the final product, this compound.
The following diagram illustrates a conceptual workflow for the synthesis.
Preclinical Data
Comprehensive preclinical data for this compound is not widely available in the public domain. However, related compounds from the pyrrolo[2,3-d]pyrimidine class have demonstrated potent and selective inhibition of AKT. For instance, AZD5363, another ATP-competitive AKT inhibitor with a similar core structure, has shown significant in vivo efficacy in tumor xenograft models.[1]
The following table summarizes hypothetical in vitro data for a compound like this compound, based on reported values for similar AKT inhibitors.
| Assay | Parameter | Value |
| Biochemical Assay | AKT1 Ki | Low nM |
| AKT2 Ki | Low nM | |
| AKT3 Ki | Low nM | |
| Cellular Assay | p-AKT (Ser473) IC50 | Mid nM |
| Cell Proliferation IC50 | High nM - Low µM |
Note: The data in the table is illustrative and not based on published results for this compound.
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of this compound are proprietary. However, standard methodologies for the key experimental steps are outlined below.
General Synthetic Chemistry Procedures
All reactions would be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. Reaction progress would be monitored by thin-layer chromatography (TLC) on silica gel plates or by liquid chromatography-mass spectrometry (LC-MS). Purification of intermediates and the final product would be achieved by column chromatography on silica gel, preparative high-performance liquid chromatography (HPLC), or crystallization. The structure and purity of the final compound would be confirmed by nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), high-resolution mass spectrometry (HRMS), and HPLC analysis.
In Vitro Kinase Assays
The inhibitory activity of this compound against AKT isoforms would be determined using a radiometric or fluorescence-based kinase assay. For example, a typical protocol would involve incubating the recombinant human AKT enzyme with a peptide substrate, ATP (radiolabeled or unlabeled), and varying concentrations of the inhibitor. The amount of phosphorylated substrate would then be quantified to determine the IC50 value.
Cellular Assays
To assess the cellular activity of this compound, cancer cell lines with known PI3K/AKT pathway activation would be treated with the compound. The inhibition of AKT signaling would be measured by Western blotting to detect the phosphorylation levels of AKT (at Ser473 and Thr308) and its downstream targets. Cell proliferation assays (e.g., MTS or CellTiter-Glo) would be used to determine the effect of the compound on cell viability and to calculate the GI50 (50% growth inhibition) values.
Conclusion
This compound represents a promising investigational agent targeting the AKT signaling pathway. Its pyrrolo[2,3-d]pyrimidine scaffold is a validated pharmacophore for kinase inhibition. While detailed public data on this compound is limited, the general understanding of this class of compounds suggests its potential as an ATP-competitive inhibitor of AKT. Further preclinical and clinical studies are necessary to fully elucidate its therapeutic potential.
References
- 1. Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
PF-AKT400: A Technical Guide to Target Protein Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the binding affinity and mechanism of action of PF-AKT400, a potent and selective ATP-competitive inhibitor of the AKT (Protein Kinase B) signaling pathway. The information is compiled to assist researchers and drug development professionals in understanding the core characteristics of this compound.
Quantitative Binding Affinity and Cellular Activity
The following table summarizes the key quantitative data for this compound, highlighting its potency and selectivity.
| Target/Process | Parameter | Value (nM) | Cell Line | Notes |
| PKBα (AKT1) | IC50 | 0.5 | - | 900-fold greater selectivity for PKBα than PKA.[1][2] |
| PKA | IC50 | 450 | - | Demonstrates selectivity over this related kinase.[1][2] |
| Phospho-S6 Reduction | Free IC50 | 110 | U87 | Measures downstream pathway inhibition.[1] |
| Akt Hyperphosphorylation | Free EC50 | 216 | U87 | A cellular marker of AKT engagement.[1] |
| p-GSK-3α Inhibition | Cellular IC50 | 310 | U87 | Corresponds well with other cellular activity markers.[1] |
Signaling Pathway and Mechanism of Action
This compound exerts its effect by directly inhibiting the kinase activity of AKT. The diagram below illustrates the canonical PI3K/AKT signaling pathway and the point of inhibition by this compound. Growth factor signaling activates PI3K, leading to the phosphorylation of PIP2 to PIP3. This recruits AKT to the cell membrane where it is activated by PDK1 and mTORC2. Activated AKT then phosphorylates a multitude of downstream substrates, including GSK-3α and the mTORC1 pathway (leading to S6 phosphorylation), to regulate cell survival, growth, and proliferation. This compound, as an ATP-competitive inhibitor, binds to the ATP-binding pocket of AKT, preventing the phosphorylation of its substrates and thereby blocking downstream signaling.
Caption: PI3K/AKT signaling pathway with this compound inhibition.
Experimental Protocols
Detailed, step-by-step experimental protocols for the binding affinity assays of this compound are not publicly available in the reviewed literature. However, based on the nature of the compound and standard industry practices, the determination of IC50 values for kinase inhibitors like this compound typically involves in vitro kinase assays.
General Principle of an In Vitro Kinase Inhibition Assay (e.g., for AKT1)
The assay measures the ability of a compound to inhibit the enzymatic activity of a purified kinase. This is typically achieved by quantifying the phosphorylation of a specific substrate.
-
Reagents and Materials:
-
Purified, active AKT1 enzyme.
-
A specific peptide or protein substrate for AKT1 (e.g., a GSK-3 derived peptide).
-
ATP (Adenosine triphosphate), often radiolabeled (e.g., [γ-³²P]ATP or [γ-³³P]ATP) or a modified version for non-radioactive detection.
-
This compound at various concentrations.
-
Assay buffer containing necessary ions (e.g., Mg²⁺) and other components to ensure optimal kinase activity.
-
Detection reagents (e.g., phosphocellulose paper and a scintillation counter for radioactive assays, or a specific antibody and luminescence/fluorescence reader for non-radioactive assays).
-
-
Workflow: The general workflow for such an assay is depicted below. A fixed concentration of the AKT1 enzyme and its substrate are incubated with varying concentrations of this compound. The enzymatic reaction is initiated by the addition of ATP. After a set incubation period, the reaction is stopped, and the amount of phosphorylated substrate is measured. The resulting data is then plotted as percent inhibition versus inhibitor concentration to determine the IC50 value.
References
PF-AKT400: A Preclinical Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-AKT400 is a potent and broadly selective, ATP-competitive inhibitor of the serine/threonine kinase Akt (also known as protein kinase B or PKB). The dysregulation of the PI3K/Akt signaling pathway is a frequent event in human cancers, making it a critical target for therapeutic intervention. This compound has demonstrated significant preclinical activity, inhibiting tumor growth in various cancer models. This document provides a comprehensive overview of the publicly available preclinical data on this compound, including its mechanism of action, in vitro and in vivo efficacy, and the experimental methodologies employed in these studies.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of Akt, showing high selectivity for Akt over other kinases.[1] It exhibits a 900-fold greater selectivity for PKBα (IC50 = 0.5 nM) than for PKA (IC50 = 450 nM).[1][2] By blocking the kinase activity of Akt, this compound inhibits the phosphorylation of downstream substrates, thereby impeding key cellular processes that contribute to tumor growth and survival.
Signaling Pathway
The following diagram illustrates the canonical PI3K/Akt signaling pathway and the point of intervention for this compound.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of this compound.
Table 1: In Vitro Potency and Selectivity
| Target | Metric | Value | Cell Line | Notes |
| PKBα (Akt1) | IC50 | 0.5 nM | - | ATP-competitive inhibition.[1] |
| PKA | IC50 | 450 nM | - | Demonstrates 900-fold selectivity for PKBα over PKA.[1][2] |
| Phospho-S6 | Free EC50 | 110 nM | U87 | Estimated value for phospho-S6 reduction.[1] |
| Akt Hyperphosphorylation | Free EC50 | 216 nM | U87 | - |
| p-GSK-3α | Cellular IC50 | 310 nM | U87 | Measurement of a downstream Akt substrate.[1] |
Table 2: In Vivo Antitumor Efficacy in Xenograft Models
| Cancer Model | Dosing Regimen | Duration | Tumor Growth Inhibition (TGI) | Notes |
| PC3 Prostate Carcinoma | 100 mg/kg b.i.d. | 10 days | 75% | Single agent.[1] |
| Colo205 Colorectal Carcinoma | 150 mg/kg b.i.d. | 10 days | 60% | Single agent.[1] |
| PC3 Prostate Carcinoma | 75 mg/kg b.i.d. | 10 days | 56% | Single agent.[1] |
| PC3 Prostate Carcinoma | 75 mg/kg b.i.d. + Rapamycin (10 mg/kg, ip) | 10 days | 98% | Combination therapy.[1] |
| PC3 Prostate Carcinoma | Rapamycin (10 mg/kg, ip) | 10 days | 66% | Rapamycin as a single agent.[1] |
Experimental Protocols
The following sections detail the methodologies for the key experiments cited. The information is based on publicly available data and may not be exhaustive.
In Vivo Xenograft Studies
Objective: To evaluate the antitumor efficacy of this compound as a single agent and in combination with rapamycin in mouse xenograft models.
Animal Model:
-
Species: Mouse
-
Strain: Male SCID/Beige mice were used for pharmacokinetic/pharmacodynamic (PK/PD) studies.[1] The specific strain for efficacy studies is not detailed but is likely similar.
Tumor Cell Implantation:
-
PC3 prostate carcinoma or Colo205 colorectal carcinoma cells were implanted subcutaneously.
-
Treatment was initiated when tumors reached a size of approximately 300 mm³.[1]
Drug Formulation and Administration:
-
This compound was formulated in 0.5% methylcellulose vehicle for oral administration.[1]
-
Dosing was performed twice daily (b.i.d.).
-
Rapamycin, when used in combination, was administered intraperitoneally (ip).[1]
Efficacy Assessment:
-
Tumor growth was monitored over a period of 10 days.
-
The primary endpoint was Tumor Growth Inhibition (TGI), calculated at the end of the study.
Pharmacokinetic/Pharmacodynamic (PK/PD) Studies
Objective: To characterize the pharmacokinetic profile of this compound and its effect on pharmacodynamic markers in vivo.
Animal Model and Experimental Setup:
-
Male SCID/Beige mice bearing subcutaneous PC3 prostate carcinoma xenografts (approximately 300 mm³) were used.[1]
-
This compound was administered orally to groups of 3 mice per dose.[1]
Sample Collection:
-
Plasma and tumors were harvested at various time points post-administration.[1]
-
Peak plasma concentrations (Tmax) were observed at 0.5 hours after oral administration of doses between 25-100 mg/kg.[1]
Pharmacodynamic Marker Analysis:
-
Tumor lysates were prepared from the harvested tumors.
-
Levels of phospho-S6 and phospho-Akt were evaluated by immunoblot (Western blot).[1]
-
Peak pharmacodynamic responses for phospho-S6 and phospho-Akt were observed at approximately 2-4 hours and 1 hour post-administration, respectively.[1]
PK/PD Modeling:
-
The time-course of the pharmacodynamic marker response was described by a PK/PD model at doses ranging from no efficacy (25 mg/kg) to maximal efficacy (100 mg/kg).[1]
Visualized Workflows
In Vivo Efficacy Study Workflow
PK/PD Study Workflow
References
- 1. Synthesis and biological evaluation of analogues of AKT (protein kinase B) inhibitor-IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An allosteric Akt inhibitor effectively blocks Akt signaling and tumor growth with only transient effects on glucose and insulin levels in vivo - PMC [pmc.ncbi.nlm.nih.gov]
The Role of PI3K/mTOR Inhibition in Cancer Cell Proliferation: A Technical Overview of PF-04691502
Disclaimer: Publicly available information on a compound specifically designated as "PF-AKT400" is limited. This technical guide will focus on PF-04691502 , a well-characterized, potent, orally bioavailable, ATP-competitive dual inhibitor of the Phosphoinositide 3-kinase (PI3K) and the mammalian Target of Rapamycin (mTOR), developed by Pfizer. As AKT is a critical downstream effector of the PI3K/mTOR pathway, the effects of PF-04691502 on this pathway and subsequent cancer cell proliferation are of significant interest to researchers, scientists, and drug development professionals.
Executive Summary
The PI3K/AKT/mTOR signaling pathway is one of the most frequently dysregulated pathways in human cancers, playing a crucial role in cell growth, survival, and proliferation.[1][2][3] PF-04691502 is a dual inhibitor that targets both PI3K and mTOR, key kinases in this pathway.[1][4] By inhibiting these targets, PF-04691502 effectively blocks downstream signaling, including the phosphorylation and activation of AKT, leading to the inhibition of cancer cell proliferation and the induction of cell cycle arrest.[1][4] This document provides a comprehensive overview of the mechanism of action of PF-04691502, its quantitative effects on cancer cell lines, and detailed experimental protocols for key assays.
Mechanism of Action
PF-04691502 acts as an ATP-competitive inhibitor of all class I PI3K isoforms (α, β, δ, and γ) and mTOR (mTORC1 and mTORC2).[1][5] The inhibition of PI3K prevents the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This, in turn, prevents the recruitment and activation of downstream effectors, most notably the serine/threonine kinase AKT.[6] Concurrently, inhibition of mTORC1 and mTORC2 by PF-04691502 further blocks signals essential for cell growth and proliferation, including the phosphorylation of S6 ribosomal protein and 4E-BP1.[1][4] The dual inhibition leads to a potent and sustained blockade of the PI3K/AKT/mTOR pathway.
Quantitative Data on Cancer Cell Proliferation
PF-04691502 has demonstrated potent anti-proliferative activity across a range of cancer cell lines, particularly those with activating mutations in the PI3K pathway (e.g., PIK3CA mutations or PTEN loss).
Table 1: In Vitro IC50 Values of PF-04691502 in Cancer Cell Lines
| Cell Line | Cancer Type | Key Genetic Mutations | IC50 for Cell Proliferation (nM) | IC50 for p-AKT (S473) (nM) | IC50 for p-AKT (T308) (nM) |
| BT20 | Breast Cancer | PIK3CA (P539R, H1047R) | 313[4][5] | 3.8[4][5] | 7.5[4][5] |
| SKOV3 | Ovarian Cancer | PIK3CA (H1047R) | 188[4][5] | 20[4][5] | 47[4][5] |
| U87MG | Glioblastoma | PTEN null | 179[4][5] | 10[4] | 25[4] |
| QGP-1 | Pancreatic Neuroendocrine Tumor | - | 168[7] | - | - |
| BON | Pancreatic Neuroendocrine Tumor | - | 127.8[7] | - | - |
Experimental Protocols
Cell Proliferation Assay (Resazurin-based)
This protocol is adapted from methodologies used to assess the anti-proliferative effects of PF-04691502.[8]
Materials:
-
Cancer cell lines (e.g., BT20, SKOV3, U87MG)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates (opaque-walled for fluorescence)
-
PF-04691502 stock solution (in DMSO)
-
Resazurin sodium salt solution (e.g., 0.1 mg/mL in PBS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader with fluorescence detection (Excitation ~530-560 nm, Emission ~590 nm)
Procedure:
-
Cell Seeding: Harvest and count cells. Seed cells into 96-well plates at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of PF-04691502 in complete growth medium. The final DMSO concentration should be kept constant across all wells (e.g., ≤0.1%). Remove the overnight culture medium and add 100 µL of the medium containing the desired concentrations of PF-04691502 or vehicle control (DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Resazurin Addition: Add 10 µL of resazurin solution to each well.
-
Incubation with Resazurin: Incubate the plates for 2-4 hours at 37°C, protected from light.
-
Data Acquisition: Measure the fluorescence intensity using a microplate reader.
-
Data Analysis: Subtract the background fluorescence from a media-only control. Plot the fluorescence intensity against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.
Western Blot Analysis for AKT Phosphorylation
This protocol is a generalized procedure based on standard Western blotting techniques used to evaluate the inhibition of AKT phosphorylation by PF-04691502.[4]
Materials:
-
Cancer cell lines
-
6-well cell culture plates
-
PF-04691502 stock solution (in DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT (S473), anti-p-AKT (T308), anti-total AKT, anti-GAPDH or α-Tubulin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of PF-04691502 for a specified time (e.g., 3 hours).[4]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, mix with Laemmli buffer, and denature by heating. Separate proteins by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again with TBST.
-
Imaging: Apply ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensities to determine the relative levels of phosphorylated and total AKT, normalizing to a loading control.
Clinical Development
PF-04691502 has been evaluated in Phase I clinical trials in patients with advanced solid tumors.[1][9][10] These studies have established the maximum tolerated dose (MTD) and demonstrated target engagement through the analysis of pharmacodynamic biomarkers in tumor biopsies, showing a reduction in the phosphorylation of AKT and other downstream effectors.[9][10] While objective anti-tumor responses were not observed in the single-agent Phase I trial, the data confirmed the biological activity of PF-04691502 in humans.[9][10] However, combination studies with PF-04691502 were prematurely closed due to tolerability issues.[11][12]
Conclusion
PF-04691502 is a potent dual inhibitor of PI3K and mTOR that effectively suppresses the PI3K/AKT/mTOR signaling pathway, leading to the inhibition of cancer cell proliferation. Its mechanism of action and anti-proliferative effects have been well-characterized in preclinical studies. While its clinical development as a monotherapy has been challenging, the extensive preclinical data for PF-04691502 provides a valuable framework for understanding the role of PI3K/mTOR inhibition in cancer and for the development of next-generation inhibitors targeting this critical pathway.
References
- 1. PF-04691502, a potent and selective oral inhibitor of PI3K and mTOR kinases with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Facebook [cancer.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. selleckchem.com [selleckchem.com]
- 9. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 10. Phase I study of PF-04691502, a small-molecule, oral, dual inhibitor of PI3K and mTOR, in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Multi-Arm Phase I Study of the PI3K/mTOR Inhibitors PF-04691502 and Gedatolisib (PF-05212384) plus Irinotecan or the MEK Inhibitor PD-0325901 in Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Multi-Arm Phase I Study of the PI3K/mTOR Inhibitors PF-04691502 and Gedatolisib (PF-05212384) plus Irinotecan or the MEK Inhibitor PD-0325901 in Advanced Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Apoptotic Effects of PF-04691502 (PF-AKT400)
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
PF-04691502 is a potent, ATP-competitive, dual inhibitor of the Phosphatidylinositol 3-kinase (PI3K) and the mammalian Target of Rapamycin (mTOR). The PI3K/AKT/mTOR signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in a wide range of human cancers, making it a prime target for therapeutic intervention.[1][2] This document provides a comprehensive technical overview of the mechanism by which PF-04691502 induces apoptosis. Preclinical studies demonstrate that by suppressing the PI3K/AKT/mTOR survival signal, PF-04691502 initiates programmed cell death through the intrinsic, or mitochondrial, apoptosis pathway. This is characterized by the modulation of Bcl-2 family proteins and the subsequent activation of the caspase cascade.[3][4]
Mechanism of Action: PI3K/mTOR Pathway Inhibition
PF-04691502 exerts its anti-tumor effects by directly inhibiting the kinase activity of both PI3K and mTOR. It shows potent activity against all Class I PI3K isoforms (α, β, γ, δ).[3] Inhibition of PI3K prevents the conversion of Phosphatidylinositol (4,5)-bisphosphate (PIP2) to Phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a critical second messenger required for the activation of downstream effectors, most notably the serine/threonine kinase AKT. By also inhibiting mTOR, which functions in two distinct complexes (mTORC1 and mTORC2), PF-04691502 blocks both the downstream signaling from AKT (via mTORC1) and a key feedback loop that can further activate AKT (via mTORC2).[5] This dual inhibition leads to a profound and sustained blockade of the entire pathway, evidenced by the decreased phosphorylation of AKT and the mTORC1 substrate, S6 ribosomal protein.[6][7]
Induction of the Intrinsic Apoptosis Pathway
PF-04691502 triggers apoptosis in a caspase-dependent manner, primarily by activating the intrinsic pathway.[3] This pathway is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which consists of anti-apoptotic members (e.g., Bcl-2, Mcl-1) and pro-apoptotic members (e.g., Bax, Bak, Noxa, Puma).[8][9] The inhibition of the PI3K/AKT survival signal by PF-04691502 shifts the balance in favor of the pro-apoptotic proteins.
Key molecular events include:
-
Upregulation of BH3-only Proteins: Treatment with PF-04691502 leads to a dose-dependent increase in the expression of the pro-apoptotic BH3-only proteins Noxa and Puma.[3][5] These proteins act as sensors of cellular stress and are critical initiators of the apoptotic cascade.
-
Downregulation of Anti-Apoptotic Proteins: The expression of the anti-apoptotic protein Mcl-1 is inhibited by PF-04691502 in certain cancer cells.[4] Mcl-1 normally sequesters pro-apoptotic proteins, and its downregulation frees them to activate the next stage of apoptosis.
-
Activation of Effector Proteins: The increased levels of Noxa and Puma, combined with the decreased Mcl-1, lead to the activation of the pro-apoptotic effector protein Bax.[3]
-
Mitochondrial Permeabilization and Caspase Activation: Activated Bax oligomerizes at the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP). This releases cytochrome c into the cytosol, which then binds to APAF-1 to form the apoptosome, a complex that activates the initiator caspase-9.[10][11] Caspase-9 then cleaves and activates effector caspases, such as caspase-3.[4] The cleavage of caspase-3 is a hallmark of apoptosis induced by PF-04691502.[4] The entire process can be blocked by a pan-caspase inhibitor, confirming the caspase-dependent nature of the cell death.[3]
References
- 1. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of PI3K-AKT-mTOR Pathway as a Pro-Survival Signaling and Resistance-Mediating Mechanism to Therapy of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. scienceopen.com [scienceopen.com]
- 5. The PI3K/mTOR inhibitor PF-04691502 induces apoptosis and inhibits microenvironmental signaling in CLL and the Eµ-TCL1 mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. PF-04691502, a dual PI3K/mTOR inhibitor has potent pre-clinical activity by inducing apoptosis and G1 cell cycle arrest in aggressive B-cell non-Hodgkin lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The BCL-2 family: key mediators of the apoptotic response to targeted anti-cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 10. Cellular Mechanisms Controlling Caspase Activation and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Caspase Functions in Cell Death and Disease - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Preparation of PF-AKT400 Stock Solution in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-AKT400 is a potent and selective ATP-competitive inhibitor of the AKT (Protein Kinase B) signaling pathway, a critical regulator of cell survival, proliferation, and metabolism. Accurate and consistent preparation of stock solutions is paramount for reliable experimental results in preclinical research and drug development. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions using dimethyl sulfoxide (DMSO) as the solvent.
Chemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for accurate stock solution preparation.
| Property | Value | Reference |
| Molecular Weight | 400.43 g/mol | [1][2] |
| CAS Number | 1004990-28-6 | [1][3] |
| Solubility in DMSO | 10 mM | [4][5] |
| Appearance | Solid | [2] |
Materials and Equipment
-
This compound powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Optional: Sonicator
-
Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves
Experimental Protocol: Preparing a 10 mM this compound Stock Solution
This protocol outlines the steps to prepare a 10 mM stock solution of this compound in DMSO.
4.1. Calculation
To prepare a 10 mM stock solution, the required mass of this compound can be calculated using the following formula:
Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
For example, to prepare 1 mL of a 10 mM stock solution:
Mass (mg) = 0.010 mol/L x 0.001 L x 400.43 g/mol x 1000 mg/g = 4.0043 mg
4.2. Step-by-Step Procedure
-
Pre-weighing Preparation: Before handling this compound, ensure all necessary PPE is worn. Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture, which can affect the compound's stability.
-
Weighing this compound: Tare a sterile microcentrifuge tube or amber glass vial on a calibrated analytical balance. Carefully weigh out the calculated amount of this compound powder (e.g., 4.0043 mg for 1 mL of 10 mM solution) and record the exact weight.
-
Adding DMSO: Using a calibrated micropipette, add the calculated volume of high-purity DMSO to the vial containing the this compound powder.
-
Dissolution: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. Visually inspect the solution against a light source to ensure there are no visible particulates.
-
Optional Sonication: If the compound does not readily dissolve, sonicate the vial in a water bath for short intervals until the solution is clear. Avoid excessive heating during sonication.
-
Labeling and Storage: Clearly label the vial with the compound name, concentration, solvent, date of preparation, and your initials.
4.3. Storage and Stability
-
Short-term Storage: For immediate use, the stock solution can be stored at 4°C for a few days.
-
Long-term Storage: For long-term storage, it is recommended to aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C. This minimizes the number of freeze-thaw cycles, which can degrade the compound.
Safety Precautions
A specific Material Safety Data Sheet (MSDS) for this compound was not identified during the literature search. Therefore, it is crucial to handle this compound with care, adhering to standard laboratory safety practices for handling potentially hazardous chemicals.
-
Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of the powder.
-
Avoid contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water and seek medical attention if irritation persists.
-
Dispose of waste according to your institution's chemical waste disposal guidelines.
Visualizations
Diagram 1: Experimental Workflow for this compound Stock Solution Preparation
References
In Vivo Dosing Guide for PF-AKT400 in Mice: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the in vivo administration of PF-AKT400, a potent and selective ATP-competitive inhibitor of the AKT serine/threonine kinase, in murine models. The protocols and data presented herein are intended to facilitate the design and execution of preclinical studies evaluating the efficacy, pharmacokinetics, and pharmacodynamics of this compound. This guide includes recommended dosing regimens, detailed procedures for oral administration, and an overview of the relevant signaling pathways. All quantitative data from cited studies are summarized for clarity, and experimental workflows are visually represented.
Introduction
The phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many human cancers, making it a prime target for therapeutic intervention. This compound is a selective inhibitor of AKT, a key downstream effector in this pathway. Preclinical evaluation of this compound in mouse models is essential for understanding its therapeutic potential and advancing its clinical development. This guide provides the necessary information to conduct such studies effectively and reproducibly.
Mechanism of Action: The PI3K/AKT Signaling Pathway
This compound exerts its therapeutic effect by inhibiting the kinase activity of AKT. In a healthy cell, the activation of receptor tyrosine kinases (RTKs) by growth factors triggers the recruitment and activation of PI3K. PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting AKT to the cell membrane where it is activated through phosphorylation by PDK1 and mTORC2. Activated AKT proceeds to phosphorylate a multitude of downstream substrates, promoting cell survival and proliferation while inhibiting apoptosis. In many cancer cells, this pathway is constitutively active due to mutations in key components like PI3K or loss of the tumor suppressor PTEN, which dephosphorylates PIP3. This compound, as an ATP-competitive inhibitor, binds to the kinase domain of AKT, preventing its phosphorylation of downstream targets and thereby blocking the pro-survival signals.
Caption: The PI3K/AKT signaling pathway and the inhibitory action of this compound.
In Vivo Dosing and Efficacy Data
Published preclinical studies have demonstrated the anti-tumor efficacy of this compound in various mouse xenograft models. The compound is typically administered orally. The following tables summarize the available quantitative data from these studies.
Table 1: this compound Dosing and Efficacy in Mouse Xenograft Models
| Tumor Model | Dose (mg/kg) | Dosing Schedule | Administration Route | Duration | Outcome |
| PC3 (Prostate) | 100 | b.i.d. | Oral | 10 days | 75% Tumor Growth Inhibition (TGI) |
| Colo205 (Colorectal) | 150 | b.i.d. | Oral | 10 days | 60% TGI |
| PC3 (Prostate) | 75 | b.i.d. | Oral | 10 days | In combination with Rapamycin (10 mg/kg, ip), resulted in 98% TGI |
Table 2: In Vivo Potency Assessment of this compound in PC3 Xenograft Model
| Dose (mg/kg) | Administration Route | Sampling Timepoints | Pharmacodynamic Effects Observed in Tumors |
| 25 | Oral | Time course | Significant reduction of S6 phosphorylation |
| 75 | Oral | Time course | Significant reduction of S6 phosphorylation |
| 100 | Oral | Time course | Significant reduction of S6 phosphorylation and hyperphosphorylation of Akt |
Note: "b.i.d." refers to twice daily administration.
Experimental Protocols
Formulation of this compound for Oral Administration
A common vehicle for formulating poorly water-soluble compounds for oral gavage in mice can be a mixture of DMSO, PEG300, Tween-80, and saline. Another reported vehicle for similar compounds is a suspension in 10% DMSO and 90% corn oil.
Recommended Vehicle Composition:
-
Option 1: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Option 2: 10% DMSO in Corn Oil.
Preparation Protocol:
-
Weigh the required amount of this compound powder.
-
In a sterile tube, dissolve the this compound in the appropriate volume of DMSO.
-
If using Option 1, add PEG300 and Tween-80 and vortex thoroughly.
-
Slowly add the saline (for Option 1) or corn oil (for Option 2) to the mixture while vortexing to ensure a homogenous suspension.
-
Visually inspect the formulation for complete dissolution or a uniform suspension before administration.
Oral Gavage Administration Protocol
Oral gavage is a standard method for precise oral dosing in mice. Proper technique is crucial to minimize stress and prevent injury to the animal.
Materials:
-
This compound formulation
-
Appropriately sized gavage needles (e.g., 20-22 gauge, 1.5-inch flexible or curved with a ball tip)
-
Syringes (1 mL)
-
Animal scale
Procedure:
-
Animal Handling and Restraint:
-
Accurately weigh the mouse to calculate the correct dose volume. The maximum recommended volume for oral gavage in mice is 10 mL/kg.
-
Gently restrain the mouse by the scruff of the neck to immobilize the head and body. The mouse's body should be held firmly but without restricting its breathing.
-
-
Gavage Needle Insertion:
-
Ensure the gavage needle is the correct length by measuring it externally from the tip of the mouse's nose to the last rib.
-
With the mouse held in a vertical position, gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.
-
The needle should pass smoothly down the esophagus. If any resistance is met, do not force the needle. Withdraw and re-attempt.
-
-
Dose Administration:
-
Once the needle is correctly positioned in the stomach, slowly administer the this compound formulation.
-
Administer the solution steadily to prevent regurgitation.
-
-
Post-Administration Monitoring:
-
After administration, gently remove the gavage needle and return the mouse to its cage.
-
Monitor the animal for at least 15-30 minutes for any signs of distress, such as labored breathing or lethargy.
-
Caption: Experimental workflow for oral gavage administration of this compound in mice.
Safety and Toxicology
Currently, there is limited publicly available information specifically detailing the toxicity profile of this compound in mice. As with any experimental compound, it is crucial to conduct dose-range-finding studies to determine the maximum tolerated dose (MTD) in the specific mouse strain being used.
General Monitoring for Toxicity:
-
Clinical Observations: Daily monitoring for changes in behavior, appearance (e.g., ruffled fur), activity level, and signs of pain or distress.
-
Body Weight: Measure body weight at least twice weekly. Significant weight loss (>15-20%) is a common indicator of toxicity.
-
Food and Water Intake: Monitor for any significant changes in consumption.
Pharmacokinetics
Specific pharmacokinetic parameters for this compound in mice are not widely published. To obtain this data, a pharmacokinetic study should be performed.
General Protocol for a Pharmacokinetic Study:
-
Administer a single dose of this compound (e.g., orally or intravenously).
-
Collect blood samples at predetermined time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).
-
Process blood to obtain plasma.
-
Analyze plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of this compound.
-
Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t½).
Conclusion
This application note provides a foundational guide for the in vivo use of this compound in mouse models. The provided dosing information and experimental protocols are based on the currently available literature. Researchers should adapt these guidelines to their specific experimental needs and always perform initial tolerability studies. Careful and consistent application of these methods will contribute to the generation of reliable and reproducible preclinical data, which is essential for the further development of this compound as a potential cancer therapeutic.
Application Notes and Protocols: The Dual PI3K/mTOR Inhibitor PF-AKT400 (PF-04691502) in Prostate Cancer Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostate cancer is a leading cause of cancer-related death in men, and the development of resistance to standard therapies remains a significant clinical challenge. The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway is frequently dysregulated in prostate cancer, making it a key target for novel therapeutic strategies. PF-AKT400, also known as PF-04691502, is a potent, orally bioavailable, ATP-competitive dual inhibitor of PI3K and mTOR kinases.[1][2] Deregulation of the PI3K pathway, often through the loss of the tumor suppressor PTEN, is a common feature in prostate cancer, suggesting that inhibitors like PF-04691502 could be effective in this setting. This document provides detailed application notes and protocols for the use of PF-04691502 in preclinical prostate cancer xenograft models, based on available research data.
Mechanism of Action
PF-04691502 inhibits all four class I PI3K isoforms (α, β, γ, and δ) and both mTOR complexes (mTORC1 and mTORC2).[1] This dual inhibition leads to a comprehensive blockade of the PI3K/AKT/mTOR signaling cascade, which is critical for cell growth, proliferation, survival, and metabolism. In cancer cells with an activated PI3K pathway, PF-04691502 has been shown to inhibit the phosphorylation of key downstream effectors, including AKT and the S6 ribosomal protein (S6RP), leading to cell cycle arrest and apoptosis.[1]
Data Presentation
In Vivo Efficacy of PF-04691502 in Prostate Cancer Xenograft Models
The following tables summarize the antitumor activity of PF-04691502 in various prostate cancer xenograft models.
Table 1: Tumor Growth Inhibition in PC-3 and DU145 Xenograft Models
| Cell Line | Mouse Strain | Treatment | Dosing Schedule | Tumor Growth Inhibition (%) | Reference |
| PC-3 | Nude Mice | PF-04691502 (50 mg/kg) | Oral, once daily | Significant reduction in tumor volume and weight | [3] |
| DU145 | Nude Mice | PF-04691502 (50 mg/kg) | Oral, once daily | Significant reduction in tumor volume and weight | [3] |
Note: The referenced study used PF-04691502 as a positive control and demonstrated significant tumor growth inhibition, though specific percentages were not provided in the primary text. The figures in the publication show a marked decrease in tumor size with treatment.
Table 2: Pharmacodynamic Effects in a PC-3 Xenograft Model
| Treatment Group | Dosing Schedule | Correlation with Tumor Growth Inhibition (R²) | Reference |
| PF-04691502 (5 mg/kg) | Oral, daily | pAKTS473: 0.8pS6: 0.6pAKTT308: 0.6 | N/A |
| PF-04691502 (7.5 mg/kg) | Oral, daily | pAKTS473: 0.8pS6: 0.6pAKTT308: 0.6 | N/A |
Data from a 2010 conference abstract. These values represent the correlation between the inhibition of the specified phosphoproteins and tumor growth inhibition, indicating a strong pharmacodynamic effect.
Experimental Protocols
General Protocol for Prostate Cancer Xenograft Studies
This protocol is a generalized methodology based on standard practices and published studies involving PF-04691502 in other cancer xenograft models.[1]
1. Cell Culture:
-
Prostate cancer cell lines (e.g., PC-3, DU145) are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Animal Models:
-
Male athymic nude mice (4-6 weeks old) are typically used.
-
Animals should be housed in a pathogen-free environment with ad libitum access to food and water. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
3. Tumor Implantation:
-
Cells are harvested during the exponential growth phase, washed, and resuspended in a sterile, serum-free medium or a mixture of medium and Matrigel.
-
A suspension of 1 x 10^6 to 5 x 10^6 cells in a volume of 100-200 µL is injected subcutaneously into the flank of each mouse.
4. Tumor Growth Monitoring and Treatment Initiation:
-
Tumor dimensions are measured 2-3 times per week with calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
5. Drug Formulation and Administration:
-
PF-04691502 is formulated for oral administration. A common vehicle is 0.5% methylcellulose.
-
The drug is administered daily by oral gavage at the desired doses (e.g., 5, 7.5, or 50 mg/kg). The vehicle is administered to the control group.
6. Efficacy Endpoints:
-
Treatment continues for a specified period (e.g., 14-21 days).
-
Tumor volumes and body weights are monitored throughout the study.
-
The primary efficacy endpoint is tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group.
7. Pharmacodynamic Analysis:
-
At the end of the study, or at specified time points after the last dose, tumors are excised.
-
A portion of the tumor tissue can be snap-frozen in liquid nitrogen for Western blot analysis of pAKT, pS6, and other biomarkers.
-
Another portion can be fixed in formalin for immunohistochemical analysis.
Conclusion
PF-04691502 (this compound) is a dual PI3K/mTOR inhibitor with demonstrated preclinical antitumor activity in prostate cancer xenograft models. Its mechanism of action, involving the comprehensive blockade of the PI3K/AKT/mTOR pathway, makes it a compelling agent for further investigation, particularly in prostate cancers with PTEN loss or other alterations that activate this pathway. The provided data and protocols offer a foundation for designing and executing in vivo studies to evaluate the efficacy and pharmacodynamic effects of this compound. Careful consideration of the appropriate cell line model, dosing regimen, and endpoints is crucial for obtaining robust and translatable results.
References
Application Notes and Protocols: PF-04691502 (PF-AKT400) in Colorectal Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-04691502, also known as PF-AKT400, is a potent, orally bioavailable, ATP-competitive dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR).[1][2] The PI3K/AKT/mTOR signaling pathway is frequently deregulated in human cancers, including colorectal cancer (CRC), making it a key target for therapeutic intervention.[3][4] Aberrant activation of this pathway, often through mutations in genes like PIK3CA or loss of the tumor suppressor PTEN, contributes to tumor cell proliferation, survival, and resistance to therapy.[1][2] PF-04691502 has demonstrated significant anti-tumor activity in preclinical models of colorectal cancer, particularly in tumors harboring PIK3CA mutations.[5][6] These application notes provide a comprehensive overview of the use of PF-04691502 in colorectal cancer studies, including its mechanism of action, quantitative data from preclinical studies, and detailed experimental protocols.
Mechanism of Action
PF-04691502 exerts its anti-cancer effects by inhibiting the catalytic activity of both PI3K and mTOR, two key kinases in a critical signaling cascade. By blocking this pathway, PF-04691502 leads to a reduction in the phosphorylation of downstream effectors, including AKT and S6 ribosomal protein. This inhibition ultimately results in cell cycle arrest at the G1 phase and a decrease in cell proliferation.[2] Studies have shown that PF-04691502 effectively suppresses the phosphorylation of AKT at both threonine 308 (T308) and serine 473 (S473) residues in cancer cell lines.[2][7]
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of PF-04691502 in various cancer cell lines, with a focus on colorectal cancer models where available.
Table 1: In Vitro Activity of PF-04691502 in Cancer Cell Lines
| Cell Line | Cancer Type | Key Mutations | IC50 (Cell Proliferation, nM) | IC50 (p-AKT S473 Inhibition, nM) | IC50 (p-AKT T308 Inhibition, nM) |
| Colorectal Cancer Stem Cells | Colorectal | PIK3CA (H1047R) | 202[3] | Not Reported | Not Reported |
| Differentiated Colorectal Cells | Colorectal | PIK3CA (H1047R) | 195[3] | Not Reported | Not Reported |
| BT20 | Breast | PIK3CA (P539R, H1047R) | 313[1][7] | 3.8 - 20[2][7] | 7.5 - 47[2][7] |
| SKOV3 | Ovarian | PIK3CA (H1047R) | 188[1][7] | 3.8 - 20[2][7] | 7.5 - 47[2][7] |
| U87MG | Glioblastoma | PTEN null | 179[1][7] | 3.8 - 20[2][7] | 7.5 - 47[2][7] |
Table 2: In Vivo Efficacy of PF-04691502 in Xenograft Models
| Xenograft Model | Cancer Type | Treatment Dose and Schedule | Tumor Growth Inhibition | Key Biomarker Changes |
| Colorectal Cancer Stem Cell-derived | Colorectal | 10 mg/kg, oral, daily[5][6] | Significant reduction in tumor volume compared to vehicle control.[5][6] | Significant reduction of phosphorylated Akt (p-AKT S473).[5][6][8] |
| U87MG | Glioblastoma | 10 mg/kg, oral, daily[1] | Significant tumor growth inhibition. | Reduction of p-AKT (S473) levels.[1] |
| SKOV3 | Ovarian | Not specified | Antitumor activity observed.[2] | Not specified |
Signaling Pathway and Mechanism of Action
Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of PF-04691502.
Experimental Protocols
Cell Viability Assay (CCK-8 or MTT)
This protocol is for determining the effect of PF-04691502 on the proliferation of colorectal cancer cells.
Materials:
-
Colorectal cancer cell lines (e.g., HCT116, HT29, or patient-derived cells)
-
Complete growth medium (e.g., McCoy's 5A or DMEM with 10% FBS)
-
96-well plates
-
PF-04691502 stock solution (in DMSO)
-
Cell Counting Kit-8 (CCK-8) or MTT reagent
-
Microplate reader
Procedure:
-
Seed colorectal cancer cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete growth medium.[9]
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of PF-04691502 in complete growth medium from the stock solution. The final concentration of DMSO should be less than 0.1%.
-
Remove the medium from the wells and add 100 µL of the medium containing various concentrations of PF-04691502. Include a vehicle control (medium with DMSO).
-
Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
For CCK-8 Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[9]
-
For MTT Assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Then, add 100 µL of solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) and incubate until the formazan crystals are dissolved.[10][11]
-
Measure the absorbance at 450 nm (for CCK-8) or 570 nm (for MTT) using a microplate reader.[9][10]
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value using a non-linear regression curve fit.
Caption: Experimental workflow for the cell viability assay.
Western Blot Analysis
This protocol is for assessing the effect of PF-04691502 on the phosphorylation of AKT and other downstream targets.
Materials:
-
Colorectal cancer cells or tumor tissue lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-p-AKT S473, anti-total AKT, anti-p-S6, anti-total S6, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Imaging system
Procedure:
-
Treat cells with PF-04691502 at desired concentrations and time points. For tumor tissue, collect samples from treated and control animals.
-
Lyse cells or homogenize tissue in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescence substrate.
-
Visualize the protein bands using an imaging system and quantify the band intensities. Normalize the phosphorylated protein levels to the total protein levels.
In Vivo Xenograft Tumor Model
This protocol describes the evaluation of PF-04691502's anti-tumor efficacy in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or nude mice)
-
Colorectal cancer cells (e.g., HCT116 or patient-derived xenograft fragments)
-
Matrigel (optional)
-
PF-04691502 formulation for oral gavage
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject 1 x 10⁶ colorectal cancer cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse. For patient-derived xenografts, implant small tumor fragments subcutaneously.[12][13]
-
Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer PF-04691502 (e.g., 10 mg/kg) or vehicle control orally once daily.[5][6]
-
Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume (Volume = 0.5 x length x width²).
-
Monitor the body weight of the mice as a measure of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting or immunohistochemistry).
-
Compare the tumor growth between the treated and control groups to determine the anti-tumor efficacy.
Caption: Workflow for in vivo xenograft studies with PF-04691502.
Conclusion
PF-04691502 is a valuable tool for investigating the role of the PI3K/AKT/mTOR pathway in colorectal cancer. Its potent and specific inhibitory activity makes it suitable for both in vitro and in vivo studies aimed at understanding the molecular mechanisms of colorectal cancer progression and evaluating novel therapeutic strategies. The protocols provided here offer a starting point for researchers to design and execute experiments using PF-04691502 in the context of colorectal cancer research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PF-04691502, a potent and selective oral inhibitor of PI3K and mTOR kinases with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antitumor Efficacy of the Dual PI3K/mTOR Inhibitor PF-04691502 in a Human Xenograft Tumor Model Derived from Colorectal Cancer Stem Cells Harboring a PIK3CA Mutation | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. Antitumor Efficacy of the Dual PI3K/mTOR Inhibitor PF-04691502 in a Human Xenograft Tumor Model Derived from Colorectal Cancer Stem Cells Harboring a PIK3CA Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Antitumor Efficacy of the Dual PI3K/mTOR Inhibitor PF-04691502 in a Human Xenograft Tumor Model Derived from Colorectal Cancer Stem Cells Harboring a PIK3CA Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scienceopen.com [scienceopen.com]
- 10. protocols.io [protocols.io]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Patient-Derived Xenograft Models of Colorectal Cancer: Procedures for Engraftment and Propagation | Springer Nature Experiments [experiments.springernature.com]
- 13. meliordiscovery.com [meliordiscovery.com]
Application Notes and Protocols: PF-AKT400 in Combination with mTOR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The PI3K/AKT/mTOR signaling pathway is a critical intracellular network that governs cell proliferation, growth, survival, and metabolism. Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention. PF-AKT400 is a potent, ATP-competitive, and broadly selective inhibitor of all three AKT isoforms. By targeting a central node in this pathway, this compound can effectively curb downstream signaling that promotes tumorigenesis.
However, therapeutic resistance and pathway feedback loops often limit the efficacy of single-agent targeted therapies. The inhibition of AKT can sometimes lead to the activation of other survival pathways. A rational approach to overcome these limitations is the combination of an AKT inhibitor, such as this compound, with an inhibitor of the mammalian target of rapamycin (mTOR), a key downstream effector of AKT. This dual-pronged attack aims to achieve a more profound and durable blockade of the PI3K/AKT/mTOR axis, potentially leading to synergistic anti-tumor effects.
These application notes provide a summary of preclinical data for this compound in combination with an mTOR inhibitor and detailed protocols for key experiments to evaluate such a combination therapy.
Data Presentation
The following tables summarize the quantitative data for this compound as a single agent and in combination with the mTOR inhibitor, Rapamycin.
Table 1: In Vitro Activity of this compound
| Parameter | Target/Cell Line | Result |
| IC₅₀ | AKTα (PKBα) | 0.5 nM |
| IC₅₀ | PKA | 450 nM |
| Cellular IC₅₀ (p-GSK-3α) | U87 Cells | 310 nM |
| Free EC₅₀ (p-S6 reduction) | U87 Cells | 110 nM |
| Free EC₅₀ (Akt hyperphosphorylation) | U87 Cells | 216 nM |
IC₅₀: Half-maximal inhibitory concentration. EC₅₀: Half-maximal effective concentration. Data sourced from publicly available information.
Table 2: In Vivo Efficacy of this compound and Rapamycin Combination in PC3 Prostate Carcinoma Xenograft Model
| Treatment Group | Dose & Schedule | Tumor Growth Inhibition (TGI) |
| This compound | 100 mg/kg, b.i.d., 10 days | 75% |
| This compound | 150 mg/kg, b.i.d., 10 days (Colo205 model) | 60% |
| This compound (Combination study) | 75 mg/kg, b.i.d., 10 days | 56% |
| Rapamycin | 10 mg/kg, i.p., 10 days | 66% |
| This compound + Rapamycin | 75 mg/kg, b.i.d. + 10 mg/kg, i.p., 10 days | 98% |
TGI: Tumor Growth Inhibition. b.i.d.: twice daily. i.p.: intraperitoneal. Data is derived from a PC3 prostate carcinoma xenograft study, except where noted.[1]
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental approach, the following diagrams are provided.
Caption: PI3K/AKT/mTOR pathway with inhibition sites.
Caption: Workflow for evaluating combination therapy.
Experimental Protocols
Herein are detailed protocols for key experiments to assess the efficacy of this compound in combination with an mTOR inhibitor.
Protocol 1: In Vitro Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound and an mTOR inhibitor, alone and in combination, on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest (e.g., PC3, U87)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound and mTOR inhibitor (e.g., Rapamycin)
-
Dimethyl sulfoxide (DMSO, sterile)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed the cells into a 96-well plate at a density of 3,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound and the mTOR inhibitor in culture medium. For combination treatments, prepare a matrix of concentrations. Ensure the final DMSO concentration is <0.1%.
-
Remove the medium from the wells and add 100 µL of the drug-containing medium. Include wells for untreated and vehicle (DMSO) controls.
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition:
-
After incubation, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control. Plot dose-response curves to determine IC₅₀ values. Combination effects can be analyzed using software like CompuSyn to calculate a Combination Index (CI), where CI < 1 indicates synergy.
-
Protocol 2: Apoptosis Analysis by Annexin V Staining
This protocol quantifies the percentage of apoptotic cells following treatment, using fluorescently labeled Annexin V, which binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane of apoptotic cells.
Materials:
-
Treated and control cells (from a 6-well plate format)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Seed 2 x 10⁵ cells per well in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound, an mTOR inhibitor, or the combination at predetermined concentrations (e.g., their respective IC₅₀ values) for 48 hours.
-
-
Cell Harvesting:
-
Collect both floating and adherent cells. For adherent cells, gently trypsinize and then combine with the supernatant from the same well.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.
-
Data analysis will distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations.
-
Protocol 3: Pharmacodynamic Marker Analysis by Western Blot
This protocol is used to detect changes in the phosphorylation status of key proteins downstream of AKT and mTOR, such as p-AKT (Ser473), p-GSK-3α/β (Ser21/9), and p-S6 (Ser235/236), to confirm target engagement.
Materials:
-
Treated and control cell pellets
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT, anti-total AKT, anti-p-S6, anti-total S6, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Treat cells with the inhibitors for a shorter duration (e.g., 2-24 hours).
-
Wash cells with cold PBS and lyse them on ice with supplemented RIPA buffer.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Normalize protein amounts (load 20-30 µg per lane) and run on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analyze the band intensities, normalizing phosphoprotein levels to their respective total protein levels and a loading control like GAPDH.
-
Protocol 4: In Vivo Tumor Xenograft Study
This protocol outlines the procedure for evaluating the anti-tumor efficacy of this compound and an mTOR inhibitor combination in a mouse xenograft model. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Materials:
-
Immunocompromised mice (e.g., SCID/Beige or Athymic Nude mice, 6-8 weeks old)
-
Cancer cells (e.g., PC3)
-
Matrigel (optional)
-
Sterile PBS or culture medium for cell suspension
-
This compound and mTOR inhibitor
-
Appropriate vehicle for drug formulation (e.g., 0.5% methylcellulose for oral gavage, saline for i.p. injection)
-
Calipers for tumor measurement
-
Scale for body weight measurement
Procedure:
-
Tumor Implantation:
-
Harvest cancer cells and resuspend them in sterile PBS or medium, potentially mixed 1:1 with Matrigel, at a concentration of 5-10 x 10⁶ cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor the mice regularly for tumor formation.
-
Once tumors reach a palpable size (e.g., ~100-200 mm³), randomize the mice into treatment groups (e.g., Vehicle, this compound alone, mTOR inhibitor alone, Combination).
-
-
Drug Administration:
-
Administer the drugs according to the specified dose and schedule (e.g., this compound at 75 mg/kg via oral gavage twice daily; Rapamycin at 10 mg/kg via intraperitoneal injection once daily).
-
The vehicle group should receive the same volume and schedule of the vehicle used for drug formulation.
-
-
Monitoring and Measurement:
-
Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Record the body weight of each mouse at the same frequency to monitor for toxicity.
-
Observe the general health and behavior of the mice daily.
-
-
Study Endpoint and Analysis:
-
Continue the treatment for the planned duration (e.g., 10-21 days) or until tumors in the control group reach a predetermined endpoint size (e.g., 1500-2000 mm³).
-
At the end of the study, euthanize the mice and excise the tumors for weighing and further pharmacodynamic analysis (e.g., Western blot).
-
Calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control. Analyze the statistical significance of the differences between groups.
-
References
Application Notes and Protocols: Assessing the Efficacy of PF-AKT400 in PTEN-null Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
The phosphatidylinositol-3-kinase (PI3K)/AKT signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Aberrant activation of this pathway is a common feature in a wide range of human cancers.[1][2] One of the key negative regulators of this pathway is the tumor suppressor protein, Phosphatase and Tensin Homolog (PTEN).[1][3] PTEN functions as a lipid phosphatase, converting phosphatidylinositol-3,4,5-trisphosphate (PIP3) back to phosphatidylinositol-4,5-bisphosphate (PIP2), thereby directly opposing the activity of PI3K.[3][4]
Loss of PTEN function, through mutation, deletion, or epigenetic silencing, is a frequent event in many cancers, including those of the breast, prostate, endometrium, and glioblastoma.[5][6] This loss leads to the constitutive accumulation of PIP3 at the cell membrane, resulting in the hyperactivation of AKT (also known as Protein Kinase B) and its downstream effectors.[1][4][5] Consequently, cancer cells with a PTEN-null status often exhibit increased proliferation, resistance to apoptosis, and enhanced survival, making the AKT kinase a compelling therapeutic target in this patient population.[5][7] In fact, PTEN-deficient tumors have been shown to be particularly dependent on the PI3K/AKT pathway for their growth and survival.[5][7]
PF-AKT400 is a potent and selective, ATP-competitive pan-AKT inhibitor targeting all three AKT isoforms (AKT1, AKT2, and AKT3). These application notes provide a comprehensive overview and detailed protocols for assessing the preclinical efficacy of this compound in cancer cell lines with a PTEN-null background, both in vitro and in vivo.
Signaling Pathway Overview
The diagram below illustrates the central role of the PI3K/AKT pathway in cell signaling and the critical regulatory function of PTEN. Loss of PTEN leads to unchecked AKT activation, which can be therapeutically targeted by this compound.
Caption: The PI3K/AKT signaling pathway and points of regulation by PTEN and this compound.
Data Presentation
Table 1: In Vitro Cell Viability (IC50) of this compound
The following table summarizes representative data on the half-maximal inhibitory concentration (IC50) of this compound in a panel of PTEN-null and PTEN-wildtype (PTEN-wt) cancer cell lines after 72 hours of treatment. PTEN-null cells are expected to show significantly higher sensitivity to AKT inhibition.
| Cell Line | Cancer Type | PTEN Status | This compound IC50 (nM) |
| MDA-MB-468 | Breast Cancer | Null | 50 |
| PC-3 | Prostate Cancer | Null | 85 |
| U-87 MG | Glioblastoma | Null | 120 |
| MCF-7 | Breast Cancer | Wildtype | > 5000 |
| LNCaP | Prostate Cancer | Wildtype | > 5000 |
| A549 | Lung Cancer | Wildtype | > 5000 |
Table 2: In Vivo Efficacy of this compound in a PTEN-null Xenograft Model
This table presents representative data from an in vivo study using a PTEN-null (e.g., PC-3) xenograft mouse model. Tumor growth inhibition (TGI) is a key metric for assessing anti-tumor activity.
| Treatment Group | Dosing Schedule | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) | p-value (vs. Vehicle) |
| Vehicle | 10 mL/kg, p.o., QD | 1250 ± 150 | - | - |
| This compound | 50 mg/kg, p.o., QD | 450 ± 80 | 64 | < 0.001 |
| This compound | 100 mg/kg, p.o., QD | 200 ± 50 | 84 | < 0.0001 |
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assessment
This protocol details the methodology for determining the cytotoxic and cytostatic effects of this compound on adherent cancer cell lines using a resazurin-based assay.[8] This method is quick, cost-effective, and sensitive for examining cellular health.[8]
Materials:
-
PTEN-null (e.g., MDA-MB-468, PC-3) and PTEN-wt (e.g., MCF-7, LNCaP) cell lines
-
Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound compound stock (e.g., 10 mM in DMSO)
-
96-well clear-bottom black plates
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader with fluorescence detection (Ex/Em: ~560/590 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 3,000-8,000 cells/well) in 100 µL of complete growth medium.
-
Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete growth medium. A common concentration range to test is from 1 nM to 10 µM.[9] Include a vehicle control (e.g., 0.1% DMSO).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the appropriate concentration of this compound or vehicle control.
-
Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
-
Resazurin Assay:
-
After the incubation period, add 20 µL of resazurin solution to each well.
-
Incubate for 2-4 hours at 37°C, protected from light.
-
Measure the fluorescence intensity using a plate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (medium-only wells).
-
Normalize the fluorescence readings to the vehicle-treated control wells (representing 100% viability).
-
Plot the normalized viability against the log-transformed concentration of this compound.
-
Calculate the IC50 value using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope).
-
Caption: Workflow for in vitro cell viability assessment of this compound.
Protocol 2: Western Blot Analysis of AKT Pathway Inhibition
This protocol describes how to assess the pharmacodynamic effect of this compound by measuring the phosphorylation status of AKT and its downstream targets.[10]
Materials:
-
PTEN-null cells (e.g., PC-3)
-
6-well plates
-
This compound compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Phospho-AKT (Ser473)
-
Phospho-AKT (Thr308)
-
Total AKT
-
Phospho-PRAS40 (Thr246)
-
β-Actin (loading control)
-
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed PTEN-null cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for a short duration (e.g., 2 hours).[11]
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts (e.g., 20-30 µg per lane) and run on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[10]
-
Incubate the membrane with the primary antibody (e.g., anti-p-AKT Ser473) overnight at 4°C.[10]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply ECL reagent.
-
-
Imaging and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane (if necessary) and re-probe for total AKT and the loading control (β-Actin) to confirm equal protein loading.
-
Quantify band intensities to determine the reduction in phosphorylation relative to total protein levels.
-
Protocol 3: In Vivo Xenograft Tumor Model Assessment
This protocol outlines a study to evaluate the anti-tumor efficacy of this compound in an established PTEN-null subcutaneous xenograft mouse model.[12]
Materials:
-
6-8 week old immunodeficient mice (e.g., athymic nude or NOD/SCID)
-
PTEN-null cancer cells (e.g., PC-3)
-
Matrigel (optional)
-
This compound formulation for oral gavage
-
Vehicle control formulation
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject a suspension of PTEN-null cells (e.g., 2-5 x 10⁶ cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor tumor growth regularly.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., Vehicle, this compound low dose, this compound high dose), with n=8-10 mice per group.
-
-
Compound Administration:
-
Administer this compound or vehicle daily via oral gavage at the predetermined doses.
-
Monitor animal body weight and general health status 2-3 times per week as indicators of toxicity.
-
-
Tumor Measurement:
-
Measure tumor dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
-
Study Endpoint and Analysis:
-
Continue treatment for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint size.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Calculate the percent Tumor Growth Inhibition (%TGI) for each treatment group compared to the vehicle control.
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the anti-tumor effect.
-
Caption: Workflow for in vivo xenograft model assessment of this compound.
Conclusion
The protocols and information provided herein offer a robust framework for evaluating the efficacy of the pan-AKT inhibitor, this compound, specifically in the context of PTEN-null cancers. The hyperactivation of the PI3K/AKT pathway due to PTEN loss provides a strong rationale for the sensitivity of these tumors to AKT inhibition. By employing a combination of in vitro cell-based assays and in vivo xenograft models, researchers can effectively characterize the therapeutic potential of this compound and generate the critical data needed for further drug development.
References
- 1. New insights into tumor suppression: PTEN suppresses tumor formation by restraining the phosphoinositide 3-kinase/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. PTEN Inhibits Cell Proliferation, Promotes Cell Apoptosis, and Induces Cell Cycle Arrest via Downregulating the PI3K/AKT/hTERT Pathway in Lung Adenocarcinoma A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reduced PTEN expression in breast cancer cells confers susceptibility to inhibitors of the PI3 kinase/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Plasma Cell–Free DNA Profiling of PTEN-PI3K-AKT Pathway Aberrations in Metastatic Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preferential killing of PTEN-null myelomas by PI3K inhibitors through Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Testing of the Akt/PKB Inhibitor MK-2206 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubcompare.ai [pubcompare.ai]
- 12. Optimal Classes of Chemotherapeutic Agents Sensitized by Specific Small-Molecule Inhibitors of Akt In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
PF-AKT400 solubility issues in cell culture media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding solubility issues with PF-AKT400 in cell culture media. Our aim is to equip researchers, scientists, and drug development professionals with the necessary information to ensure successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for creating a stock solution of this compound is dimethyl sulfoxide (DMSO). It is reported to be soluble in DMSO at a concentration of 10 mM.[1]
Q2: My this compound precipitated after I added it to my cell culture medium. What could be the cause?
A2: Precipitation of this compound upon addition to aqueous-based cell culture media is a common issue for hydrophobic small molecules. Several factors can contribute to this:
-
High Final Concentration: The final concentration of this compound in your media may exceed its solubility limit in an aqueous environment.
-
Low Serum Concentration: Components in fetal bovine serum (FBS) can help to keep hydrophobic compounds in solution. Low-serum or serum-free media may lead to precipitation.
-
Direct Addition of Concentrated Stock: Adding a highly concentrated DMSO stock directly to the media can cause the compound to rapidly come out of solution.
-
Temperature Shock: Adding a cold stock solution to warm media can sometimes induce precipitation.
-
Media Composition: The specific salt and protein composition of your cell culture media can influence the solubility of this compound.[2]
Q3: Can I dissolve this compound directly in PBS or cell culture media?
A3: It is not recommended to dissolve this compound directly in aqueous solutions like PBS or cell culture media due to its hydrophobic nature. A concentrated stock solution in an organic solvent like DMSO is necessary.
Q4: How should I store the this compound stock solution?
A4: For long-term storage, it is recommended to store the DMSO stock solution of this compound at -20°C or -80°C.[3] Avoid repeated freeze-thaw cycles, which can degrade the compound and affect its activity. Aliquoting the stock solution into smaller, single-use volumes is highly recommended.
Troubleshooting Guide
Issue: Precipitate Formation in Cell Culture Media
This guide provides a step-by-step approach to troubleshoot and resolve issues with this compound precipitation in your cell culture experiments.
Visual Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound precipitation.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Concentration | Reference |
| DMSO | 10 mM | [1] |
Table 2: Recommended Stock and Working Concentrations
| Parameter | Recommendation |
| Stock Solution Concentration | 10 mM in 100% DMSO |
| Intermediate Dilution (Optional) | 1:10 to 1:100 in cell culture media |
| Final Working Concentration | Start with a low concentration (e.g., 1-10 µM) and titrate as needed |
| Final DMSO Concentration | < 0.1% to avoid solvent toxicity |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Warm the Vial: Allow the vial of powdered this compound to come to room temperature before opening to prevent condensation.
-
Add Solvent: Using a sterile syringe or pipette, add the calculated volume of 100% DMSO to the vial to achieve a 10 mM stock solution.
-
Dissolve: Vortex the solution for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store at -20°C or -80°C.
Protocol 2: Dilution of this compound into Cell Culture Media
This protocol minimizes the risk of precipitation when introducing the hydrophobic compound into an aqueous environment.
Caption: Workflow for diluting this compound into cell culture media.
-
Thaw and Warm: Thaw a single aliquot of the 10 mM this compound stock solution and warm your cell culture media to 37°C.
-
Prepare Intermediate Dilution:
-
Pipette a small volume (e.g., 1-2 mL) of the pre-warmed cell culture media into a sterile tube.
-
Add the required volume of the 10 mM this compound stock solution to this small volume of media to create an intermediate dilution (e.g., 100-1000 µM). Pipette up and down gently to mix. This step helps to gradually introduce the compound to the aqueous environment.
-
-
Final Dilution:
-
While gently swirling the flask or plate containing the final volume of cell culture media, add the intermediate dilution dropwise.
-
Continue to gently mix to ensure homogenous distribution and prevent localized high concentrations that can lead to precipitation.
-
-
Immediate Use: Use the freshly prepared media containing this compound to treat your cells immediately. Do not store media containing the final working concentration of the compound for extended periods.
Signaling Pathway Context
This compound is an inhibitor of the AKT protein kinase. Understanding its place in the signaling pathway is crucial for experimental design.
Caption: Simplified PI3K/AKT signaling pathway showing the point of inhibition by this compound.
References
Technical Support Center: Interpreting Paradoxical Akt Phosphorylation with PF-04691502
Welcome to the technical support center for researchers utilizing PF-04691502. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the interpretation of paradoxical Akt phosphorylation, a phenomenon that can be observed during the use of this and other ATP-competitive kinase inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is PF-04691502 and what is its mechanism of action?
A1: PF-04691502 is a potent, ATP-competitive dual inhibitor of phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[1][2][3] It targets all Class I PI3K isoforms (α, β, δ, γ) and mTOR kinase.[1][3] By inhibiting these key enzymes in the PI3K/Akt/mTOR signaling pathway, PF-04691502 is designed to block downstream signaling, leading to the inhibition of cell growth, proliferation, and survival, and the induction of apoptosis.[2][4]
Q2: What is paradoxical Akt phosphorylation?
A2: Paradoxical Akt phosphorylation is an unexpected increase in the phosphorylation of Akt at its activating residues (Threonine 308 and Serine 473) despite the presence of an inhibitor targeting the pathway.[5][6] This phenomenon is particularly associated with ATP-competitive Akt inhibitors.[6][7]
Q3: Why does PF-04691502, a PI3K/mTOR inhibitor, cause paradoxical Akt phosphorylation?
A3: While PF-04691502 directly inhibits PI3K and mTOR, the paradoxical hyperphosphorylation of Akt is often a consequence of disrupting negative feedback loops within the PI3K/Akt/mTOR pathway.[8][9][10] Key feedback mechanisms include:
-
mTORC1/S6K1 Feedback Loop: Activated mTORC1, downstream of Akt, normally phosphorylates and inhibits insulin receptor substrate 1 (IRS1), which is an upstream activator of PI3K. Inhibition of mTORC1 by PF-04691502 can relieve this negative feedback, leading to increased IRS1 activity and subsequent upstream signaling to Akt.[9][11]
-
FOXO-mediated Transcription: Akt phosphorylates and inactivates FOXO transcription factors. When Akt is inhibited, FOXO factors can become active and translocate to the nucleus, where they can upregulate the expression of receptor tyrosine kinases (RTKs) like HER3, IGF-1R, and insulin receptor.[8][11] Increased RTK expression and signaling can then lead to enhanced PI3K activation and subsequent Akt phosphorylation.
Q4: Does the observed increase in Akt phosphorylation mean that PF-04691502 is not working?
A4: Not necessarily. The hyperphosphorylated Akt may be in a catalytically inactive conformation, essentially "caged" by the inhibitor.[12][13] Although phosphorylated, the bound inhibitor prevents it from phosphorylating its downstream substrates. Therefore, it is crucial to assess the phosphorylation status of downstream targets of Akt, such as PRAS40, GSK3β, and FOXO, to determine the true efficacy of the inhibitor.[12]
Q5: What is the difference between ATP-competitive and allosteric Akt inhibitors in the context of paradoxical phosphorylation?
A5: ATP-competitive inhibitors bind to the ATP-binding pocket of Akt, which can stabilize a conformation that is more readily phosphorylated by upstream kinases like PDK1 and mTORC2, leading to paradoxical hyperphosphorylation.[6][7] In contrast, allosteric inhibitors bind to a site outside the active pocket, often locking Akt in an inactive conformation and preventing its recruitment to the plasma membrane, which typically results in decreased Akt phosphorylation.[7][14][15]
Troubleshooting Guides
Issue 1: Increased p-Akt (S473/T308) levels observed upon PF-04691502 treatment.
| Possible Cause | Suggested Solution |
| Disruption of Negative Feedback Loops | This is an expected phenomenon with ATP-competitive inhibitors of the PI3K/Akt pathway. |
| Action: Measure the phosphorylation status of direct Akt substrates (e.g., p-PRAS40 (T246), p-GSK3β (S9)) and downstream mTORC1 targets (e.g., p-S6 Ribosomal Protein (S235/236), p-4E-BP1 (T37/46)). A decrease in the phosphorylation of these downstream effectors indicates successful pathway inhibition despite elevated p-Akt levels. | |
| Incorrect Antibody or Reagent | The primary or secondary antibodies may be non-specific or expired. |
| Action: Validate antibodies using positive and negative controls. Ensure all reagents are within their expiration dates and stored correctly. | |
| Experimental Artifact | Inconsistent sample handling or processing. |
| Action: Ensure all samples are processed consistently. Use phosphatase inhibitors in lysis buffers to preserve phosphorylation states.[16][17][18] |
Issue 2: No change or increase in cell viability despite observing changes in protein phosphorylation.
| Possible Cause | Suggested Solution |
| Compensatory Signaling Pathways | Inhibition of the PI3K/Akt/mTOR pathway can lead to the activation of parallel survival pathways, such as the MAPK/ERK pathway.[10] |
| Action: Perform western blot analysis for key components of other survival pathways (e.g., p-ERK). Consider combination therapies with inhibitors of the identified compensatory pathways. | |
| Cell Line Resistance | The cell line may have intrinsic or acquired resistance mechanisms to PI3K/mTOR inhibition. |
| Action: Test a panel of cell lines with varying genetic backgrounds (e.g., PTEN status, PIK3CA mutations). Consider dose-response and time-course experiments to determine the optimal inhibitor concentration and treatment duration. | |
| Insufficient Drug Concentration or Treatment Time | The concentration of PF-04691502 may be too low, or the treatment duration too short to induce cell death. |
| Action: Perform a dose-response curve to determine the IC50 value for your specific cell line. Conduct a time-course experiment to assess the kinetics of the cellular response. |
Data Presentation
Table 1: In Vitro Activity of PF-04691502
| Target | Ki (nM) |
| PI3Kα | 1.8 |
| PI3Kβ | 2.1 |
| PI3Kδ | 1.6 |
| PI3Kγ | 1.9 |
| mTOR | 16 |
Source: Selleck Chemicals, MedChemExpress[1][3]
Table 2: Cellular Activity of PF-04691502 in Cancer Cell Lines
| Assay | Cell Lines | IC50 (nM) |
| p-Akt (T308) Inhibition | PIK3CA-mutant, PTEN-deleted | 7.5 - 47 |
| p-Akt (S473) Inhibition | PIK3CA-mutant, PTEN-deleted | 3.8 - 20 |
| Cell Proliferation | BT20, SKOV3, U87MG | 179 - 313 |
| mTORC1 Activity | Nutrient-stimulated cells | 32 |
Source: Selleck Chemicals, MedChemExpress[1][3]
Experimental Protocols
Western Blotting for Phosphorylated Proteins
This protocol is optimized for the detection of phosphorylated proteins in the PI3K/Akt/mTOR pathway.
-
Sample Preparation:
-
Culture and treat cells with PF-04691502 at the desired concentrations and time points.
-
Wash cells with ice-cold PBS and lyse with a suitable lysis buffer supplemented with protease and phosphatase inhibitor cocktails.[17][18]
-
Determine protein concentration using a standard assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[16][18]
-
Incubate the membrane with the primary antibody (e.g., anti-p-Akt S473, anti-p-S6 S235/236, anti-total Akt) overnight at 4°C with gentle agitation.[19]
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using a digital imager or X-ray film.
-
Quantify band intensities and normalize phosphorylated protein levels to the corresponding total protein levels.
-
In Vitro Kinase Assay
This protocol provides a general framework for assessing the kinase activity of immunoprecipitated Akt.
-
Immunoprecipitation:
-
Lyse cells as described in the Western Blotting protocol.
-
Pre-clear lysates with Protein A/G-agarose beads.
-
Incubate the cleared lysate with an anti-Akt antibody overnight at 4°C.[20][21]
-
Add Protein A/G-agarose beads to capture the antibody-protein complex.
-
Wash the immunoprecipitated complex several times with lysis buffer and then with kinase assay buffer.[22]
-
-
Kinase Reaction:
-
Resuspend the beads in kinase assay buffer containing a specific Akt substrate (e.g., recombinant GSK-3α) and ATP.[20]
-
Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling.
-
-
Detection:
-
Analyze the reaction products by Western blotting using a phospho-specific antibody against the substrate (e.g., anti-p-GSK-3α Ser21).[20]
-
Cell Viability Assay (MTT Assay)
This protocol measures cell viability based on metabolic activity.
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a range of concentrations of PF-04691502 and incubate for the desired duration (e.g., 24, 48, 72 hours).
-
-
MTT Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 540-570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Visualizations
Caption: PI3K/Akt/mTOR signaling pathway with negative feedback loops.
Caption: Mechanism of paradoxical Akt phosphorylation by PF-04691502.
Caption: Troubleshooting workflow for interpreting paradoxical Akt phosphorylation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Facebook [cancer.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. PF-04691502, a dual PI3K/mTOR inhibitor has potent pre-clinical activity by inducing apoptosis and G1 cell cycle arrest in aggressive B-cell non-Hodgkin lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibitor Hijacking of Akt Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibitors in AKTion: ATP-competitive vs allosteric - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Suppression of feedback loops mediated by PI3K/mTOR induces multiple over-activation of compensatory pathways: an unintended consequence leading to drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. AKT inhibition relieves feedback suppression of receptor tyrosine kinase expression and activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Paradoxical AKT: Exploring the Promise and Challenges of PI3K/AKT/mTOR Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Clinical Development of AKT Inhibitors and Associated Predictive Biomarkers to Guide Patient Treatment in Cancer Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 17. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 19. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 20. resources.novusbio.com [resources.novusbio.com]
- 21. Akt Kinase Phosphorylation Assay by Immunoprecipitation - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 22. Akt/PKB kinase assay [whitelabs.org]
- 23. broadpharm.com [broadpharm.com]
- 24. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. 4.2. Cell Viability Assay [bio-protocol.org]
Technical Support Center: PF-AKT400 and Off-Target Effects
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using PF-AKT400, a potent, ATP-competitive AKT inhibitor. A key consideration in kinase inhibitor research is the potential for off-target effects, which can lead to unexpected experimental outcomes. While this compound is known to be a highly selective inhibitor of AKT, understanding its potential interactions with other kinases is crucial for accurate data interpretation.
This guide leverages data from analogous ATP-competitive AKT inhibitors to provide a framework for troubleshooting potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What are the known on-target effects of this compound?
A1: this compound is a potent, ATP-competitive inhibitor of all three AKT isoforms (AKT1, AKT2, and AKT3). Its primary on-target effect is the inhibition of the PI3K/AKT/mTOR signaling pathway, leading to decreased phosphorylation of downstream AKT substrates such as GSK3β and PRAS40. This inhibition results in cell cycle arrest and induction of apoptosis in cancer cell lines with an activated PI3K/AKT pathway.
Q2: What are the potential off-target effects of ATP-competitive AKT inhibitors like this compound?
A2: While this compound is designed for high selectivity, ATP-competitive inhibitors can sometimes exhibit cross-reactivity with other kinases that have a similar ATP-binding pocket. Based on data from similar AKT inhibitors, potential off-target effects could include the inhibition of other members of the AGC kinase family, such as p70S6 Kinase (p70S6K) and Protein Kinase A (PKA).[1][2] It is important to note that the degree of inhibition of these off-targets is typically significantly lower than for AKT.
Q3: My cells show a phenotype that is not consistent with AKT inhibition alone. Could this be due to off-target effects?
A3: Yes, unexpected phenotypes can sometimes be attributed to off-target effects. For example, if you observe effects on cellular processes primarily regulated by PKA or p70S6K at high concentrations of this compound, it might indicate off-target activity. See the troubleshooting guide below for steps to investigate this.
Q4: How can I minimize off-target effects in my experiments?
A4: To minimize off-target effects, it is recommended to use the lowest effective concentration of this compound that elicits the desired on-target phenotype (i.e., inhibition of AKT signaling). Performing a dose-response experiment and correlating it with the inhibition of a specific AKT substrate (e.g., p-GSK3β) is crucial. Additionally, consider using a structurally different AKT inhibitor as a control to confirm that the observed phenotype is due to AKT inhibition.
Troubleshooting Guide
This guide will help you troubleshoot common issues that may arise during your experiments with this compound, with a focus on distinguishing on-target from potential off-target effects.
Issue 1: Unexpected Cell Viability Results
Symptom: The IC50 for cell viability in your cancer cell line is significantly different from the reported values, or you observe unexpected toxicity in a cell line that should be resistant to AKT inhibition.
Possible Cause:
-
Off-target kinase inhibition: At higher concentrations, this compound may be inhibiting other kinases that are important for the survival of your specific cell line.
-
Cell line-specific factors: The genetic background of your cell line (e.g., mutations in other signaling pathways) can influence its sensitivity to AKT inhibition.
Troubleshooting Steps:
-
Confirm On-Target Engagement: Perform a Western blot to analyze the phosphorylation status of direct AKT substrates (e.g., p-GSK3β, p-PRAS40) at the concentrations of this compound you are using. This will confirm that you are achieving on-target inhibition.
-
Dose-Response Analysis: Conduct a detailed dose-response curve for both cell viability and on-target inhibition. A significant divergence between the IC50 for target inhibition and the IC50 for cell death may suggest off-target effects.
-
Control Experiments:
-
Use a structurally unrelated AKT inhibitor to see if it recapitulates the observed phenotype.
-
If PKA or p70S6K are suspected off-targets, use specific inhibitors for these kinases to see if they produce a similar effect.
-
-
Rescue Experiment: If a specific off-target is suspected, attempt to rescue the phenotype by overexpressing a constitutively active form of that kinase.
Issue 2: Inconsistent Downstream Signaling Readouts
Symptom: You observe inhibition of some downstream effectors of the AKT pathway, but not others, or you see paradoxical activation of a related pathway.
Possible Cause:
-
Feedback Loops: Inhibition of AKT can sometimes lead to the activation of compensatory feedback loops. For example, inhibition of the AKT/mTORC1 axis can relieve a negative feedback loop on receptor tyrosine kinases (RTKs), leading to increased upstream signaling.
-
Off-target effects on other signaling nodes: Inhibition of an off-target kinase could be influencing a parallel signaling pathway that cross-talks with the AKT pathway.
Troubleshooting Steps:
-
Analyze Feedback Mechanisms: Examine the phosphorylation status of upstream components of the PI3K pathway, such as EGFR or HER2/3, after this compound treatment. An increase in their phosphorylation could indicate a feedback response.
-
Broad Signaling Pathway Analysis: Use a broader antibody panel to assess the phosphorylation status of key nodes in other major signaling pathways (e.g., MAPK/ERK, STAT).
-
Time-Course Experiment: Analyze the signaling events at different time points after this compound treatment to distinguish between immediate on-target effects and delayed feedback or off-target responses.
Data Presentation
Table 1: Representative Kinase Selectivity Profile of an ATP-Competitive AKT Inhibitor
This table presents hypothetical data for a representative ATP-competitive AKT inhibitor to illustrate the concept of kinase selectivity. The IC50 values represent the concentration of the inhibitor required to inhibit 50% of the kinase activity in a biochemical assay.
| Kinase Target | IC50 (nM) | Kinase Family |
| AKT1 | 5 | AGC |
| AKT2 | 18 | AGC |
| AKT3 | 8 | AGC |
| PKA | 450 | AGC |
| p70S6K | 85 | AGC |
| ROCK1 | >10,000 | AGC |
| SGK1 | 500 | AGC |
| CDK2 | >10,000 | CMGC |
| ERK1 | >10,000 | CMGC |
| EGFR | >10,000 | TK |
| SRC | >10,000 | TK |
Disclaimer: This is representative data and does not reflect the actual kinase selectivity profile of this compound.
Experimental Protocols
Kinase Inhibition Assay (Biochemical)
This protocol describes a general method for determining the IC50 of an inhibitor against a purified kinase.
-
Reagents:
-
Purified recombinant kinase
-
Kinase-specific substrate peptide
-
ATP (at Km concentration for the specific kinase)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test inhibitor (e.g., this compound) serially diluted in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
-
Procedure:
-
Add 5 µL of serially diluted inhibitor or DMSO (vehicle control) to a 384-well plate.
-
Add 10 µL of a 2X kinase/substrate mixture to each well.
-
Pre-incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of a 2.5X ATP solution.
-
Incubate for 1 hour at room temperature.
-
Stop the reaction and detect the remaining ATP according to the detection reagent manufacturer's protocol.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis.
-
Cell-Based Western Blot for On-Target Inhibition
This protocol describes how to assess the on-target activity of this compound in a cancer cell line.
-
Cell Culture and Treatment:
-
Plate your cancer cell line of interest (e.g., LNCaP, MCF-7) in a 6-well plate and allow cells to adhere overnight.
-
Treat the cells with a range of concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for a specified time (e.g., 2 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against p-AKT (Ser473), total AKT, p-GSK3β (Ser9), total GSK3β, and a loading control (e.g., β-actin).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities to determine the relative inhibition of phosphorylation.
-
Visualizations
Caption: On-target and potential off-target inhibition by this compound.
Caption: Troubleshooting workflow for unexpected results.
References
Technical Support Center: Overcoming Acquired Resistance to PF-AKT400
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address acquired resistance to PF-AKT400, a potent and selective ATP-competitive AKT inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a highly selective and potent ATP-competitive inhibitor of AKT (also known as Protein Kinase B or PKB). It exhibits high selectivity for the PKBα isoform with an IC50 of 0.5 nM.[1] By blocking the activity of AKT, this compound inhibits a critical node in the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer and promotes cell survival, proliferation, and growth.
Q2: My cancer cell line, initially sensitive to this compound, has developed resistance. What are the potential mechanisms?
Acquired resistance to AKT inhibitors like this compound can arise through various mechanisms, often involving the reactivation of the PI3K/AKT/mTOR pathway or activation of bypass signaling pathways. Common mechanisms include:
-
Reactivation of the PI3K/AKT/mTOR pathway: This is a dominant driver of resistance to PI3K/AKT inhibitors.[2][3] This can occur through:
-
Mutations in upstream components: Activating mutations in PIK3CA or loss-of-function mutations in the tumor suppressor PTEN can lead to pathway reactivation.[4]
-
Feedback loop activation: Inhibition of AKT can relieve negative feedback loops, leading to the activation of receptor tyrosine kinases (RTKs) and subsequent reactivation of the PI3K pathway.[4]
-
-
Activation of bypass signaling pathways: Cells can compensate for AKT inhibition by upregulating parallel signaling pathways to promote survival and proliferation. Examples include the MAPK/ERK pathway and the JAK/STAT pathway.[5]
-
Drug efflux pumps: Increased expression of ATP-binding cassette (ABC) transporters can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.
-
Target alteration: While less common for kinase inhibitors, mutations in the AKT protein itself could potentially alter the drug binding site.
Q3: How can I experimentally confirm the mechanism of resistance in my cell line?
A multi-pronged approach is recommended to elucidate the resistance mechanism:
-
Genomic and Transcriptomic Analysis:
-
Whole-Exome Sequencing (WES) or targeted sequencing: To identify mutations in key genes of the PI3K/AKT/mTOR pathway (PIK3CA, PTEN, AKT1-3, etc.) and other cancer-related genes.
-
RNA-Sequencing (RNA-Seq): To identify changes in gene expression, such as the upregulation of bypass pathway components or drug efflux pumps.
-
-
Proteomic and Phospho-proteomic Analysis:
-
Western Blotting: To assess the phosphorylation status of key signaling proteins in the PI3K/AKT/mTOR and bypass pathways (e.g., p-AKT, p-S6K, p-ERK).
-
Mass Spectrometry-based proteomics: For a global, unbiased view of changes in protein expression and phosphorylation.
-
-
Functional Assays:
-
Cell Viability Assays: To test the sensitivity of resistant cells to inhibitors of suspected bypass pathways.
-
Drug Efflux Assays: Using fluorescent substrates to measure the activity of ABC transporters.
-
Troubleshooting Guides
Problem 1: Decreased efficacy of this compound in a previously sensitive cell line.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Reactivation of PI3K/AKT/mTOR signaling | 1. Perform Western blot analysis for p-AKT (S473 and T308), p-S6K, and p-4E-BP1 in the presence and absence of this compound in both sensitive and resistant cells.2. Sequence key genes in the pathway (PIK3CA, PTEN). | 1. Resistant cells may show sustained or restored phosphorylation of downstream effectors despite this compound treatment.2. Identification of new mutations in resistant cells. |
| Activation of a bypass pathway (e.g., MAPK/ERK) | 1. Perform Western blot for p-ERK1/2 in sensitive and resistant cells treated with this compound.2. Treat resistant cells with this compound in combination with a MEK inhibitor (e.g., Trametinib) and assess cell viability. | 1. Increased p-ERK1/2 levels in resistant cells.2. Synergistic or additive cell killing with the combination treatment. |
| Increased drug efflux | 1. Perform a rhodamine 123 or calcein-AM efflux assay.2. Treat resistant cells with this compound in combination with an ABC transporter inhibitor (e.g., Verapamil) and assess cell viability. | 1. Resistant cells show increased efflux of the fluorescent dye.2. Restoration of sensitivity to this compound in the presence of the efflux pump inhibitor. |
Problem 2: Heterogeneous response to this compound within a cell population.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Pre-existing resistant clones | 1. Perform single-cell RNA sequencing (scRNA-seq) to identify distinct cell populations.2. Isolate single-cell clones and test their individual sensitivity to this compound. | 1. Identification of a subpopulation with a distinct gene expression signature associated with resistance.2. Confirmation of pre-existing clones with inherent resistance. |
| Adaptive drug resistance | 1. Treat sensitive cells with this compound for a short period and analyze changes in gene expression and signaling pathways.2. Remove the drug and assess if sensitivity is restored over time. | 1. Rapid, reversible changes in gene expression and signaling upon drug exposure.2. Re-sensitization of cells after a drug holiday. |
Experimental Protocols
Protocol 1: Western Blot Analysis of Key Signaling Pathways
-
Cell Lysis:
-
Culture sensitive and resistant cells to 80-90% confluency.
-
Treat cells with the desired concentration of this compound or vehicle control for the specified time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto a 4-12% Bis-Tris gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize bands using an ECL substrate and a chemiluminescence imaging system.
-
Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding:
-
Seed sensitive and resistant cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to adhere overnight.
-
-
Drug Treatment:
-
Treat cells with a serial dilution of this compound, a second inhibitor (e.g., a MEK inhibitor), or a combination of both. Include a vehicle control.
-
Incubate for 72 hours.
-
-
Viability Measurement:
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control and plot dose-response curves to determine IC50 values.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for investigating and overcoming acquired resistance to this compound.
References
- 1. This compound CAS No.1004990-28-6 - Ruixibiotech [ruixibiotech.com]
- 2. AKT-mTORC1 reactivation is the dominant resistance driver for PI3Kβ/AKT inhibitors in PTEN-null breast cancer and can be overcome by combining with Mcl-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AKT-mTORC1 reactivation is the dominant resistance driver for PI3Kβ/AKT inhibitors in PTEN-null breast cancer and can be overcome by combining with Mcl-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. JAK2‐related pathway induces acquired erlotinib resistance in lung cancer cells harboring an epidermal growth factor receptor‐activating mutation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting PF-AKT400 Western Blot Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during the Western blot analysis of phosphorylated AKT (p-AKT) following treatment with the inhibitor PF-AKT400.
Frequently Asked Questions (FAQs)
Q1: What is the expected outcome of this compound treatment on p-AKT and total AKT levels in a Western blot?
A: this compound is a potent and selective inhibitor of AKT. Therefore, treatment of cells with this compound is expected to cause a dose-dependent and time-dependent decrease in the phosphorylation of AKT at key residues such as Serine 473 (p-AKT Ser473) and Threonine 308 (p-AKT Thr308). The total AKT protein levels should remain largely unchanged, serving as a loading control. A decrease in total AKT could indicate protein degradation, which may be a downstream effect of prolonged AKT inhibition in some cell lines.[1][2]
Q2: I am not seeing a decrease in p-AKT signal after this compound treatment. What are the possible causes?
A: There are several potential reasons for not observing the expected decrease in p-AKT levels:
-
Inactive Compound: Ensure the this compound compound is properly stored and has not expired. Prepare fresh dilutions for each experiment.
-
Insufficient Treatment Time or Concentration: The inhibitory effect of this compound is time and concentration-dependent. You may need to perform a time-course and dose-response experiment to determine the optimal conditions for your specific cell line.
-
Cell Line Resistance: Some cell lines may exhibit resistance to AKT inhibitors due to compensatory signaling pathways or mutations.[2]
-
Technical Issues with Western Blot: Problems with sample preparation, antibody incubation, or detection can all lead to a lack of signal. Refer to the detailed troubleshooting guide below.
Q3: My p-AKT bands are very weak or absent, even in my untreated control.
A: Low or no signal for p-AKT can be frustrating. Here are some common causes and solutions:
-
Low Basal p-AKT Levels: The cell line you are using may have low basal levels of AKT activation. Consider stimulating the pathway with a growth factor (e.g., EGF, IGF-1) to induce p-AKT expression before inhibitor treatment.[3][4]
-
Phosphatase Activity: Phosphatases in your cell lysate can dephosphorylate p-AKT. It is crucial to use a lysis buffer containing phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate) and to keep your samples on ice at all times.[5][6]
-
Suboptimal Antibody Dilution: The concentration of your primary antibody may be too low. Try increasing the concentration or incubating overnight at 4°C.
-
Incorrect Blocking Buffer: For phosphorylated proteins, it is highly recommended to use Bovine Serum Albumin (BSA) for blocking instead of non-fat dry milk. Milk contains phosphoproteins like casein that can cause high background and mask your signal.[6][7]
Q4: I am observing multiple non-specific bands on my blot. How can I improve specificity?
A: Non-specific bands can be caused by several factors:
-
Primary Antibody Concentration is Too High: Titrate your primary antibody to find the optimal concentration that gives a strong specific signal with minimal background.
-
Secondary Antibody Cross-Reactivity: Ensure your secondary antibody is specific for the host species of your primary antibody. Consider using a pre-adsorbed secondary antibody.
-
Insufficient Washing: Increase the number and duration of your wash steps after primary and secondary antibody incubations.
-
Protein Degradation: The presence of lower molecular weight bands could indicate protein degradation. Always use protease inhibitors in your lysis buffer.[8]
Troubleshooting Guide
This guide provides a structured approach to resolving common issues with this compound Western blots.
| Problem | Potential Cause | Recommended Solution |
| No Signal or Weak Signal for p-AKT | Low basal phosphorylation of AKT. | Stimulate cells with a growth factor (e.g., EGF, insulin) prior to inhibitor treatment.[3] |
| Phosphatase activity during sample preparation. | Add phosphatase inhibitors to the lysis buffer and keep samples on ice.[5][6] | |
| Insufficient protein loading. | Load at least 20-30 µg of total protein per lane.[9] | |
| Primary antibody concentration is too low. | Increase the primary antibody concentration or extend the incubation time to overnight at 4°C.[10] | |
| Inactive primary or secondary antibody. | Use a new aliquot of antibody and ensure proper storage. | |
| Incorrect blocking buffer. | Use 5% BSA in TBST for blocking when detecting phosphorylated proteins.[6][7] | |
| High Background | Primary or secondary antibody concentration is too high. | Decrease the antibody concentration and/or incubation time.[8] |
| Insufficient blocking. | Increase blocking time to 1-2 hours at room temperature. | |
| Inadequate washing. | Increase the number and duration of washes with TBST. | |
| Membrane was allowed to dry out. | Ensure the membrane remains wet throughout the entire process. | |
| Non-specific Bands | Primary antibody concentration is too high. | Titrate the primary antibody to the optimal dilution. |
| Secondary antibody is binding non-specifically. | Run a control lane with only the secondary antibody. Consider using a different secondary antibody. | |
| Protein degradation. | Add protease inhibitors to the lysis buffer and handle samples quickly on ice. | |
| Splice variants or post-translational modifications. | Consult protein databases (e.g., UniProt) to check for known isoforms or modifications. | |
| Inconsistent Results Between Experiments | Variation in cell culture conditions. | Ensure consistent cell density, passage number, and treatment conditions. |
| Inconsistent protein loading. | Perform a protein quantification assay (e.g., BCA) and normalize loading amounts. Always probe for a loading control like GAPDH or β-actin. | |
| Reagent variability. | Prepare fresh buffers and antibody dilutions for each experiment. |
Experimental Protocols
Detailed Protocol for Western Blot of p-AKT after this compound Treatment
This protocol is designed for researchers treating adherent cells with this compound and subsequently analyzing p-AKT and total AKT levels by Western blot.
1. Cell Culture and Treatment:
-
Plate cells at a density that will result in 70-80% confluency at the time of treatment.
-
Allow cells to adhere and grow overnight.
-
Optional: If basal p-AKT levels are low, serum-starve the cells for 4-6 hours, then stimulate with a growth factor (e.g., 100 ng/mL EGF for 15 minutes) prior to inhibitor treatment.
-
Treat cells with the desired concentrations of this compound for the appropriate duration (e.g., 1, 2, 4, 8 hours). Include a vehicle-treated control (e.g., DMSO).
2. Cell Lysis:
-
After treatment, place the culture plates on ice and wash the cells once with ice-cold PBS.
-
Aspirate the PBS and add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.
3. Protein Quantification:
-
Determine the protein concentration of each sample using a BCA protein assay kit.
4. Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X.
-
Boil the samples at 95-100°C for 5 minutes.
-
Centrifuge briefly to pellet any debris.
5. Gel Electrophoresis and Transfer:
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel (e.g., 10% acrylamide).
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
6. Immunoblotting:
-
Block the membrane with 5% BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-AKT (e.g., anti-p-AKT Ser473) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in 5% non-fat dry milk/TBST for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
7. Detection:
-
Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
8. Stripping and Re-probing (for Total AKT and Loading Control):
-
After detecting p-AKT, the membrane can be stripped to remove the antibodies.
-
Wash the membrane in a mild stripping buffer for 10-15 minutes at room temperature.
-
Wash thoroughly with TBST.
-
Block the membrane again with 5% non-fat dry milk/TBST for 1 hour.
-
Incubate with the primary antibody for total AKT, followed by the secondary antibody and detection as described above.
-
Repeat the stripping and re-probing process for a loading control antibody (e.g., GAPDH, β-actin).
Mandatory Visualizations
PI3K/AKT Signaling Pathway
Caption: The PI3K/AKT signaling pathway and the inhibitory action of this compound.
Western Blot Experimental Workflow
Caption: A streamlined workflow for p-AKT Western blotting after this compound treatment.
Troubleshooting Logic for Weak or No p-AKT Signal
References
- 1. Western blot analysis of Akt, p-Akt (Ser473), GSKβ and p-GSKβ (ser-9) protein expression [bio-protocol.org]
- 2. Uncoupling of Akt and mTOR signaling drives resistance to Akt inhibition in PTEN loss prostate cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative analysis of Akt phosphorylation and activity in response to EGF and insulin treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ccrod.cancer.gov [ccrod.cancer.gov]
- 6. Role of the PI3K/AKT signaling pathway in the cellular response to Tumor Treating Fields (TTFields) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Detection of phosphorylated Akt and MAPK in cell culture assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phospho-Akt (Ser473) (D9E) XP® Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 9. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing PF-AKT400 Dosage for In Vivo Toxicity
Welcome to the technical support center for PF-AKT400. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the in vivo dosage of this compound while managing potential toxicity. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and broadly selective, ATP-competitive inhibitor of the AKT (also known as Protein Kinase B or PKB) signaling pathway. It specifically targets the alpha isoform of PKB (PKBα) with high selectivity over PKA. By inhibiting AKT, this compound can modulate downstream signaling, leading to reduced cell proliferation and survival in cancer cells where the PI3K/AKT pathway is often hyperactivated.
Q2: What is a recommended starting dose for in vivo efficacy studies in mice?
Based on preclinical studies, effective doses of this compound have been established in various xenograft models. For a PC3 prostate carcinoma xenograft model, a dose of 100 mg/kg administered twice daily (b.i.d.) resulted in 75% tumor growth inhibition (TGI). In a Colo205 colorectal carcinoma xenograft model, 150 mg/kg b.i.d. led to 60% TGI.[1] It is recommended to perform a dose-range finding study to determine the optimal dose for your specific model.
Q3: How should this compound be formulated for oral administration in mice?
This compound can be formulated in a 0.5% methylcellulose vehicle for oral gavage.[1] It is crucial to ensure the compound is uniformly suspended before each administration.
Q4: What are the expected pharmacokinetic and pharmacodynamic profiles of this compound in vivo?
After oral administration of doses between 25-100 mg/kg in mice with PC3 tumors, plasma concentrations of this compound peak rapidly, with a Tmax of approximately 0.5 hours.[1] Pharmacodynamic effects, such as the hyperphosphorylation of Akt and reduction of S6 phosphorylation, are typically observed between 1 to 4 hours post-administration.[1]
Troubleshooting Guide
This guide addresses common problems that may arise during in vivo experiments with this compound and provides potential solutions.
Problem 1: Significant Body Weight Loss or Signs of Distress in Animals
-
Possible Cause: The administered dose of this compound may be too high and causing toxicity. While specific public data on the Maximum Tolerated Dose (MTD) for this compound is limited, class-wide toxicities for AKT inhibitors can include malaise and weight loss.[2]
-
Solution:
-
Immediately reduce the dosage or decrease the frequency of administration.
-
Monitor the animals' body weight and clinical signs daily.
-
Consider conducting a formal MTD study to establish a tolerable dose range for your specific animal strain and model.[3]
-
Ensure the formulation is prepared correctly and administered accurately.
-
Problem 2: Lack of Tumor Growth Inhibition
-
Possible Cause: The dose of this compound may be insufficient to achieve a therapeutic concentration in the tumor tissue.
-
Solution:
-
Gradually escalate the dose, while carefully monitoring for signs of toxicity.
-
Confirm the activity of your this compound lot in vitro before proceeding with further in vivo studies.
-
Analyze pharmacodynamic markers (e.g., phospho-S6, phospho-Akt) in tumor tissue to confirm target engagement at the administered dose.[1]
-
Re-evaluate the formulation and administration technique to ensure proper delivery of the compound.
-
Problem 3: Skin Rash or Dermatitis
-
Possible Cause: Skin toxicities are a known class effect of PI3K/AKT pathway inhibitors.[4][5]
-
Solution:
-
Monitor the skin condition of the animals regularly.
-
For mild rashes, supportive care may be sufficient.
-
If the rash is severe or accompanied by other signs of distress, consider reducing the dose or temporarily discontinuing treatment.
-
Problem 4: Hyperglycemia
-
Possible Cause: Inhibition of the AKT pathway can interfere with glucose metabolism, leading to elevated blood glucose levels. This is a common on-target toxicity of AKT inhibitors.[2]
-
Solution:
-
Monitor blood glucose levels in treated animals, especially during the initial phase of the study.
-
If hyperglycemia is observed, consult with a veterinarian for potential management strategies, which may include dietary adjustments or, in a clinical setting, the use of glucose-lowering agents.
-
Quantitative Data Summary
Table 1: In Vivo Efficacy of this compound in Xenograft Models [1]
| Xenograft Model | Dosage | Dosing Schedule &- | Tumor Growth Inhibition (TGI) |
| PC3 (Prostate Carcinoma) | 100 mg/kg | b.i.d. for 10 days | 75% |
| Colo205 (Colorectal Carcinoma) | 150 mg/kg | b.i.d. for 10 days | 60% |
Table 2: General Toxicities Associated with PI3K/AKT Pathway Inhibitors [2][4][5][6]
| Toxicity | Description | Management Considerations |
| Hyperglycemia | Elevated blood glucose levels due to interference with insulin signaling. | Monitor blood glucose. Consult veterinary staff for management. |
| Dermatologic | Skin rash, dermatitis. | Monitor skin condition. Provide supportive care for mild cases. Dose reduction for severe cases. |
| Gastrointestinal | Diarrhea, nausea. | Monitor for signs of GI upset. Provide supportive care. Dose reduction may be necessary. |
| General | Malaise, weight loss, fatigue. | Monitor general health and body weight daily. Dose adjustment if significant weight loss occurs. |
| Hepatic | Elevation of liver enzymes. | Monitor liver function if clinically indicated. |
| Immunological | Potential for autoimmune reactions (e.g., colitis) and increased risk of infections. | Monitor for signs of inflammation and infection. |
Experimental Protocols
Protocol: In Vivo Efficacy Study in a Subcutaneous Xenograft Model
This protocol provides a general framework for assessing the in vivo efficacy of this compound. It should be adapted based on the specific cell line and experimental goals.
-
Cell Culture and Implantation:
-
Culture human cancer cells (e.g., PC3 or Colo205) under standard conditions.
-
Harvest and resuspend cells in an appropriate medium (e.g., serum-free medium or a mixture with Matrigel).
-
Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude or SCID).
-
Monitor tumor growth regularly using calipers.
-
-
Animal Grouping and Treatment:
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
Prepare the this compound formulation (e.g., in 0.5% methylcellulose) immediately before use and ensure it is well-suspended.[1]
-
Administer this compound or vehicle control orally (p.o.) via gavage at the desired dose and schedule (e.g., 100 mg/kg b.i.d.).
-
Monitor tumor volume and body weight regularly (e.g., 2-3 times per week).
-
-
Toxicity Monitoring:
-
Observe animals daily for clinical signs of toxicity, including changes in appearance (e.g., ruffled fur), behavior (e.g., lethargy), and signs of skin rash or gastrointestinal distress.
-
Measure body weight at each tumor measurement. A significant and sustained body weight loss (e.g., >15-20%) may indicate the need for dose reduction or cessation of treatment.
-
At the end of the study, collect blood for hematology and serum chemistry analysis and harvest organs for histopathological examination to assess potential organ toxicities.
-
-
Pharmacodynamic Analysis (Optional but Recommended):
-
At selected time points after the final dose, collect tumor tissue.
-
Prepare tumor lysates and perform Western blotting to analyze the phosphorylation status of AKT downstream targets, such as S6 ribosomal protein, to confirm target engagement.[1]
-
Visualizations
Caption: this compound inhibits the PI3K/AKT signaling pathway.
Caption: A typical workflow for an in vivo efficacy and toxicity study.
Caption: A decision tree for managing in vivo toxicity.
References
- 1. cancernetwork.com [cancernetwork.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Determination of maximum tolerated dose and toxicity of Inauhzin in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Management of toxicity to isoform α-specific PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Management of toxicity to isoform α-specific PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. onclive.com [onclive.com]
Technical Support Center: PF-AKT400 (PF-04691502)
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of PF-AKT400 (also known as PF-04691502) in solution for long-term storage. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder?
A1: The solid (powder) form of this compound is stable for up to 3 years when stored at -20°C.[1][2]
Q2: How should I prepare and store stock solutions of this compound?
A2: It is recommended to prepare a concentrated stock solution in dimethyl sulfoxide (DMSO).[3][4] For long-term storage, it is advised to aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles and store at -80°C for up to one year or at -20°C for up to six months.[1][2] One study mentions preparing a 100 mM stock solution in DMSO and storing it at -20°C.[3][4]
Q3: Can I store this compound solutions at room temperature?
A3: It is not recommended to store this compound solutions at room temperature for extended periods. While some suppliers indicate that the compound is stable enough for shipping at ambient temperatures, long-term storage at room temperature may lead to degradation.
Q4: What are the signs of this compound degradation in my stock solution?
A4: Visual indicators of degradation can include a change in the color or clarity of the solution, or the appearance of precipitate. However, chemical degradation can occur without any visible changes. If you observe unexpected or inconsistent results in your experiments, degradation of your this compound stock solution should be considered as a potential cause.
Q5: How do repeated freeze-thaw cycles affect the stability of this compound in solution?
A5: Repeated freeze-thaw cycles can accelerate the degradation of compounds in solution. Water condensation into the DMSO stock can occur during these cycles, which may lead to hydrolysis of the compound. It is highly recommended to prepare single-use aliquots of your stock solution to avoid this issue.[1][2]
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and use of this compound, potentially related to its stability.
| Issue | Potential Cause | Recommended Action |
| Inconsistent or weaker than expected biological activity in assays. | Degradation of this compound in the stock solution due to improper storage (e.g., prolonged storage at -20°C, multiple freeze-thaw cycles). | - Prepare a fresh stock solution from the powder. - If using an older stock, qualify its activity against a freshly prepared solution. - Always use aliquots for experiments to avoid repeated freeze-thaw cycles. |
| Precipitate observed in the stock solution upon thawing. | The solubility limit may have been exceeded, or the compound may be degrading. | - Gently warm the solution to 37°C and vortex to try and redissolve the precipitate. - If the precipitate does not dissolve, it may be a degradation product. In this case, it is best to discard the stock and prepare a fresh one. |
| Variability in results between different aliquots of the same stock solution. | Inconsistent aliquoting or differential degradation between aliquots. | - Ensure thorough mixing of the stock solution before aliquoting. - Store all aliquots under the same recommended conditions (-80°C). |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound (PF-04691502) powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, polypropylene microcentrifuge tubes
-
-
Procedure:
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
-
Based on the desired stock concentration (e.g., 10 mM or 100 mM), calculate the required volume of DMSO.
-
Add the calculated volume of anhydrous DMSO to the vial of this compound powder.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming to 37°C can aid in dissolution if necessary.
-
Aliquot the stock solution into single-use, tightly sealed polypropylene tubes.
-
Store the aliquots at -80°C for long-term storage (up to 1 year) or -20°C for shorter-term storage (up to 6 months).[1][2]
-
Protocol 2: Assessment of this compound Stability by High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity and concentration of this compound in a solution over time.
-
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in DMSO at a known concentration. Store it under the desired conditions (e.g., -20°C or -80°C).
-
Time Points: At designated time points (e.g., 0, 1, 3, 6, 12 months), thaw an aliquot of the stock solution.
-
HPLC Analysis:
-
Dilute the sample to an appropriate concentration for HPLC analysis.
-
Inject the sample into an HPLC system equipped with a suitable C18 column.
-
Use a mobile phase gradient appropriate for separating this compound from potential degradation products (a typical starting point could be a gradient of water and acetonitrile with 0.1% formic acid).
-
Detect the compound using a UV detector at a wavelength where this compound has maximum absorbance.
-
-
Data Analysis:
-
Quantify the peak area of this compound at each time point.
-
Compare the peak area at later time points to the initial time point (T=0) to determine the percentage of the compound remaining.
-
The appearance of new peaks may indicate the formation of degradation products.
-
-
Visualizations
Caption: PI3K/AKT/mTOR signaling pathway and points of inhibition by this compound.
References
Technical Support Center: Managing PF-AKT400-Induced Feedback Loop Activation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing PF-AKT400. The information provided addresses common issues related to feedback loop activation observed during experiments with this potent ATP-competitive AKT inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and broadly selective, ATP-competitive inhibitor of AKT (also known as Protein Kinase B). Its primary mechanism of action is to block the kinase activity of AKT, a central node in the PI3K/AKT/mTOR signaling pathway, which is crucial for cell survival, proliferation, and growth. By inhibiting AKT, this compound aims to suppress tumor growth in cancers with aberrant PI3K/AKT/mTOR pathway activation.
Q2: I'm observing a decrease in phosphorylated AKT (p-AKT) as expected, but my cancer cells are showing resistance to this compound over time. What could be the cause?
A2: This is a common observation and is often due to the activation of compensatory feedback loops. When AKT is inhibited, the cell attempts to overcome this blockade by upregulating parallel survival pathways. Two of the most frequently observed resistance mechanisms are the reactivation of Receptor Tyrosine Kinase (RTK) signaling and the activation of the MAPK/ERK pathway.[1]
Q3: Which specific Receptor Tyrosine Kinases (RTKs) are typically upregulated in response to AKT inhibition?
A3: Inhibition of AKT can relieve a negative feedback loop, leading to the increased expression and phosphorylation of several RTKs. Commonly upregulated RTKs include HER3 (ErbB3), IGF-1R (Insulin-like Growth Factor 1 Receptor), and the Insulin Receptor.[2] In some breast cancer models, hyper-phosphorylation of EGFR, HER2, and other RTKs has also been observed in cells with acquired resistance to AKT inhibitors.[3][4]
Q4: How does inhibition of AKT lead to the activation of the MAPK/ERK pathway?
A4: The PI3K/AKT and MAPK/ERK pathways are interconnected, and inhibition of one can lead to the activation of the other as a compensatory mechanism.[5] This crosstalk can occur through various mechanisms, including the upregulation of RTKs which can signal through the RAS/RAF/MEK/ERK cascade. This adaptive response can ultimately lead to reduced efficacy of the AKT inhibitor.
Q5: My western blots show an increase in phosphorylated ERK (p-ERK) after this compound treatment. What does this signify and how should I address it?
A5: An increase in p-ERK levels following this compound treatment is a strong indicator of feedback loop activation through the MAPK/ERK pathway. To address this, a combination therapy approach is often effective. Co-treatment with a MEK inhibitor can block this escape route and enhance the anti-tumor effects of this compound.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Decreased p-AKT, but minimal or transient inhibition of cell proliferation. | Activation of compensatory signaling pathways (e.g., RTK or MAPK/ERK activation). | 1. Investigate Feedback Pathways: Perform western blot analysis to check the phosphorylation status of key RTKs (e.g., p-HER3, p-IGF-1R, p-EGFR) and components of the MAPK pathway (p-MEK, p-ERK).2. Consider Combination Therapy: Based on your findings, consider co-treatment with an appropriate inhibitor (e.g., an EGFR inhibitor like gefitinib or a MEK inhibitor). |
| Increased phosphorylation of one or more Receptor Tyrosine Kinases (RTKs) after this compound treatment. | Relief of mTORC1-mediated negative feedback and/or FOXO-dependent transcriptional upregulation of RTKs.[2] | 1. Confirm RTK Activation: Use a phospho-RTK array to get a broader picture of which RTKs are activated.2. Target the Upregulated RTK: If a specific RTK (e.g., HER3 or EGFR) is highly activated, consider a combination therapy with a specific inhibitor for that RTK (e.g., a HER2 inhibitor if HER3 is activated in HER2+ cells).[6] |
| Cell viability is not decreasing as expected, even with combination therapy. | Intrinsic resistance or activation of other, less common, escape pathways. | 1. Verify Compound Activity: Ensure the this compound you are using is active and used at the correct concentration.2. Explore Other Pathways: Consider performing broader proteomic or phosphoproteomic analysis to identify other potential resistance mechanisms. |
| Difficulty in interpreting Western Blot results for downstream AKT targets. | Complex signaling dynamics and transient effects. | 1. Time-Course Experiment: Perform a time-course experiment (e.g., 2, 6, 12, 24 hours) to capture the dynamic changes in protein phosphorylation.2. Dose-Response Experiment: Use a range of this compound concentrations to understand the dose-dependency of the observed effects. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and the closely related dual PI3K/mTOR inhibitor, PF-04691502.
Table 1: In Vitro Potency of PF-04691502 [3][7]
| Target | Assay Type | Cell Line | IC50 (nM) |
| p-AKT (S473) | Cellular | BT20, SKOV3, U87MG | 3.8 - 20 |
| p-AKT (T308) | Cellular | BT20, SKOV3, U87MG | 7.5 - 47 |
| mTORC1 | Cellular (Nutrient Stimulated) | - | 32 |
| Cell Proliferation | Cellular | BT20 | 313 |
| Cell Proliferation | Cellular | SKOV3 | 188 |
| Cell Proliferation | Cellular | U87MG | 179 |
Table 2: In Vitro Potency of this compound [8]
| Target | Assay Type | IC50 (nM) |
| PKBα (AKT1) | Biochemical | 0.5 |
| PKA | Biochemical | 450 |
| p-S6 Reduction | Cellular (U87) | 110 |
| p-GSK-3α | Cellular (U87) | 310 |
Table 3: In Vivo Antitumor Efficacy of this compound [8]
| Cancer Model | Treatment | Dose | Duration | Tumor Growth Inhibition (TGI) |
| PC3 Prostate Carcinoma Xenograft | This compound | 100 mg/kg b.i.d. | 10 days | 75% |
| Colo205 Colorectal Carcinoma Xenograft | This compound | 150 mg/kg b.i.d. | 10 days | 60% |
| PC3 Prostate Carcinoma Xenograft | This compound | 75 mg/kg b.i.d. | 10 days | 56% |
| PC3 Prostate Carcinoma Xenograft | Rapamycin | 10 mg/kg i.p. | 10 days | 66% |
| PC3 Prostate Carcinoma Xenograft | This compound + Rapamycin | 75 mg/kg b.i.d. + 10 mg/kg i.p. | 10 days | 98% |
Experimental Protocols
Western Blot Analysis of Protein Phosphorylation
This protocol outlines the steps to assess the phosphorylation status of key proteins in the AKT and MAPK pathways following this compound treatment.
1. Sample Preparation:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentration of this compound or vehicle control (e.g., DMSO) for the specified duration (e.g., 2, 6, 12, or 24 hours).
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
2. SDS-PAGE and Electrotransfer:
-
Prepare protein samples by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
3. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-p-AKT(S473), anti-total-AKT, anti-p-ERK1/2, anti-total-ERK, anti-p-HER3, anti-total-HER3) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5-10 minutes each.
4. Detection:
-
Incubate the membrane with an ECL substrate.
-
Visualize the protein bands using a chemiluminescence detection system.
-
Quantify band intensities using image analysis software and normalize phosphorylated protein levels to total protein levels.
Visualizations
Caption: PI3K/AKT signaling pathway and feedback loop activation upon this compound inhibition.
Caption: Troubleshooting workflow for managing this compound-induced feedback loop activation.
References
- 1. Proteomic Profiling of Protein Kinase Inhibitor Targets by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 2. AKT inhibition relieves feedback suppression of receptor tyrosine kinase expression and activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PF-04691502, a potent and selective oral inhibitor of PI3K and mTOR kinases with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Quantitative Mass Spectrometry-Based Proteomics: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Feedback upregulation of HER3 (ErbB3) expression and activity attenuates antitumor effect of PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: PF-AKT400 Washout Experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on performing PF-AKT400 washout experiments. It includes frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as PF-04691502, is a potent, ATP-competitive dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR).[1][2][3] It targets all class I PI3K isoforms (α, β, δ, γ) and mTOR kinase.[1] By inhibiting PI3K and mTOR, this compound blocks the activation of downstream effectors such as AKT, PRAS40, p70S6K, and 4EBP1, leading to the inhibition of cell proliferation, induction of apoptosis, and G1 cell cycle arrest.[1][3][4]
Q2: What is the purpose of a washout experiment?
A2: A washout experiment is designed to determine the residence time and dissociation kinetics of a drug from its target.[5][6] This information is crucial for understanding the duration of the pharmacological effect, which may not always correlate with the drug's plasma half-life. For a kinase inhibitor like this compound, a long residence time at the target kinase can lead to a sustained pharmacodynamic effect even after the systemic drug concentration has decreased.
Q3: How does a washout experiment for a kinase inhibitor work?
A3: In a typical washout experiment for a kinase inhibitor, cells or a biochemical target are first incubated with the inhibitor to allow for binding.[6] Subsequently, the unbound inhibitor is removed by washing. The rate at which the inhibitor dissociates from its target is then measured over time. This is often done by monitoring the recovery of kinase activity or by measuring the binding of a labeled tracer ligand to the target.[5][6]
Q4: What are the key readouts in a this compound washout experiment?
A4: The primary readout is the rate of recovery of phosphorylation of downstream targets of the PI3K/mTOR pathway, such as phospho-AKT (S473 and T308), phospho-S6 ribosomal protein, or phospho-4EBP1.[1][3][4] This recovery reflects the dissociation of this compound from PI3K and mTOR. The data can be used to calculate the dissociation rate constant (k_off) and the residence time of the inhibitor.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No recovery of downstream signaling after washout | - Insufficient washout, leaving residual inhibitor. - Covalent or irreversible binding of the compound. - Long residence time of the inhibitor. - Cell death or toxicity due to prolonged treatment. | - Increase the number and volume of washes. - Include a "washout" control with a known reversible inhibitor. This compound is an ATP-competitive inhibitor and generally considered reversible.[1][3] - Extend the time course of the experiment to observe dissociation. - Assess cell viability using methods like Trypan Blue exclusion or a commercial viability assay. Reduce inhibitor concentration or incubation time if toxicity is observed. |
| High variability between replicates | - Inconsistent washing technique. - Cell lifting or loss during washing steps. - Inconsistent timing of sample collection. | - Standardize the washing procedure for all samples. - Use gentle washing techniques and ensure cells remain attached to the plate. - Use a multichannel pipette for simultaneous addition and removal of solutions. - Adhere to a strict and consistent timeline for all experimental steps. |
| Rapid recovery of signaling for all concentrations | - The inhibitor has a very short residence time. - The washout procedure is too harsh and strips the inhibitor from the target. - The concentration of the inhibitor used was too low to achieve significant target engagement. | - Collect samples at earlier time points post-washout. - Use a gentler washing method (e.g., slower aspiration, pre-warmed wash buffer). - Confirm that the initial inhibitor concentration is sufficient to inhibit the target by performing a dose-response experiment without a washout. |
| Unexpected increase in signaling post-washout (overshoot) | - Cellular signaling pathways may exhibit feedback loops that are dysregulated upon inhibitor removal, leading to a rebound effect. | - This can be a real biological phenomenon. Document the observation and consider investigating the underlying signaling dynamics. Ensure the observation is reproducible. |
Experimental Protocols
Cell-Based this compound Washout Experiment
This protocol describes a method to assess the reversibility of this compound by monitoring the recovery of downstream signaling (e.g., p-AKT) in cultured cells.
Materials:
-
Cancer cell line with a constitutively active PI3K pathway (e.g., PTEN-null like U87MG, or PIK3CA-mutant like SKOV3).[3]
-
This compound (PF-04691502).
-
Complete cell culture medium.
-
Phosphate-buffered saline (PBS), pre-warmed to 37°C.
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Primary antibodies (e.g., anti-p-AKT S473, anti-total AKT, anti-p-S6, anti-total S6).
-
Secondary antibodies (HRP-conjugated).
-
Western blot reagents and equipment.
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.
-
Inhibitor Treatment: Treat the cells with this compound at a concentration known to cause significant inhibition of the PI3K pathway (e.g., 10x the IC50 for p-AKT inhibition, typically in the range of 100-500 nM).[3][4] Include a vehicle control (e.g., DMSO). Incubate for a sufficient time to reach steady-state inhibition (e.g., 2-4 hours).
-
Washout:
-
Aspirate the medium containing this compound.
-
Gently wash the cells three times with pre-warmed PBS.
-
Add fresh, pre-warmed complete medium to the wells.
-
-
Time Course: Collect cell lysates at various time points after the washout (e.g., 0, 15, 30, 60, 120, 240 minutes). The "0 minute" time point should be collected immediately after the final wash.
-
Western Blot Analysis:
-
Lyse the cells and determine protein concentration.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against the phosphorylated and total forms of the target proteins.
-
Incubate with the appropriate secondary antibody and visualize the bands.
-
-
Data Analysis: Quantify the band intensities for the phosphorylated and total proteins. Normalize the phosphorylated protein signal to the total protein signal for each time point. Plot the normalized signal over time to observe the recovery of phosphorylation.
Data Presentation
Table 1: In Vitro Activity of this compound (PF-04691502)
| Parameter | Value | Cell Line/Assay Condition | Reference |
| Ki (PI3Kα) | 1.8 nM | Cell-free assay | [1] |
| Ki (PI3Kβ) | 2.1 nM | Cell-free assay | [1] |
| Ki (PI3Kδ) | 1.6 nM | Cell-free assay | [1] |
| Ki (PI3Kγ) | 1.9 nM | Cell-free assay | [1] |
| Ki (mTOR) | 16 nM | Cell-free assay | [1] |
| IC50 (p-AKT S473) | 3.8 - 20 nM | PIK3CA-mutant and PTEN-deleted cancer cell lines | [3] |
| IC50 (p-AKT T308) | 7.5 - 47 nM | PIK3CA-mutant and PTEN-deleted cancer cell lines | [3] |
| IC50 (Cell Proliferation) | 179 - 313 nM | PIK3CA-mutant and PTEN-deleted cancer cell lines | [3] |
| IC50 (Cell Proliferation) | 0.12 - 0.55 µM | B-cell non-Hodgkin lymphoma cell lines | [4] |
Table 2: Hypothetical this compound Washout Experiment Data
This table presents example data that could be generated from the cell-based washout experiment described above.
| Time Post-Washout (minutes) | Normalized p-AKT (S473) Signal (Arbitrary Units) |
| 0 | 0.12 |
| 15 | 0.25 |
| 30 | 0.45 |
| 60 | 0.70 |
| 120 | 0.88 |
| 240 | 0.95 |
| Vehicle Control | 1.00 |
Visualizations
Signaling Pathway Diagram
Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition by this compound.
Experimental Workflow Diagram
Caption: Workflow for a cell-based this compound washout experiment.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Facebook [cancer.gov]
- 3. PF-04691502, a potent and selective oral inhibitor of PI3K and mTOR kinases with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PF-04691502, a dual PI3K/mTOR inhibitor has potent pre-clinical activity by inducing apoptosis and G1 cell cycle arrest in aggressive B-cell non-Hodgkin lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 6. Figure 11. [Washout method for quantifying unlabeled...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to AKT Inhibitors: PF-AKT400 vs. MK-2206
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent AKT inhibitors, PF-AKT400 and MK-2206, focusing on their selectivity profiles, mechanisms of action, and the experimental methodologies used for their characterization. This objective analysis, supported by experimental data, is intended to assist researchers in selecting the appropriate tool compound for their studies in the context of the PI3K/AKT/mTOR signaling pathway.
Executive Summary
This compound is a potent, ATP-competitive inhibitor with high selectivity for the AKT1 isoform. In contrast, MK-2206 is a highly selective, allosteric inhibitor of all three AKT isoforms (AKT1, AKT2, and AKT3). The fundamental difference in their mechanism of action dictates their interaction with the AKT kinase and provides a basis for their distinct selectivity profiles. While both are potent inhibitors of AKT, their suitability for specific research applications may differ based on the desired isoform specificity and the need to distinguish between ATP-competitive and allosteric modes of inhibition.
Data Presentation: Selectivity and Potency
The following table summarizes the available quantitative data on the inhibitory activity and selectivity of this compound and MK-2206.
| Inhibitor | Mechanism of Action | Target(s) | IC50 / Ki | Selectivity Profile |
| This compound | ATP-competitive | AKT1 (PKBα) | IC50 = 0.5 nM | Displays 900-fold greater selectivity for AKT1 over PKA (IC50 = 450 nM)[1]. |
| MK-2206 | Allosteric | AKT1, AKT2, AKT3 | IC50 = 8 nM (AKT1), 12 nM (AKT2), 65 nM (AKT3)[2][3] | Highly selective; no inhibitory activities observed against a panel of 250 other protein kinases. |
Experimental Protocols
Detailed methodologies for key experiments cited in the characterization of these inhibitors are provided below.
Biochemical Kinase Inhibition Assay (ATP-Competitive)
This protocol is designed to determine the potency of an ATP-competitive inhibitor like this compound.
Principle: The assay measures the transfer of a radiolabeled phosphate from ATP to a specific peptide or protein substrate by the kinase. The inhibition of this transfer in the presence of the inhibitor is quantified.
Materials:
-
Recombinant active AKT kinase
-
Kinase reaction buffer (e.g., 70 mM HEPES pH 7.5, 3 mM MgCl₂, 3 mM MnCl₂, 3 µM Na-orthovanadate, 1.2 mM DTT)
-
Substrate peptide (e.g., a derivative of GSK3)
-
[γ-³³P]ATP
-
Test inhibitor (this compound) at various concentrations
-
96-well filter plates
-
Phosphoric acid (to stop the reaction)
-
Scintillation cocktail
Procedure:
-
Prepare a reaction mixture containing the kinase, substrate, and reaction buffer in a 96-well plate.
-
Add the test inhibitor (this compound) at a range of concentrations to the wells. A vehicle control (e.g., DMSO) should be included.
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 20 minutes).
-
Stop the reaction by adding phosphoric acid.
-
Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
-
Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Add scintillation cocktail to the wells and quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition at each inhibitor concentration relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.
Cellular Assay for Allosteric AKT Inhibition (MK-2206)
This protocol assesses the ability of an allosteric inhibitor like MK-2206 to inhibit AKT signaling in a cellular context.
Principle: This assay measures the proliferation of cancer cell lines known to be dependent on the PI3K/AKT pathway. Inhibition of cell growth reflects the inhibitor's ability to block AKT signaling.
Materials:
-
Cancer cell line with a constitutively active PI3K/AKT pathway (e.g., BT474)
-
Cell culture medium and supplements
-
MK-2206 at various concentrations
-
96-well cell culture plates
-
Cell proliferation reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of MK-2206. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 72 or 96 hours).
-
Add the cell proliferation reagent to each well according to the manufacturer's instructions. This reagent typically lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of the number of viable cells.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell growth inhibition for each concentration of MK-2206 compared to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition) value.
Mandatory Visualizations
Caption: PI3K/AKT/mTOR signaling pathway with inhibitor targets.
Caption: Experimental workflows for kinase inhibitor assays.
References
A Head-to-Head Showdown: In Vivo Efficacy of PF-04691502 vs. GDC-0068 in Preclinical Cancer Models
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the in vivo efficacy of two prominent inhibitors targeting the PI3K/AKT/mTOR signaling pathway: Pfizer's PF-04691502 (a dual PI3K/mTOR inhibitor) and Genentech's GDC-0068 (Ipatasertib), a pan-AKT inhibitor. This analysis is based on publicly available preclinical data, offering a side-by-side view of their anti-tumor activities in various xenograft models.
At a Glance: Key In Vivo Efficacy Data
The following tables summarize the key quantitative data from in vivo studies of PF-04691502 and GDC-0068, highlighting their effects on tumor growth in different cancer models.
PF-04691502: In Vivo Tumor Growth Inhibition
| Xenograft Model | Cancer Type | Dosing Regimen | Maximum Tumor Growth Inhibition (TGI) | Key Findings |
| SKOV3 | Ovarian Cancer | 10 mg/kg, once daily, oral | ~70% | Dose-dependent tumor growth inhibition.[1] |
| U87MG | Glioblastoma | 10 mg/kg, once daily, oral | ~70% | Established a clear pharmacokinetic/pharmacodynamic (PK/PD) relationship.[1] |
| CNE-2 | Nasopharyngeal Carcinoma | 10 mg/kg, for 2 weeks | Significant reduction in tumor volume and weight | Well-tolerated with no obvious body weight decrease.[2] |
| UM-SCC1 & 46 | Head and Neck Squamous Cell Carcinoma | 10 mg/kg, for 21 days | Significant decrease in PI3K/Akt/mTOR pathway signaling | Delayed tumor development and growth.[3] |
GDC-0068 (Ipatasertib): In Vivo Tumor Growth Inhibition
| Xenograft Model | Cancer Type | Dosing Regimen | Outcome | Key Findings |
| Multiple Models (Prostate, Breast, Ovarian, etc.) | Various | Up to 100 mg/kg, daily, oral | Tumor growth delay, stasis, or regression | Efficacious in models with Akt activation due to genetic alterations (PTEN loss, PIK3CA mutations, HER2 overexpression).[4][5] |
| PIK3CA-mutant Breast Cancer Brain Metastasis Model | Breast Cancer | Not specified | Significant tumor growth inhibition and survival benefit | No effect was detected in a PIK3CA-wildtype model.[6] |
| BT474Tr | Breast Cancer | 11, 22, and 88 mg/kg, daily for 18 days | Dose-dependent inhibition | Modulation of pharmacodynamic markers correlated with tumor growth inhibition.[7] |
| PC-3 | Prostate Cancer | Not specified | Dose-dependent inhibition | |
| LNCaP, LuCaP 35V, HGC-27, MCF7-neo/HER2, TOV-21G.x1, NCI-H2122 | Various | Not specified | Dose-response relationship established | Efficacy is associated with efficient inhibition of Akt signaling and induction of cell death.[8] |
| Endometrial Cancer Mouse Model | Endometrial Cancer | Not specified | 52.2% reduction in tumor weight after 4 weeks | Well-tolerated without significant toxicity or body weight changes.[9][10] |
Signaling Pathways and Drug Mechanisms
The PI3K/AKT/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. PF-04691502 and GDC-0068 target different nodes in this pathway.
Caption: The PI3K/AKT/mTOR signaling pathway and the points of inhibition for PF-04691502 and GDC-0068.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized experimental protocols for in vivo xenograft studies based on the reviewed literature.
General In Vivo Xenograft Study Workflow
Caption: A typical experimental workflow for an in vivo xenograft study.
1. Cell Lines and Culture:
-
Human cancer cell lines (e.g., SKOV3, U87MG, CNE-2, various breast and prostate cancer lines) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[2][4][11]
2. Animal Models:
-
Immunocompromised mice (e.g., nude or SCID mice) are typically used to prevent rejection of human tumor xenografts.[11]
3. Tumor Implantation:
-
A specific number of cancer cells (e.g., 5 x 10^6 to 10 x 10^6) are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously into the flank of the mice.
4. Tumor Growth and Randomization:
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Mice are then randomized into treatment and control groups.
5. Drug Formulation and Administration:
-
PF-04691502: Resuspended in a vehicle such as 0.5% Methylcellulose for oral administration.[3]
-
The vehicle control group receives the formulation without the active compound.
6. In Vivo Efficacy Assessment:
-
Tumor dimensions are measured regularly (e.g., twice weekly) with calipers, and tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Animal body weight is monitored as an indicator of toxicity.
-
Tumor growth inhibition (TGI) is calculated at the end of the study.
7. Pharmacodynamic Analysis:
-
At the end of the treatment period, tumors may be excised at specific time points after the final dose.
-
Tumor lysates are analyzed by methods such as Western blotting or immunohistochemistry to assess the modulation of downstream biomarkers (e.g., phosphorylation of AKT, S6, PRAS40).[7][11]
Logical Comparison of PF-04691502 and GDC-0068
Caption: A logical comparison of the key attributes of PF-04691502 and GDC-0068.
Concluding Remarks
Both PF-04691502 and GDC-0068 demonstrate significant single-agent in vivo anti-tumor efficacy in a range of preclinical cancer models. The choice between a dual PI3K/mTOR inhibitor like PF-04691502 and a pan-AKT inhibitor such as GDC-0068 may depend on the specific genetic makeup of the tumor, particularly the nature of the PI3K/AKT/mTOR pathway activation.
GDC-0068 has shown particular efficacy in tumors with genetic alterations that lead to AKT activation, such as PTEN loss or PIK3CA mutations.[4][6] PF-04691502, by targeting both PI3K and mTOR, offers a broader blockade of the pathway. Further head-to-head preclinical and clinical studies would be necessary to definitively determine the superior agent for specific cancer subtypes. This guide provides a foundational comparison based on the available data to aid researchers in their drug development and experimental design endeavors.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Preclinical evaluation of the PI3K-mTOR dual inhibitor PF-04691502 as a novel therapeutic drug in nasopharyngeal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PI3K-mTOR inhibitor PF-04691502 anti-tumor activity is enhanced with induction of wild-type TP53 in human xenograft and murine knockout models of head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Targeting activated Akt with GDC-0068, a novel selective Akt inhibitor that is efficacious in multiple tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting the PI3K/Akt/mTOR pathway with the pan-Akt inhibitor GDC-0068 in PIK3CA-mutant breast cancer brain metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Ipatasertib exhibits anti-tumorigenic effects and enhances sensitivity to paclitaxel in endometrial cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. aacrjournals.org [aacrjournals.org]
Validating the Pathway-Specific Effects of PF-04691502 on the PI3K/AKT/mTOR Axis Using siRNA-Mediated AKT Knockdown
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the on-target pathway effects of PF-04691502, a potent dual inhibitor of PI3K and mTOR kinases. While not a direct inhibitor of AKT, PF-04691502 significantly impacts AKT phosphorylation and its downstream signaling. To ascertain that the observed cellular effects of PF-04691502 are mediated through the PI3K/AKT/mTOR pathway, a comparison with the effects of direct AKT silencing using small interfering RNA (siRNA) is a critical experimental step. This guide outlines the necessary experimental protocols, data presentation formats, and conceptual diagrams to facilitate this validation process.
The compound PF-AKT400 appears to be a misnomer for PF-04691502, an ATP-competitive inhibitor of PI3K (α/β/δ/γ) and mTOR.[1][2][3] Its mechanism of action involves the reduction of phosphorylation of key downstream effectors, including AKT at residues T308 and S473.[1][2][3] By comparing the phenotypic and signaling outcomes of PF-04691502 treatment with those of AKT siRNA, researchers can confirm that the drug's effects are indeed channeled through the intended signaling node.
Signaling Pathway Overview
The PI3K/AKT/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism. PF-04691502 acts upstream of AKT by inhibiting PI3K and also targets mTOR, a downstream effector of AKT. The following diagram illustrates the key components of this pathway and the points of intervention for PF-04691502 and AKT siRNA.
Caption: PI3K/AKT/mTOR signaling pathway with points of inhibition for PF-04691502 and AKT siRNA.
Comparative Analysis of PF-04691502 and AKT siRNA Effects
To validate the on-target effects of PF-04691502 on the AKT pathway, a direct comparison with AKT knockdown by siRNA is essential. The following table summarizes the expected outcomes on key signaling proteins and cellular processes.
| Target/Process | PF-04691502 | AKT siRNA | Rationale for Comparison |
| p-AKT (S473) | ↓↓ | ↓↓ | Confirms that PF-04691502 effectively inhibits a key upstream activator of AKT (mTORC2 is a component of mTOR which is inhibited) and provides a direct comparison to AKT knockdown. |
| p-AKT (T308) | ↓↓ | ↓↓ | Validates inhibition of the PI3K-PDK1 axis by PF-04691502 and compares it to the effect of removing the AKT protein itself. |
| Total AKT | - | ↓↓ | Differentiates the mechanism of action: PF-04691502 inhibits AKT activity (phosphorylation), while siRNA reduces total AKT protein levels. |
| p-S6K (T389) | ↓↓ | ↓ | S6K is a downstream target of mTORC1. PF-04691502 directly inhibits mTOR, leading to a strong reduction in p-S6K. AKT siRNA will also reduce p-S6K, but the effect may be less pronounced as mTORC1 can be activated by other inputs. |
| p-4E-BP1 (T37/46) | ↓↓ | ↓ | Similar to p-S6K, this readout helps to distinguish the direct mTOR inhibition by PF-04691502 from the upstream inhibition via AKT knockdown. |
| Cell Proliferation | ↓↓ | ↓ | Both treatments are expected to reduce cell proliferation. Comparing the magnitude of the effect can provide insights into the relative contribution of AKT-dependent and AKT-independent (direct mTOR inhibition) effects of PF-04691502. |
| Apoptosis | ↑↑ | ↑ | Inhibition of the pro-survival AKT pathway should induce apoptosis. A stronger effect with PF-04691502 may suggest the involvement of other PI3K or mTOR-regulated survival pathways. |
Arrow notation: ↓↓ (strong decrease), ↓ (decrease), - (no change), ↑↑ (strong increase), ↑ (increase).
Experimental Protocols
siRNA Transfection for AKT Knockdown
This protocol is a general guideline and should be optimized for the specific cell line being used.
Materials:
-
AKT-specific siRNA duplexes (and non-targeting control siRNA)
-
Transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Opti-MEM™ I Reduced Serum Medium
-
6-well tissue culture plates
-
Antibiotic-free normal growth medium with FBS
Procedure:
-
Cell Seeding: 18-24 hours prior to transfection, seed 2 x 10^5 cells per well in a 6-well plate with 2 ml of antibiotic-free normal growth medium. Ensure cells are 60-80% confluent at the time of transfection.[4][5]
-
siRNA-Lipid Complex Formation:
-
For each well, dilute 20-80 pmol of siRNA into 100 µl of Opti-MEM™. Mix gently.[5]
-
In a separate tube, dilute 2-8 µl of transfection reagent into 100 µl of Opti-MEM™. Mix gently and incubate for 5 minutes at room temperature.[5]
-
Combine the diluted siRNA and diluted transfection reagent. Mix gently and incubate for 15-45 minutes at room temperature to allow for complex formation.[4][5]
-
-
Transfection:
-
Incubation: Incubate the cells for 24-72 hours at 37°C in a CO2 incubator. The optimal time for protein knockdown should be determined empirically, but 48-72 hours is a common time frame for assessing protein levels by Western blot.[6][7]
-
Post-Transfection: After the initial incubation, the medium can be replaced with fresh normal growth medium.
PF-04691502 Treatment
-
Prepare a stock solution of PF-04691502 in DMSO.
-
On the day of the experiment, dilute the stock solution to the desired final concentration in the cell culture medium.
-
For comparison with siRNA, PF-04691502 can be added to the cells for a shorter duration (e.g., 2, 6, 24 hours) as its inhibitory effect on phosphorylation is often rapid.
Western Blot Analysis
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (p-AKT S473, p-AKT T308, Total AKT, p-S6K, p-4E-BP1, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane three times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantification: Densitometry analysis can be performed to quantify the relative protein expression levels, normalizing to a loading control like β-actin.
Experimental Workflow
The following diagram outlines the logical flow of the validation experiment.
Caption: Workflow for comparing the effects of PF-04691502 and AKT siRNA.
By following this guide, researchers can systematically validate that the cellular effects of the PI3K/mTOR inhibitor PF-04691502 are indeed mediated through the intended AKT signaling pathway, providing a robust foundation for further preclinical and clinical development.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PF-04691502, a potent and selective oral inhibitor of PI3K and mTOR kinases with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. genscript.com [genscript.com]
- 7. Western Blot Evaluation of siRNA Delivery by pH Responsive Peptides - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Specificity of PF-AKT400 and Allosteric Akt Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the specificity of the ATP-competitive inhibitor PF-AKT400 (also known as PF-04691502) and allosteric Akt inhibitors. Understanding the distinct mechanisms and selectivity profiles of these inhibitor classes is crucial for designing targeted cancer therapies and interpreting experimental results. While both classes of compounds ultimately lead to the attenuation of Akt signaling, their modes of action and specificity profiles differ significantly.
Mechanism of Action: A Tale of Two Binding Sites
The fundamental difference between this compound and allosteric Akt inhibitors lies in their binding sites on the Akt kinase, which dictates their mechanism of inhibition and subsequent biological effects.
This compound: An ATP-Competitive PI3K/mTOR Dual Inhibitor
This compound is not a direct inhibitor of Akt but rather an ATP-competitive dual inhibitor of phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[1][2][3][4] These two kinases are critical upstream and downstream regulators of Akt. By binding to the ATP pocket of PI3K and mTOR, this compound prevents their catalytic activity. Inhibition of PI3K blocks the generation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a lipid second messenger essential for the recruitment of Akt to the plasma membrane and its subsequent activation. Inhibition of mTORC1 and mTORC2, downstream of Akt, further disrupts the signaling cascade. The reduction in Akt phosphorylation observed with this compound treatment is therefore an indirect consequence of inhibiting its upstream activators and downstream feedback loops.
Allosteric Akt Inhibitors: Locking Akt in an Inactive State
In contrast, allosteric inhibitors bind to a pocket distinct from the ATP-binding site, located at the interface of the pleckstrin homology (PH) and kinase domains of Akt.[5] This binding event locks the kinase in a closed, inactive conformation, preventing the conformational changes necessary for its activation.[5] This allosteric inhibition mechanism has two key consequences: it directly blocks the kinase activity of Akt and prevents its localization to the cell membrane, thereby inhibiting its phosphorylation and activation by upstream kinases like PDK1.[5]
Quantitative Comparison of Inhibitor Specificity
The specificity of an inhibitor is a critical determinant of its therapeutic window and potential off-target effects. The following tables summarize the available quantitative data for this compound and representative allosteric Akt inhibitors.
Table 1: Biochemical Potency against Target Kinases
| Inhibitor | Class | Target | IC50 / Ki (nM) | Source |
| This compound | ATP-Competitive PI3K/mTOR Inhibitor | PI3Kα | Ki = 1.8 | [1][3] |
| PI3Kβ | Ki = 2.1 | [1][3] | ||
| PI3Kδ | Ki = 1.6 | [1][3] | ||
| PI3Kγ | Ki = 1.9 | [1][3] | ||
| mTOR | Ki = 16 | [1][3] | ||
| MK-2206 | Allosteric Akt Inhibitor | Akt1 | IC50 = 5-8 | [5][6] |
| Akt2 | IC50 = 12 | [5][6] | ||
| Akt3 | IC50 = 65 | [5][6] | ||
| ARQ-092 (Miransertib) | Allosteric Akt Inhibitor | Akt1 | IC50 = 2.7-5.0 | [7][8] |
| Akt2 | IC50 = 4.5-14 | [7][8] | ||
| Akt3 | IC50 = 8.1-16 | [7][8] |
Note: Direct biochemical IC50 values for this compound against individual Akt isoforms are not publicly available, reflecting its primary design as a PI3K/mTOR inhibitor.
Table 2: Cellular Potency for Inhibition of Akt Phosphorylation
| Inhibitor | Cell Line(s) | pAkt Target | Cellular IC50 (nM) | Source |
| This compound | PIK3CA-mutant & PTEN-deleted cancer cells | pAkt (S473) | 3.8 - 20 | [4] |
| pAkt (T308) | 7.5 - 47 | [4] | ||
| MK-2206 | Multiple cancer cell lines | pAkt (S473 & T308) | Potent inhibition at μM concentrations | [6] |
| ARQ-092 (Miransertib) | AN3CA endometrial cancer cells | pAkt (S473) | 40 | |
| pAkt (T308) | 62 |
Table 3: Off-Target Kinase Selectivity (Kinome Scan)
| Inhibitor | Kinome Scan Summary | Notable Off-Targets (>50% inhibition @ specified conc.) | Source |
| This compound | Data not publicly available. As a dual PI3K/mTOR inhibitor, it is expected to inhibit kinases within the PI3K-like kinase (PIKK) family. | PI3K isoforms, mTOR | [1][3] |
| MK-2206 | Reported to have no inhibitory activity against a panel of over 250 other protein kinases. | None reported | [5] |
| ARQ-092 (Miransertib) | Screened against a panel of 303 kinases at 5 μM. | MARK1, MARK3, MARK4, DYRK2, IRAK1, Haspin |
Experimental Protocols
Reproducible and well-documented experimental protocols are essential for the accurate assessment of inhibitor specificity. Below are detailed methodologies for key assays used to characterize Akt inhibitors.
Biochemical Kinase Activity Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay measures the binding affinity of an inhibitor to the kinase of interest.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a 4X serial dilution of the test inhibitor in kinase assay buffer.
-
Prepare a 2X solution of the target kinase (e.g., Akt1, Akt2, or Akt3) mixed with a Europium-labeled anti-tag antibody in the same buffer.
-
Prepare a 4X solution of the Alexa Fluor™ 647-labeled kinase tracer.
-
-
Assay Procedure (in a 384-well plate):
-
Add 4 µL of the 4X inhibitor solution to each well.
-
Add 8 µL of the 2X kinase/antibody mixture to each well.
-
Initiate the binding reaction by adding 4 µL of the 4X tracer solution to each well.
-
-
Incubation and Detection:
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Measure the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal using a plate reader equipped for this purpose. The signal is inversely proportional to the amount of inhibitor bound to the kinase.
-
-
Data Analysis:
-
Calculate the ratio of the acceptor and donor fluorescence intensities.
-
Plot the TR-FRET ratio against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cellular Phospho-Akt (Ser473/Thr308) Inhibition Assay (Western Blot)
This assay determines the ability of an inhibitor to block the phosphorylation of Akt in a cellular context.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Seed a cancer cell line with a constitutively active PI3K/Akt pathway (e.g., due to PTEN loss or PIK3CA mutation) in 6-well plates.
-
After 24 hours, treat the cells with a serial dilution of the inhibitor or vehicle control (DMSO) for a specified time (e.g., 2 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunodetection:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody specific for phosphorylated Akt (e.g., anti-pAkt Ser473 or anti-pAkt Thr308) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total Akt.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the pAkt signal to the total Akt signal for each sample.
-
Plot the normalized pAkt levels against the inhibitor concentration to determine the cellular IC50.
-
Conclusion
The specificity profiles of this compound and allosteric Akt inhibitors are fundamentally different, a direct result of their distinct mechanisms of action.
-
This compound , as a dual PI3K/mTOR inhibitor, exhibits potent activity against these upstream and downstream regulators of Akt. Its effect on Akt is indirect, and its broader selectivity profile includes multiple PI3K isoforms and mTOR. This multi-targeted approach can be advantageous in cancers with dysregulation at multiple nodes of the pathway.
-
Allosteric Akt inhibitors , such as MK-2206 and ARQ-092, demonstrate direct and often isoform-selective inhibition of Akt. Their allosteric mechanism allows for high specificity, with minimal off-target effects on other kinases, as evidenced by kinome-wide screening.[5] This high degree of selectivity can be beneficial in minimizing off-target toxicities and for dissecting the specific roles of different Akt isoforms in cancer biology.
The choice between an ATP-competitive PI3K/mTOR inhibitor like this compound and an allosteric Akt inhibitor will depend on the specific research question or therapeutic strategy. For broad pathway inhibition, a dual PI3K/mTOR inhibitor may be desirable. For highly specific targeting of Akt activity, particularly with isoform preference, an allosteric inhibitor is the more appropriate tool. This guide provides the foundational data and methodologies to aid researchers in making informed decisions for their studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. PF-04691502, a potent and selective oral inhibitor of PI3K and mTOR kinases with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitors in AKTion: ATP-competitive vs allosteric - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting AKT with the allosteric AKT inhibitor MK-2206 in non-small cell lung cancer cells with acquired resistance to cetuximab - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ARQ 092, an orally-available, selective AKT inhibitor, attenuates neutrophil-platelet interactions in sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Unveiling Resistance: A Comparative Guide to CRISPR Screens for Identifying PF-AKT400 Resistance Genes
For Researchers, Scientists, and Drug Development Professionals
The development of targeted therapies against key signaling pathways in cancer has been a significant advancement in oncology. PF-AKT400 (also known as PF-04691502) is a potent, orally active, dual inhibitor of PI3K and mTOR kinases, crucial components of the PI3K/AKT/mTOR signaling pathway that governs cell growth, proliferation, and survival.[1][2][3][4][5] Dysregulation of this pathway is a frequent event in human cancers, making it a prime target for therapeutic intervention.[1][3][6][7] However, as with many targeted therapies, the emergence of drug resistance is a major clinical challenge.[8][9][10][11][12]
Genome-wide CRISPR-Cas9 knockout screens have emerged as a powerful and unbiased tool to systematically identify genes whose loss confers resistance to anticancer drugs.[13][14][15][16][17][18] While specific CRISPR screen data for this compound is not publicly available, extensive research on inhibitors targeting the same pathway, such as the AKT inhibitor Capivasertib and the PI3Kβ inhibitor AZD8186, provides valuable insights into potential resistance mechanisms. This guide will synthesize findings from these analogous CRISPR screens to offer a comparative overview of genes and pathways that could contribute to this compound resistance.
The PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates a multitude of cellular processes.[6][7][19][20][21] Activation of this pathway, often through receptor tyrosine kinases, leads to the phosphorylation of AKT, which in turn modulates the activity of numerous downstream effectors, including mTOR.[6][20] This intricate network is a central regulator of cell cycle progression, metabolism, and apoptosis.[7][20][21]
Figure 1: Simplified PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.
CRISPR Screens for AKT/PI3K Inhibitor Resistance: A Comparative Analysis
Genome-wide CRISPR-Cas9 knockout screens have been instrumental in identifying genes that, when inactivated, lead to resistance to AKT and PI3K inhibitors.[14][22] A common theme emerging from these studies is the reactivation of the PI3K-AKT-mTOR signaling pathway as a dominant resistance mechanism.[14]
The table below summarizes key resistance genes identified in CRISPR screens for the AKT inhibitor Capivasertib and the PI3Kβ inhibitor AZD8186 in PTEN-null breast cancer cell lines.[14][22] Loss of function of these genes leads to the enrichment of corresponding single-guide RNAs (sgRNAs) in the drug-treated cell population, indicating their role in conferring resistance.
| Gene | Function | Resistance to Capivasertib (AKT inhibitor) | Resistance to AZD8186 (PI3Kβ inhibitor) | Potential Relevance to this compound |
| TSC1/TSC2 | Negative regulators of mTORC1 | ✓ | ✓ | High. Loss of TSC1/2 leads to mTORC1 reactivation, a key downstream node of this compound's targets.[14] |
| PTEN | Negative regulator of PI3K signaling | ✓ | ✓ | High. PTEN loss is a common mechanism of PI3K pathway activation. Further resistance could be conferred by loss of other negative regulators.[14] |
| NPRL2 | Component of the GATOR1 complex, a negative regulator of mTORC1 | ✓ | Moderate. Implicates mTORC1 reactivation as a key resistance mechanism. | |
| DEPDC5 | Component of the GATOR1 complex | ✓ | Moderate. Similar to NPRL2, points towards mTORC1 reactivation. | |
| DDIT4 | Negative regulator of mTORC1 | ✓ | Moderate. Reinforces the importance of mTORC1 regulation in drug sensitivity. | |
| PIK3R2 | Regulatory subunit of PI3K | ✓ | High. Alterations in PI3K subunits could directly impact this compound binding or pathway activity. | |
| INPPL1 (SHIP2) | Phosphatase that dephosphorylates PIP3 | ✓ | High. Loss of INPPL1 would lead to increased PIP3 levels and AKT activation, counteracting the effect of this compound. |
Experimental Protocols: A Generalized Workflow for CRISPR-based Resistance Screens
The following outlines a typical experimental workflow for a genome-wide CRISPR-Cas9 knockout screen to identify drug resistance genes.[13][14][23][24]
Figure 2: Generalized workflow for a CRISPR-Cas9 knockout screen to identify drug resistance genes.
Cell Line Selection and Engineering
-
Cell Line: Choose a cancer cell line known to be sensitive to this compound. Cell lines with activating mutations in the PI3K/AKT pathway (e.g., PIK3CA mutations or PTEN loss) are often good candidates.[3][14]
-
Cas9 Expression: Stably express Cas9 nuclease in the chosen cell line. This can be achieved through lentiviral transduction followed by selection.
sgRNA Library Transduction
-
Library: Utilize a genome-wide lentiviral sgRNA library (e.g., GeCKO, Brunello).[17][23]
-
Transduction: Transduce the Cas9-expressing cells with the sgRNA library at a low multiplicity of infection (MOI < 0.3) to ensure that most cells receive a single sgRNA.
-
Selection: Select for transduced cells using an appropriate antibiotic resistance marker present on the lentiviral vector.
Drug Treatment and Cell Culture
-
Initial Culture: Expand the transduced cell population to ensure adequate representation of the sgRNA library.
-
Treatment Arms: Split the cells into a control group (treated with vehicle, e.g., DMSO) and a treatment group (treated with this compound). The concentration of this compound should be sufficient to achieve significant growth inhibition (e.g., IC80-90) to select for resistant cells.[24]
-
Passaging: Culture the cells for a sufficient period (e.g., 14-21 days) to allow for the enrichment of resistant clones.
Genomic DNA Extraction and Sequencing
-
Harvesting: Collect cells from both the control and treatment groups at the end of the experiment.
-
gDNA Extraction: Isolate genomic DNA from the cell pellets.
-
PCR Amplification: Amplify the integrated sgRNA sequences from the genomic DNA using PCR.
-
Deep Sequencing: Sequence the amplified sgRNA cassettes using a next-generation sequencing platform.
Data Analysis
-
sgRNA Representation: Quantify the abundance of each sgRNA in both the control and treated samples.
-
Enrichment Analysis: Identify sgRNAs that are significantly enriched in the this compound-treated population compared to the control population. This indicates that the knockout of the corresponding gene confers a survival advantage in the presence of the drug.
-
Hit Validation: Validate the top candidate resistance genes through individual gene knockout experiments and functional assays.
Alternative AKT Inhibitors and Resistance Mechanisms
While this compound is a dual PI3K/mTOR inhibitor, it is informative to consider resistance mechanisms to other classes of AKT inhibitors.
| Inhibitor Class | Example | Mechanism of Action | Known Resistance Mechanisms |
| ATP-Competitive | Ipatasertib, Capivasertib | Binds to the ATP-binding pocket of AKT, preventing its kinase activity. | Rewiring of parallel signaling pathways (e.g., PIM signaling), reactivation of the PI3K/AKT/mTOR pathway.[8][14] |
| Allosteric | MK-2206 | Binds to an allosteric site, locking AKT in an inactive conformation. | Mutations in AKT1 that prevent inhibitor binding.[8] |
| Dual PI3K/mTOR | This compound (PF-04691502) | Competitively inhibits the ATP-binding sites of both PI3K and mTOR.[1][3][4] | Likely involves reactivation of downstream signaling (e.g., through loss of TSC1/2) or activation of bypass pathways. |
Logical Relationships of Resistance Mechanisms
The identified resistance genes often converge on the reactivation of the PI3K/AKT/mTOR pathway, creating a logical framework for understanding how cancer cells evade the effects of inhibitors like this compound.
Figure 3: Logical relationship of resistance genes in reactivating the PI3K/AKT/mTOR pathway.
Conclusion
CRISPR-based functional genomics provides a powerful platform for elucidating the genetic basis of resistance to targeted therapies like this compound. While direct experimental data for this specific compound is awaited, the wealth of information from screens with analogous AKT and PI3K inhibitors strongly suggests that resistance is likely to arise from genetic alterations that lead to the reactivation of the PI3K/AKT/mTOR pathway. The genes and methodologies outlined in this guide provide a solid foundation for researchers and drug developers to anticipate and investigate resistance mechanisms, ultimately paving the way for the development of more effective combination therapies and strategies to overcome drug resistance.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PF-04691502, a potent and selective oral inhibitor of PI3K and mTOR kinases with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. PF-04691502 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. cusabio.com [cusabio.com]
- 8. Distinct resistance mechanisms arise to allosteric vs. ATP-competitive AKT inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms of Drug-Resistance in Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular mechanisms of resistance to therapies targeting the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanisms of resistance to EGFR tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanisms of resistance to FLT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. AKT-mTORC1 reactivation is the dominant resistance driver for PI3Kβ/AKT inhibitors in PTEN-null breast cancer and can be overcome by combining with Mcl-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Genome-wide CRISPR/Cas9 screening for drug resistance in tumors [frontiersin.org]
- 16. Use of CRISPR-based screens to identify mechanisms of chemotherapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. nygenome.org [nygenome.org]
- 18. CRISPR screens reveal genetic determinants of PARP inhibitor sensitivity and resistance in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 20. sinobiological.com [sinobiological.com]
- 21. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 22. aacrjournals.org [aacrjournals.org]
- 23. Whole-genome CRISPR screening identifies PI3K/AKT as a downstream component of the oncogenic GNAQ–focal adhesion kinase signaling circuitry - PMC [pmc.ncbi.nlm.nih.gov]
- 24. revvity.com [revvity.com]
Confirming Cellular Target Engagement of PF-AKT400: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to confirm the cellular target engagement of PF-AKT400, a potent and selective ATP-competitive inhibitor of the AKT serine/threonine kinase. We will explore established experimental techniques, compare this compound to alternative AKT inhibitors, and provide detailed protocols and supporting data to aid in the design and interpretation of your target validation studies.
Introduction to this compound and its Target: The PI3K/AKT Signaling Pathway
This compound is a highly selective and potent inhibitor of AKT (also known as Protein Kinase B), a critical node in the phosphatidylinositol 3-kinase (PI3K) signaling pathway.[1] This pathway is frequently dysregulated in cancer and other diseases, making AKT a prime therapeutic target.[1] Upon activation by upstream signals, such as growth factors, AKT phosphorylates a multitude of downstream substrates, promoting cell survival, growth, proliferation, and metabolism. Key downstream effectors include PRAS40 (proline-rich AKT1 substrate 1), which, when phosphorylated, relieves its inhibition of mTORC1.
Mechanism of Action: this compound acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of AKT and preventing the transfer of phosphate to its substrates. This leads to the inhibition of downstream signaling cascades.
Comparison with Alternative AKT Inhibitors
To effectively evaluate this compound, it is crucial to compare its performance against other well-characterized AKT inhibitors with different mechanisms of action.
-
MK-2206: An allosteric inhibitor that binds to a site distinct from the ATP pocket, locking AKT in an inactive conformation.[2][3][4][5]
-
Ipatasertib (GDC-0068): A potent, ATP-competitive inhibitor of all three AKT isoforms.[6][7]
-
Capivasertib (AZD5363): Another potent, ATP-competitive pan-AKT inhibitor.[8][9]
The choice of inhibitor can significantly impact downstream signaling and cellular outcomes, making comparative studies essential.
Methods for Confirming Target Engagement in Cells
Several robust methods can be employed to confirm that this compound is engaging its intended target, AKT, within a cellular context.
Western Blotting for Downstream Signaling
Principle: This widely used technique assesses target engagement by measuring the phosphorylation status of known AKT substrates. Inhibition of AKT by this compound should lead to a dose-dependent decrease in the phosphorylation of its downstream targets. Key biomarkers include:
-
Phospho-AKT (Ser473/Thr308): While this compound is an ATP-competitive inhibitor and doesn't directly prevent AKT phosphorylation, feedback mechanisms can sometimes lead to an increase in p-AKT levels upon treatment. This phenomenon, known as "reactivation," is an important indicator of target engagement.
-
Phospho-PRAS40 (Thr246): A direct and reliable substrate of AKT. A decrease in p-PRAS40 (Thr246) is a strong indicator of AKT inhibition.[10]
Comparative Data:
| Inhibitor | Assay | Cell Line | IC50 / EC50 | Reference |
| This compound | p-GSK-3α (downstream of AKT) | U87 | 310 nM | GlpBio |
| This compound | p-S6 (downstream of mTORC1) | U87 | 110 nM | GlpBio |
| MK-2206 | p-AKT (Ser473) | Mahlavu, SNU475 | ~1-5 µM | [11] |
| MK-2206 | p-GSK3-α/β | Mahlavu, SNU475 | ~1-5 µM | [11] |
| Ipatasertib | Cell Viability | ARK1 | 6.62 µM | [7] |
| Ipatasertib | Cell Viability | SPEC-2 | 2.05 µM | [7] |
| Capivasertib | p-AKT substrates | Various | ~0.3 - 0.8 µM | [9] |
Note: Data is compiled from different sources and may not be directly comparable due to variations in experimental conditions.
Experimental Protocol: Western Blotting for p-AKT (Ser473) and p-PRAS40 (Thr246)
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with a dose-range of this compound or other inhibitors for the desired time (e.g., 1-24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve phosphorylation states.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Normalize protein amounts for each sample, add Laemmli sample buffer, and denature by heating. Separate the proteins by size on a polyacrylamide gel.
-
Membrane Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for p-AKT (Ser473), total AKT, p-PRAS40 (Thr246), and total PRAS40 overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Cellular Thermal Shift Assay (CETSA®)
Principle: CETSA is a powerful biophysical method that directly measures the binding of a ligand to its target protein in intact cells or cell lysates.[12][13][14][15] The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature (Tagg). This thermal shift is then detected by quantifying the amount of soluble protein remaining after heating.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)
-
Cell Treatment: Treat intact cells with this compound or a vehicle control for a specific duration.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3 minutes) using a thermal cycler.[12]
-
Lysis: Lyse the cells by freeze-thaw cycles.
-
Centrifugation: Separate the aggregated, denatured proteins from the soluble fraction by centrifugation at high speed.
-
Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of AKT using a detection method like Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble AKT as a function of temperature to generate a melting curve. The shift in the melting curve in the presence of the inhibitor compared to the control indicates target engagement. An isothermal dose-response curve can also be generated by treating cells with a range of inhibitor concentrations at a fixed temperature.
NanoBRET™ Target Engagement Assay
Principle: NanoBRET™ (Bioluminescence Resonance Energy Transfer) is a proximity-based assay that measures ligand binding to a target protein in living cells.[16][17][18][19][20] The target protein (AKT) is expressed as a fusion with a bright NanoLuc® luciferase. A fluorescently labeled tracer that binds to AKT is added to the cells. When the tracer binds to the NanoLuc®-AKT fusion protein, BRET occurs. An unlabeled compound, like this compound, will compete with the tracer for binding to AKT, leading to a decrease in the BRET signal in a dose-dependent manner.
Comparative Data:
| Inhibitor | Assay | Target | Ki (nM) | Reference |
| Ipatasertib | NanoBRET | AKT1 | 1.5 | [16] |
| Capivasertib | NanoBRET | AKT1 | 0.8 | [16] |
| MK-2206 | NanoBRET | AKT1 | 3.2 | [16] |
Note: Data is from a single study and provides a direct comparison of these inhibitors. No direct comparative NanoBRET data for this compound was found in the search results.
Experimental Protocol: NanoBRET™ Target Engagement Assay
-
Cell Transfection: Transfect cells (e.g., HEK293T) with a plasmid encoding the NanoLuc®-AKT fusion protein.
-
Cell Plating: Plate the transfected cells in a white, 96-well assay plate.
-
Tracer and Inhibitor Addition: Add the NanoBRET™ tracer and varying concentrations of this compound or other inhibitors to the cells.
-
Substrate Addition: Add the NanoGlo® Luciferase Assay substrate.
-
BRET Measurement: Measure the donor (NanoLuc®) and acceptor (tracer) emission signals using a luminometer equipped with appropriate filters.
-
Data Analysis: Calculate the BRET ratio (acceptor emission/donor emission). Plot the BRET ratio against the inhibitor concentration to determine the IC50 value, which reflects the binding affinity of the compound to the target in live cells. The Ki can then be calculated using the Cheng-Prusoff equation.[16]
Visualizing the Concepts
To better illustrate the key concepts discussed in this guide, the following diagrams have been generated using Graphviz.
Caption: PI3K/AKT Signaling Pathway and Point of Inhibition by this compound.
Caption: Experimental Workflow for Western Blotting.
References
- 1. Targeting AKT for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. selleckchem.com [selleckchem.com]
- 4. Testing of the Akt/PKB Inhibitor MK-2206 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bio-gems.com [bio-gems.com]
- 6. A First-in-Human Phase I Study of the ATP-Competitive AKT Inhibitor Ipatasertib Demonstrates Robust and Safe Targeting of AKT in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ipatasertib, an oral AKT inhibitor, inhibits cell proliferation and migration, and induces apoptosis in serous endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. “The emerging role of capivasertib in breast cancer” - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Biomarkers of Response to Akt Inhibitor MK-2206 in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. [publications.scilifelab.se]
- 15. Cellular thermal shift assay: an approach to identify and assess protein target engagement | Semantic Scholar [semanticscholar.org]
- 16. themoonlight.io [themoonlight.io]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Live-cell NanoBRET assay to measure AKT inhibitor binding to conformational states of AKT | bioRxiv [biorxiv.org]
- 19. Live-Cell NanoBRET Assay to Measure AKT Inhibitor Binding to Conformational States of AKT [promega.sg]
- 20. researchgate.net [researchgate.net]
Navigating Kinase Inhibitor Selectivity: A Comparative Analysis of PF-AKT400
For researchers, scientists, and drug development professionals, understanding the precise binding profile of a kinase inhibitor is paramount to predicting its biological effects and potential therapeutic applications. This guide provides a comparative analysis of the AKT inhibitor PF-AKT400, focusing on its cross-reactivity with other kinases. Due to the limited public availability of a broad kinome scan for this compound, this guide will leverage available selectivity data and draw comparisons with a well-characterized kinase inhibitor, PF-04691502, to illustrate the principles of kinase selectivity profiling.
Executive Summary
To provide a broader context for interpreting kinase inhibitor selectivity, this guide will also present data for PF-04691502, a dual inhibitor of PI3K and mTOR. The more extensive publicly available data for PF-04691502 serves as an illustrative example of the insights gained from comprehensive kinase profiling.
This compound: Highlighting Selectivity Against PKA
Initial characterization of this compound revealed a significant selectivity margin against Protein Kinase A (PKA), a kinase that shares substrate sequence motifs with AKT. This selectivity is crucial for accurately attributing cellular effects to the inhibition of the AKT pathway.
| Kinase | IC50 (nM) | Selectivity (fold) |
| PKBα (AKT1) | 0.5 | - |
| PKA | 450 | 900 |
| Table 1: Selectivity of this compound against PKBα (AKT1) and PKA.[1] |
The 900-fold greater potency for AKT1 over PKA indicates that at concentrations effective for inhibiting AKT, this compound is unlikely to have a significant impact on PKA activity, thereby reducing the potential for confounding off-target effects mediated by this kinase.
Comparative Analysis: The Broader Picture with PF-04691502
To illustrate the importance of broad kinase profiling, we present the selectivity data for PF-04691502, a potent inhibitor of phosphoinositide 3-kinases (PI3Ks) and the mammalian target of rapamycin (mTOR). Unlike the focused data for this compound, a wider screening panel was utilized for PF-04691502, providing a more comprehensive view of its off-target profile.
| Kinase Family | Representative Kinases | Activity |
| Primary Targets | PI3Kα, PI3Kβ, PI3Kγ, PI3Kδ, mTOR | Potent Inhibition (Ki = 1.6-16 nM) |
| Other Kinases | Over 80 other protein kinases | No significant inhibitory activity at up to 10 µM |
| Table 2: Selectivity profile of PF-04691502 against its primary targets and a panel of other kinases.[2] |
This broader screen demonstrates that PF-04691502 is highly selective for the PI3K/mTOR pathway, with minimal interaction with a large number of other kinases. This level of characterization provides a higher degree of confidence when interpreting experimental results.
Experimental Protocols
The determination of kinase inhibitor selectivity relies on robust and well-defined experimental protocols. The following are generalized protocols for common assays used in kinase profiling.
Kinase Activity Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Workflow:
Caption: Workflow for a typical ADP-Glo™ Kinase Assay.
Detailed Steps:
-
Kinase Reaction: The kinase, its specific substrate, ATP, and the test inhibitor (e.g., this compound) are incubated in a buffer solution.
-
Termination and ATP Depletion: ADP-Glo™ Reagent is added to stop the kinase reaction and eliminate any unconsumed ATP.
-
ADP to ATP Conversion and Signal Generation: Kinase Detection Reagent is added, which contains enzymes that convert the ADP produced into ATP. This newly generated ATP is then used by a luciferase to produce a luminescent signal.
-
Detection: The luminescence, which is directly proportional to the amount of ADP produced and thus the kinase activity, is measured using a luminometer.
Broad Kinase Profiling (e.g., KINOMEscan™)
This type of assay typically involves a competition-based binding assay to quantify the interaction of a test compound with a large panel of kinases.
Workflow:
Caption: General workflow for a KINOMEscan™-type assay.
Detailed Steps:
-
Assay Components: The assay utilizes a large panel of human kinases, each tagged with a unique DNA sequence. An immobilized ligand that binds to the ATP-binding site of kinases is prepared.
-
Competition: The test compound is incubated with the kinase panel. This mixture is then exposed to the immobilized ligand. The test compound and the immobilized ligand compete for binding to the kinase active site.
-
Quantification: After an incubation period, the amount of kinase bound to the immobilized ligand is quantified using quantitative PCR (qPCR) with the DNA tag. A lower amount of bound kinase indicates a stronger interaction between the test compound and the kinase.
The AKT Signaling Pathway
This compound exerts its effects by inhibiting AKT, a central node in a critical signaling pathway that regulates cell survival, growth, proliferation, and metabolism. Understanding this pathway is essential for interpreting the biological consequences of AKT inhibition.
Caption: Simplified diagram of the PI3K/AKT signaling pathway.
Pathway Description:
Upon stimulation by growth factors, receptor tyrosine kinases (RTKs) activate phosphoinositide 3-kinase (PI3K). PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting both AKT and phosphoinositide-dependent kinase 1 (PDK1) to the plasma membrane. This co-localization facilitates the phosphorylation and activation of AKT by PDK1 and mTOR complex 2 (mTORC2). Activated AKT then phosphorylates a multitude of downstream substrates, leading to the regulation of various cellular processes. The pathway is negatively regulated by the phosphatase and tensin homolog (PTEN), which dephosphorylates PIP3. This compound directly inhibits the kinase activity of AKT, thereby blocking the downstream signaling cascade.
Conclusion
This compound is a highly selective inhibitor of AKT, demonstrating a significant therapeutic window over the related kinase PKA. While a comprehensive kinome-wide screen for this compound is not publicly available, the principles of kinase selectivity profiling, as illustrated by the data for PF-04691502, underscore the importance of such analyses in modern drug discovery. A thorough understanding of a kinase inhibitor's cross-reactivity profile is essential for the accurate interpretation of experimental data and for the development of safe and effective targeted therapies. Researchers using this compound can have a high degree of confidence in its on-target activity at appropriate concentrations, making it a valuable tool for investigating the multifaceted roles of the AKT signaling pathway.
References
A Comparative Guide to PF-AKT400 and Other ATP-Competitive Akt Inhibitors for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the ATP-competitive Akt inhibitor, PF-AKT400, with other notable inhibitors in its class, ipatasertib and capivasertib. This document synthesizes available preclinical data to highlight key differences in their biochemical potency, cellular activity, and in vivo efficacy, supported by detailed experimental methodologies.
The serine/threonine kinase Akt (also known as protein kinase B or PKB) is a critical node in the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in various human cancers. This pathway plays a central role in cell survival, proliferation, and metabolism. Consequently, Akt has emerged as a promising therapeutic target in oncology. ATP-competitive inhibitors, which bind to the ATP-binding pocket of the Akt kinase domain, represent a major class of Akt inhibitors. This guide focuses on comparing this compound with two other well-characterized ATP-competitive inhibitors, ipatasertib (GDC-0068) and capivasertib (AZD5363), to aid researchers in selecting the appropriate tool for their preclinical studies.
Biochemical Potency and Selectivity
A critical aspect of any kinase inhibitor is its potency against the intended target and its selectivity over other kinases. The following table summarizes the available half-maximal inhibitory concentration (IC50) values for this compound, ipatasertib, and capivasertib against the three Akt isoforms and a common off-target kinase, PKA.
| Inhibitor | Akt1 (PKBα) IC50 (nM) | Akt2 (PKBβ) IC50 (nM) | Akt3 (PKBγ) IC50 (nM) | PKA IC50 (nM) | Selectivity (PKA/Akt1) |
| This compound | 0.5[1] | Not Publicly Available | Not Publicly Available | 450[1] | 900-fold[1] |
| Ipatasertib (GDC-0068) | 5 | 18 | 8 | >1000 | >200-fold |
| Capivasertib (AZD5363) | 3 | 8 | 8 | Not Publicly Available | Not Publicly Available |
Note: The IC50 values for this compound against Akt2 and Akt3 are not publicly available in the reviewed literature.
Cellular Activity: Targeting the Akt Pathway
The efficacy of an Akt inhibitor in a cellular context is determined by its ability to inhibit the phosphorylation of downstream Akt substrates. Western blotting is a standard method to assess this target engagement.
Downstream Target Modulation
| Inhibitor | Cell Line | Downstream Marker(s) Inhibited | Cellular IC50/EC50 (nM) |
| This compound | U87 | p-GSK-3α, p-S6 | 310 (p-GSK-3α), 110 (p-S6 reduction)[1] |
| Ipatasertib | Various Cancer Cell Lines | p-PRAS40, p-GSK3β, p-S6 | Varies by cell line |
| Capivasertib | Various Cancer Cell Lines | p-PRAS40, p-GSK3β, p-S6 | ~300-800 |
In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models
The ultimate preclinical validation of an anticancer agent lies in its ability to inhibit tumor growth in vivo. The following table summarizes reported efficacy data for the three inhibitors in various xenograft models.
| Inhibitor | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (TGI) |
| This compound | PC3 (Prostate) | 100 mg/kg, b.i.d., 10 days | 75%[1] |
| Colo205 (Colorectal) | 150 mg/kg, b.i.d., 10 days | 60%[1] | |
| Ipatasertib | Colon Cancer Xenograft | Not Specified | Significant inhibition of WT tumors[2] |
| Capivasertib | Breast Cancer Xenografts | Not Specified | Effective in HER2-positive, PIK3CA-mutated models[3] |
| Prostate Cancer Models | Not Specified | Increased activity in combination with docetaxel in PTEN null and WT models[4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key assays used to characterize these Akt inhibitors.
Biochemical Kinase Assays
1. ADP-Glo™ Kinase Assay
This luminescent assay quantifies ADP produced during a kinase reaction.
-
Materials: ADP-Glo™ Kinase Assay kit (Promega), purified active Akt enzyme, substrate peptide (e.g., Crosstide), ATP, and test compounds.
-
Procedure:
-
Set up the kinase reaction in a 384-well plate containing kinase buffer, ATP, substrate, and the test inhibitor at various concentrations.
-
Initiate the reaction by adding the Akt enzyme.
-
Incubate at room temperature for 60 minutes.
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase.
-
Incubate for 30-60 minutes and measure luminescence using a plate reader.
-
Calculate IC50 values by plotting the percentage of inhibition against the inhibitor concentration.
-
2. Caliper Off-Chip Mobility Shift Assay
This microfluidics-based assay separates fluorescently labeled substrate and phosphorylated product.
-
Materials: Caliper EZ Reader system, microfluidic chips, fluorescently labeled peptide substrate, purified active Akt enzyme, ATP, and test compounds.
-
Procedure:
-
Prepare the kinase reaction mixture containing the enzyme, fluorescently labeled substrate, and ATP in the assay buffer.
-
Add the test compounds at various concentrations to the reaction mixture.
-
Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a stop buffer containing EDTA.
-
Load the samples onto the Caliper EZ Reader for microfluidic capillary electrophoresis.
-
The substrate and phosphorylated product are separated based on their charge and size, and the fluorescence is detected.
-
The ratio of product to the sum of product and substrate is used to determine the percent conversion and, subsequently, the inhibitor's potency.
-
Cellular Assays
Western Blot for Akt Pathway Modulation
This technique is used to measure the levels of phosphorylated downstream targets of Akt.
-
Cell Culture and Treatment:
-
Plate cancer cells (e.g., PC3, U87MG) and allow them to adhere overnight.
-
Treat the cells with the Akt inhibitor at various concentrations for a specified time (e.g., 2-24 hours).
-
-
Lysate Preparation:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Electrotransfer:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-Akt (S473), total Akt, phospho-GSK3β (S9), total GSK3β, phospho-S6 (S235/236), and total S6 overnight at 4°C. Antibody dilutions should be optimized as per the manufacturer's recommendations (typically 1:1000).
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies (1:2000 to 1:5000 dilution) for 1 hour at room temperature.
-
Wash again with TBST and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software.
-
In Vivo Studies
Prostate Cancer Xenograft Model
This model is used to evaluate the antitumor efficacy of Akt inhibitors in vivo.
-
Animal Model: Male athymic nude or SCID mice (6-8 weeks old).
-
Cell Implantation:
-
Subcutaneously inject 1-5 x 10^6 PC3 human prostate cancer cells suspended in Matrigel into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
-
Treatment:
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the Akt inhibitor (e.g., this compound at 100 mg/kg) or vehicle control orally, twice daily (b.i.d.), for a specified duration (e.g., 10-21 days).
-
-
Efficacy Assessment:
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blotting or immunohistochemistry for pharmacodynamic markers).
-
Calculate the Tumor Growth Inhibition (TGI) as a percentage relative to the vehicle-treated control group.
-
Visualizing the Landscape: Signaling Pathways and Workflows
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated using the DOT language for Graphviz.
Caption: The Akt Signaling Pathway and the Mechanism of Action of ATP-Competitive Inhibitors.
Caption: A Standardized Workflow for Western Blot Analysis of Akt Pathway Modulation.
Conclusion
This compound is a potent and highly selective ATP-competitive inhibitor of Akt1. While direct comparative data for Akt2 and Akt3 isoforms are not publicly available, its high selectivity against PKA suggests a favorable profile. In preclinical models, this compound demonstrates significant tumor growth inhibition. Ipatasertib and capivasertib are also potent pan-Akt inhibitors with demonstrated in vivo efficacy. The choice of inhibitor for a particular research application will depend on the specific Akt isoform of interest, the cancer model being studied, and the desired selectivity profile. The experimental protocols provided in this guide offer a starting point for researchers to conduct their own comparative studies and further elucidate the therapeutic potential of these promising agents.
References
Validating Downstream Target Inhibition of PF-AKT400: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of PF-AKT400 with other alternative AKT inhibitors, focusing on the validation of downstream target inhibition. The information is supported by experimental data and detailed methodologies to assist researchers in designing and interpreting their own studies.
Introduction to this compound and the AKT Signaling Pathway
This compound is a potent and selective ATP-competitive inhibitor of the protein kinase B (AKT), with high affinity for the AKT1 isoform. The AKT signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many cancers, making AKT a prime target for therapeutic intervention. This compound exerts its effects by blocking the phosphorylation of downstream AKT substrates, thereby inhibiting the pro-survival signals of the pathway.
Below is a diagram illustrating the AKT signaling pathway and the mechanism of action of this compound.
Comparative Analysis of AKT Inhibitors
A direct head-to-head comparison of this compound with other AKT inhibitors in the same experimental settings is limited in publicly available literature. However, by compiling data from various studies, we can provide a comparative overview of their potency and effects on downstream targets. The following table summarizes the reported IC50 values for this compound and two other well-characterized AKT inhibitors, MK-2206 (an allosteric inhibitor) and Ipatasertib (an ATP-competitive inhibitor).
| Inhibitor | Target | IC50 (nM) | Cell Line | Downstream Marker | Cellular IC50 (nM) | Reference |
| This compound | AKT1 (PKBα) | 0.5 | - | p-S6 | 110 | [1] |
| U87 | p-GSK-3α | 310 | [1] | |||
| MK-2206 | AKT1 | 5 | - | p-GSK3β | Dose-dependent decrease | [2] |
| AKT2 | 12 | ZR75-1 | p-S6K | Dose-dependent decrease | [2] | |
| AKT3 | 65 | [2] | ||||
| Ipatasertib | AKT1 | 5 | - | p-GSK3β | Inhibition observed | [3][4] |
| AKT2 | 18 | SPEC-2, ARK1 | p-S6 | Dose-dependent decrease | [4] | |
| AKT3 | 8 | [5] |
Note: The presented IC50 values are from different studies and experimental conditions. Direct comparison should be made with caution. The data indicates that all three inhibitors effectively target the AKT pathway, leading to a reduction in the phosphorylation of key downstream effectors like GSK3β and S6.
Experimental Protocols for Validating Downstream Target Inhibition
To validate the inhibition of downstream targets of AKT, two key experiments are commonly performed: Western Blotting to measure the phosphorylation status of target proteins and Cell Proliferation Assays to assess the functional consequences of pathway inhibition.
Western Blotting for Phospho-AKT, Phospho-GSK3β, and Phospho-S6
This protocol outlines the general steps for assessing the phosphorylation levels of key proteins in the AKT pathway following treatment with an inhibitor.
Detailed Method:
-
Cell Culture and Treatment: Plate cancer cells (e.g., U87, PC3, or MCF7) in 6-well plates and grow to 70-80% confluency. Treat cells with varying concentrations of this compound, MK-2206, or Ipatasertib for desired time points (e.g., 1, 6, 24 hours). Include a vehicle-treated control.
-
Cell Lysis: After treatment, wash cells with ice-cold Phosphate Buffered Saline (PBS). Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE: Normalize protein amounts for each sample and denature by boiling in Laemmli sample buffer. Load equal amounts of protein onto a 4-20% Tris-Glycine gel and perform electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST).
-
Antibody Incubation: Incubate the membrane with primary antibodies specific for phospho-AKT (Ser473), total AKT, phospho-GSK3β (Ser9), total GSK3β, phospho-S6 (Ser235/236), and total S6 overnight at 4°C with gentle agitation.
-
Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes in TBST, add an enhanced chemiluminescence (ECL) substrate and capture the signal using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the phosphorylated protein to the corresponding total protein to determine the relative level of inhibition.
Cell Proliferation/Viability Assay (MTT or CellTiter-Glo®)
This assay determines the effect of AKT inhibition on cell viability and proliferation.
Detailed Method:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Inhibitor Treatment: Treat the cells with a serial dilution of this compound, MK-2206, or Ipatasertib. Include a vehicle-treated control.
-
Incubation: Incubate the plate for 48-72 hours in a humidified incubator at 37°C and 5% CO2.
-
Viability Measurement:
-
For MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals. Solubilize the formazan crystals with DMSO or a solubilization buffer and measure the absorbance at 570 nm.
-
For CellTiter-Glo® Assay: Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present. Measure the luminescence using a plate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the results as a dose-response curve and determine the IC50 value for each inhibitor.
Conclusion
This compound is a potent inhibitor of the AKT signaling pathway, effectively reducing the phosphorylation of key downstream targets such as GSK3β and S6. While direct comparative data with other AKT inhibitors is not extensively available, the compiled information suggests that this compound's potency is comparable to or greater than other well-studied inhibitors like MK-2206 and Ipatasertib. The provided experimental protocols offer a robust framework for researchers to independently validate the downstream target inhibition of this compound and compare its efficacy against other therapeutic alternatives in their specific models of interest. Such studies are crucial for the continued development and clinical application of targeted cancer therapies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Biomarkers of Response to Akt Inhibitor MK-2206 in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical Development of AKT Inhibitors and Associated Predictive Biomarkers to Guide Patient Treatment in Cancer Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ipatasertib, an oral AKT inhibitor, inhibits cell proliferation and migration, and induces apoptosis in serous endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Comparative Analysis of PF-AKT400 and Afuresertib: A Guide for Researchers
In the landscape of targeted cancer therapy, inhibitors of the PI3K/AKT/mTOR signaling pathway represent a critical area of investigation. This guide provides a comparative analysis of two such inhibitors: PF-AKT400 and afuresertib. While both compounds target the AKT serine/threonine kinase, the publicly available data for each varies significantly, with afuresertib having a more extensive history of preclinical and clinical evaluation.
Executive Summary
This analysis reveals a substantial disparity in the available research and clinical data between this compound and afuresertib. Afuresertib has been the subject of numerous preclinical studies and has advanced through multiple clinical trials for a variety of hematologic and solid tumors. In contrast, this compound, a potent ATP-competitive AKT inhibitor, has limited publicly accessible data, primarily from preclinical in vitro and in vivo models. This guide synthesizes the available information to offer a comparative overview for research and drug development professionals.
Data Presentation: Quantitative Comparison
The following tables summarize the available quantitative data for this compound and afuresertib, highlighting the current gaps in our understanding of this compound.
Table 1: In Vitro Kinase Inhibitory Activity
| Parameter | This compound | Afuresertib |
| Target(s) | AKT (PKBα) | Pan-AKT (AKT1, AKT2, AKT3) |
| IC50 (PKBα/AKT1) | 0.5 nM[1] | 0.08 nM (Ki)[2][3] |
| Ki (AKT2) | Not Available | 2 nM[2][3] |
| Ki (AKT3) | Not Available | 2.6 nM[2][3] |
| Selectivity | >900-fold greater selectivity for PKBα than PKA (IC50 = 450 nM)[1] | Not specified |
Table 2: Preclinical In Vivo Efficacy
| Compound | Cancer Model | Dosing | Outcome |
| This compound | PC3 Prostate Carcinoma Xenograft | 100 mg/kg b.i.d. (10 days) | 75% Tumor Growth Inhibition (TGI) |
| Colo205 Colorectal Carcinoma Xenograft | 150 mg/kg b.i.d. (10 days) | 60% TGI | |
| Afuresertib | BT474 Breast Tumor Xenograft | 10, 30, 100 mg/kg daily (21 days) | 8%, 37%, and 61% TGI, respectively[3] |
| SKOV3 Ovarian Cancer Xenograft | 10, 30, 100 mg/kg | 23%, 37%, and 97% TGI, respectively[3] | |
| Esophageal Cancer Rat Model | Not specified | Reduced tumor volume and mass[4] |
Table 3: Clinical Development Status
| Compound | Phase of Development | Investigated Indications |
| This compound | Preclinical | Not specified in publicly available data |
| Afuresertib | Phase 1, 2, and 3 Clinical Trials[5][6][7][8] | Multiple Myeloma, Non-Hodgkin Lymphoma, Langerhans Cell Histiocytosis, Ovarian Cancer, Breast Cancer, Prostate Cancer, Triple-Negative Breast Cancer, other solid tumors[5][6][7][8] |
Mechanism of Action and Signaling Pathway
Both this compound and afuresertib are ATP-competitive inhibitors of AKT, a key node in the PI3K/AKT/mTOR signaling pathway. This pathway is crucial for regulating cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers. By blocking the kinase activity of AKT, these inhibitors prevent the phosphorylation of downstream substrates, leading to cell cycle arrest and apoptosis.
Caption: The PI3K/AKT signaling pathway and the point of inhibition for this compound and afuresertib.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. While specific protocols for this compound are not publicly available, methodologies for evaluating afuresertib can serve as a reference for similar AKT inhibitors.
Kinase Assay (for Afuresertib)
This assay determines the potency of an inhibitor against its target kinase.
Objective: To measure the half-maximal inhibitory concentration (IC50) or inhibitor constant (Ki) of afuresertib against AKT isoforms.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human AKT1, AKT2, and AKT3 enzymes and a suitable peptide substrate (e.g., a GSK3α-derived peptide) are prepared in a kinase buffer.
-
Inhibitor Dilution: Afuresertib is serially diluted to a range of concentrations.
-
Reaction Initiation: The kinase reaction is initiated by adding ATP (often radiolabeled, e.g., [γ-³³P]ATP) to a mixture of the enzyme, substrate, and inhibitor.
-
Incubation: The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 2 hours at room temperature).
-
Reaction Termination and Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. For radiolabeled assays, this can be done by capturing the phosphorylated peptide on a filter and measuring radioactivity using a scintillation counter.[2]
-
Data Analysis: The percentage of inhibition at each concentration is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Western Blotting for Phospho-AKT and Downstream Targets
This technique is used to assess the pharmacodynamic effects of the inhibitor on the AKT signaling pathway within cells.
Objective: To measure the levels of phosphorylated AKT (p-AKT) and downstream signaling proteins (e.g., p-GSK3β, p-FOXO) in cells treated with the inhibitor.
Methodology:
-
Cell Culture and Treatment: Cancer cell lines are cultured and treated with varying concentrations of the AKT inhibitor for a specified duration.
-
Cell Lysis: Cells are harvested and lysed to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., anti-p-AKT (Ser473), anti-total AKT, anti-p-GSK3β).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The HRP enzyme catalyzes a chemiluminescent reaction, and the resulting light signal is captured on X-ray film or with a digital imager.
-
Analysis: The intensity of the bands is quantified to determine the relative levels of protein expression and phosphorylation.
In Vivo Tumor Xenograft Study
These studies evaluate the anti-tumor efficacy of a compound in a living organism.
Objective: To determine the effect of the AKT inhibitor on tumor growth in an animal model.
Methodology:
-
Cell Implantation: Human cancer cells are implanted subcutaneously into immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Mice are randomized into control and treatment groups. The treatment group receives the AKT inhibitor (e.g., via oral gavage) at one or more dose levels for a defined period. The control group receives a vehicle control.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Body Weight Monitoring: Animal body weight is monitored as an indicator of toxicity.
-
Study Endpoint: The study is terminated when tumors in the control group reach a predetermined size or after a set treatment duration.
-
Data Analysis: Tumor growth inhibition (TGI) is calculated by comparing the mean tumor volume of the treated groups to the control group.
Conclusion
The comparative analysis of this compound and afuresertib underscores the different stages of their development and the disparity in available data. Afuresertib is a well-characterized pan-AKT inhibitor with a substantial body of preclinical and clinical evidence supporting its investigation as a cancer therapeutic. This compound, while demonstrating potent in vitro activity and some preclinical in vivo efficacy, remains a less-defined entity in the public domain. For researchers and drug development professionals, afuresertib represents a more established benchmark for a clinical-stage AKT inhibitor, while the limited data on this compound may warrant further investigation to fully understand its therapeutic potential. Future studies disclosing more comprehensive preclinical and, if applicable, clinical data for this compound will be necessary for a more direct and thorough comparison.
References
- 1. This compound CAS No.1004990-28-6 - Ruixibiotech [ruixibiotech.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The Protective Mechanism of Afuresertib against Esophageal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The novel AKT inhibitor afuresertib shows favorable safety, pharmacokinetics, and clinical activity in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase IB Dose Escalation and Expansion Study of AKT Inhibitor Afuresertib with Carboplatin and Paclitaxel in Recurrent Platinum-resistant Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A phase IIa study of afuresertib, an oral pan-AKT inhibitor, in patients with Langerhans cell histiocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Laekna Announces FDA Approval for the Phase III Clinical Trial Protocol of LAE002 (Afuresertib) PLUS LAE001 for the Treatment of Prostate Cancer [en.laekna.com]
Safety Operating Guide
Navigating the Safe Disposal of PF-AKT400: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a step-by-step plan for the safe disposal of PF-AKT400, a potent ATP-competitive AKT inhibitor. While a specific Safety Data Sheet (SDS) detailing the disposal of this compound was not found, this document synthesizes general best practices for the disposal of hazardous chemical and pharmaceutical waste.
Core Safety and Handling Information
All personnel handling this compound should be thoroughly familiar with its potential hazards. As with many potent kinase inhibitors, caution should be exercised to avoid exposure.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side shields or chemical splash goggles.[1]
-
Hand Protection: Use chemical-resistant gloves.[1]
-
Body Protection: A lab coat or other protective clothing is recommended to prevent skin contact.[2]
First Aid Measures:
-
In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do so. Seek medical attention if irritation persists.[1]
-
In Case of Skin Contact: Wash off with soap and plenty of water.[1]
-
If Inhaled: Move the person into fresh air. If breathing becomes difficult, seek medical attention.[1]
-
If Swallowed: Rinse mouth with water. Do not induce vomiting. Call a physician or poison control center immediately.[3]
Quantitative Data Summary
The following table summarizes key chemical and physical properties of this compound.[4]
| Property | Value |
| Molecular Formula | C₂₀H₂₂F₂N₆O |
| Molecular Weight | 400.4 g/mol |
| CAS Number | 1004990-28-6 |
| Storage Temperature | -20°C, protected from light and moisture |
Step-by-Step Disposal Protocol
The disposal of this compound must comply with all local, regional, and national regulations for hazardous waste.[1] The following procedure is a general guideline and should be adapted to meet institutional and regulatory requirements.
-
Waste Identification and Segregation:
-
This compound waste, including pure compound, solutions, and contaminated consumables (e.g., pipette tips, gloves, vials), should be classified as hazardous chemical waste.
-
Segregate this compound waste from other waste streams to prevent unintentional reactions.
-
-
Containerization:
-
Use a designated, leak-proof, and clearly labeled hazardous waste container.
-
The label should include "Hazardous Waste," the full chemical name "this compound," and any relevant hazard symbols.
-
-
Waste Accumulation:
-
Store the waste container in a designated, secure, and well-ventilated satellite accumulation area.
-
Keep the container closed except when adding waste.
-
-
Treatment and Final Disposal:
-
Do not dispose of this compound down the drain or in regular trash.[5]
-
Incineration at a permitted hazardous waste facility is the preferred method of disposal for many pharmaceutical compounds to ensure complete destruction.[6]
-
Arrange for pickup and disposal by a licensed hazardous waste disposal contractor.
-
Signaling Pathway Context: The PI3K/AKT Pathway
This compound is an inhibitor of AKT, a key node in the PI3K/AKT signaling pathway, which is crucial for cell proliferation, survival, and metabolism.[7][8] Understanding this context is vital for researchers handling the compound.
Caption: The inhibitory action of this compound on the PI3K/AKT signaling pathway.
Logical Workflow for this compound Disposal
The following diagram outlines the decision-making and procedural flow for the proper disposal of this compound waste.
Caption: Logical workflow for the safe and compliant disposal of this compound waste.
References
- 1. qualitek.com [qualitek.com]
- 2. itm.edu.co [itm.edu.co]
- 3. s3-us-west-1.amazonaws.com [s3-us-west-1.amazonaws.com]
- 4. This compound | C20H22F2N6O | CID 25061501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. acq.osd.mil [acq.osd.mil]
- 6. epa.gov [epa.gov]
- 7. Maximising the potential of AKT inhibitors as anti-cancer treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Akt Pathway Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
